2',3'-cGAMP-C2-PPA
Description
Structure
2D Structure
Properties
Molecular Formula |
C27H36N10O14P2S2 |
|---|---|
Molecular Weight |
850.7 g/mol |
IUPAC Name |
4-[2-[(1R,6R,8R,9R,10S,15S,17R,18R)-17-(2-amino-6-oxo-1H-purin-9-yl)-8-(6-aminopurin-9-yl)-3,9,12-trihydroxy-3,12-dioxo-2,4,7,11,13,16-hexaoxa-3λ5,12λ5-diphosphatricyclo[13.2.1.06,10]octadecan-18-yl]ethyldisulfanyl]pentanoic acid |
InChI |
InChI=1S/C27H36N10O14P2S2/c1-11(2-3-15(38)39)55-54-5-4-12-13-6-46-53(44,45)51-20-14(49-25(18(20)40)36-9-32-16-21(28)30-8-31-22(16)36)7-47-52(42,43)50-19(12)26(48-13)37-10-33-17-23(37)34-27(29)35-24(17)41/h8-14,18-20,25-26,40H,2-7H2,1H3,(H,38,39)(H,42,43)(H,44,45)(H2,28,30,31)(H3,29,34,35,41)/t11?,12-,13-,14-,18-,19-,20-,25-,26-/m1/s1 |
InChI Key |
IBPLNKRENHFZJM-AYPAWVCOSA-N |
Isomeric SMILES |
CC(CCC(=O)O)SSCC[C@@H]1[C@H]2COP(=O)(O[C@@H]3[C@@H](COP(=O)(O[C@H]1[C@@H](O2)N4C=NC5=C4N=C(NC5=O)N)O)O[C@H]([C@@H]3O)N6C=NC7=C(N=CN=C76)N)O |
Canonical SMILES |
CC(CCC(=O)O)SSCCC1C2COP(=O)(OC3C(COP(=O)(OC1C(O2)N4C=NC5=C4N=C(NC5=O)N)O)OC(C3O)N6C=NC7=C(N=CN=C76)N)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of 2',3'-cGAMP-C2-PPA
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Core Mechanism of Action: STING Pathway Activation
The primary mechanism of action of 2',3'-cGAMP-C2-PPA is the activation of the STING signaling pathway. As a conjugate in an ADC, it is designed to be delivered specifically to target cells, typically cancer cells, via a monoclonal antibody. Following internalization and release within the cell, the 2',3'-cGAMP moiety acts as a potent STING agonist.
The STING pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA, a danger signal that can indicate viral infection or cellular damage. The canonical activation of this pathway is as follows:
-
Binding to STING: 2',3'-cGAMP binds directly to the STING protein, which is an endoplasmic reticulum (ER)-resident transmembrane protein. This binding induces a conformational change in STING.
-
STING Dimerization and Translocation: The conformational change promotes the dimerization of STING and its translocation from the ER to the Golgi apparatus.
-
TBK1 Recruitment and Activation: In the Golgi, the activated STING dimer recruits and activates TANK-binding kinase 1 (TBK1).
-
IRF3 Phosphorylation: Activated TBK1 then phosphorylates the transcription factor, Interferon Regulatory Factor 3 (IRF3).
-
IRF3 Dimerization and Nuclear Translocation: Phosphorylated IRF3 dimerizes and translocates to the nucleus.
-
Type I Interferon Production: In the nucleus, the IRF3 dimer acts as a transcription factor, driving the expression of type I interferons (IFN-α and IFN-β) and other pro-inflammatory cytokines and chemokines.
-
Anti-Tumor Immune Response: The secreted type I interferons play a crucial role in orchestrating an anti-tumor immune response by promoting the maturation and activation of dendritic cells (DCs), enhancing the cross-presentation of tumor antigens, and boosting the cytotoxic activity of natural killer (NK) cells and CD8+ T cells.
Quantitative Data (Based on 2',3'-cGAMP)
| Parameter | Value | Species | Method |
| Binding Affinity (Kd) to STING | ~7.8 nM | Human | Isothermal Titration Calorimetry (ITC) |
| ~3.7 µM | Mouse | Isothermal Titration Calorimetry (ITC) | |
| EC50 for IFN-β Induction | ~1.3 µM | Human PBMCs | ELISA |
| ~5.8 µM | Mouse J774.1 Macrophages | Luciferase Reporter Assay |
Note: The C2-PPA linker may influence the binding affinity and cellular permeability of the molecule, potentially altering its effective concentration for STING activation compared to the parent 2',3'-cGAMP.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize STING agonists like 2',3'-cGAMP. These protocols can be adapted to evaluate this compound.
STING Binding Affinity Assay (Surface Plasmon Resonance - SPR)
Objective: To determine the binding affinity (Kd) of the compound to purified STING protein.
Methodology:
-
Protein Immobilization: Recombinant human or mouse STING protein (C-terminal domain) is immobilized on a CM5 sensor chip using standard amine coupling chemistry.
-
Analyte Preparation: A serial dilution of the STING agonist (e.g., 2',3'-cGAMP or its derivatives) is prepared in a suitable running buffer (e.g., HBS-EP+).
-
Binding Measurement: The diluted analyte solutions are injected over the sensor chip surface at a constant flow rate. The association and dissociation phases are monitored in real-time by measuring the change in the refractive index at the chip surface.
-
Data Analysis: The resulting sensorgrams are fitted to a 1:1 Langmuir binding model to calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).
Cellular STING Activation Assay (Reporter Gene Assay)
Objective: To measure the ability of the compound to activate the STING pathway in a cellular context.
Methodology:
-
Cell Line: A reporter cell line, such as THP-1-Lucia™ ISG cells, which stably express a secreted luciferase gene under the control of an IRF-inducible promoter, is used.
-
Cell Seeding: Cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a serial dilution of the STING agonist. A positive control (e.g., 2',3'-cGAMP) and a negative control (vehicle) are included.
-
Incubation: The plate is incubated for a specified period (e.g., 24 hours) to allow for STING activation and reporter gene expression.
-
Luciferase Assay: The supernatant is collected, and the luciferase activity is measured using a luminometer according to the manufacturer's instructions.
-
Data Analysis: The luminescence signal is plotted against the compound concentration, and the EC50 value is determined using a non-linear regression analysis.
Cytokine Production Assay (ELISA)
Objective: To quantify the production of type I interferons (e.g., IFN-β) and other cytokines following STING activation.
Methodology:
-
Cell Culture: Primary immune cells (e.g., peripheral blood mononuclear cells - PBMCs) or relevant cell lines (e.g., J774.1 macrophages) are cultured.
-
Compound Stimulation: Cells are stimulated with different concentrations of the STING agonist for a defined time period (e.g., 18-24 hours).
-
Supernatant Collection: The cell culture supernatant is collected and centrifuged to remove any cellular debris.
-
ELISA: The concentration of the cytokine of interest (e.g., IFN-β) in the supernatant is quantified using a specific Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's protocol.
-
Data Analysis: A standard curve is generated using recombinant cytokine standards, and the concentration of the cytokine in the samples is interpolated from this curve.
Application in Antibody-Drug Conjugates (ADCs)
The "C2-PPA" moiety of this compound is a linker designed for conjugation to a monoclonal antibody. This ADC approach offers several advantages:
-
Targeted Delivery: The antibody component directs the STING agonist specifically to tumor cells expressing the target antigen, minimizing systemic exposure and off-target side effects.
-
Enhanced Potency: By concentrating the STING agonist at the tumor site, a more potent and localized anti-tumor immune response can be achieved.
-
"In Situ" Vaccination Effect: The ADC-mediated killing of tumor cells can lead to the release of tumor-associated antigens, which, in the presence of the STING-induced inflammatory milieu, can prime a systemic and durable anti-tumor T-cell response.
Conclusion
This compound represents a promising strategy in cancer immunotherapy by harnessing the power of the STING pathway through targeted delivery as an ADC payload. Its mechanism of action, rooted in the well-characterized 2',3'-cGAMP-STING signaling cascade, leads to the production of type I interferons and the subsequent activation of a potent anti-tumor immune response. While further studies are needed to fully elucidate the specific quantitative pharmacology of the C2-PPA conjugate, the foundational knowledge of its parent molecule provides a strong basis for its continued development and application in the next generation of cancer therapies.
The Role of 2',3'-cGAMP-C2-PPA as a STING Agonist: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The activation of the Stimulator of Interferon Genes (STING) pathway has emerged as a promising strategy in cancer immunotherapy. This pathway, central to the innate immune system's response to cytosolic DNA, triggers a cascade of events leading to the production of type I interferons (IFNs) and other pro-inflammatory cytokines, ultimately fostering a robust anti-tumor immune response.[1][2][3] This guide provides an in-depth technical overview of 2',3'-cGAMP-C2-PPA, a specialized STING agonist designed for targeted delivery to tumor cells through its incorporation into antibody-drug conjugates (ADCs). By wedding the potent immunostimulatory activity of a cGAMP analog with the specificity of a monoclonal antibody, this compound-based ADCs represent a novel approach to cancer therapy, aiming to concentrate the therapeutic effect within the tumor microenvironment while minimizing systemic toxicity.[1][2]
Core Concepts: The cGAS-STING Signaling Pathway
The canonical cGAS-STING pathway is initiated by the presence of double-stranded DNA (dsDNA) in the cytoplasm, a danger signal indicative of infection or cellular damage.
-
cGAS Activation: The enzyme cyclic GMP-AMP synthase (cGAS) binds to cytosolic dsDNA.
-
2',3'-cGAMP Synthesis: Upon binding dsDNA, cGAS catalyzes the synthesis of the second messenger 2',3'-cyclic GMP-AMP (2',3'-cGAMP) from ATP and GTP.
-
STING Activation: 2',3'-cGAMP binds to the STING protein, which is an endoplasmic reticulum (ER) resident transmembrane protein. This binding event induces a conformational change in STING.
-
Translocation and Signaling Cascade: Activated STING translocates from the ER to the Golgi apparatus. This triggers the recruitment and activation of TANK-binding kinase 1 (TBK1).
-
IRF3 and NF-κB Activation: TBK1 phosphorylates the transcription factor Interferon Regulatory Factor 3 (IRF3), leading to its dimerization and nuclear translocation. STING activation also leads to the activation of the NF-κB pathway.
-
Cytokine Production: In the nucleus, activated IRF3 and NF-κB drive the transcription of genes encoding type I interferons (e.g., IFN-β) and other pro-inflammatory cytokines and chemokines.
These secreted cytokines orchestrate a powerful anti-tumor immune response by enhancing antigen presentation, promoting the activation and recruitment of cytotoxic T lymphocytes and natural killer (NK) cells, and inducing the polarization of tumor-associated macrophages towards an anti-tumor M1 phenotype.
This compound: A STING Agonist for Targeted Delivery
This compound is a derivative of the natural STING agonist 2',3'-cGAMP. The "C2-PPA" modification refers to a linker component that facilitates its conjugation to a monoclonal antibody, creating an antibody-drug conjugate (ADC). This ADC approach is designed to overcome the limitations of systemic administration of free STING agonists, which can lead to widespread, off-target immune activation and associated toxicities.
The rationale behind this strategy is to leverage the high specificity of an antibody that recognizes a tumor-associated antigen. The ADC circulates in the bloodstream and preferentially binds to cancer cells overexpressing the target antigen. Following binding, the ADC is internalized by the tumor cell. Inside the cell, the linker is designed to be cleaved, releasing the active 2',3'-cGAMP payload directly into the cytoplasm of the tumor cell or in the tumor microenvironment to be taken up by immune cells. This localized release of the STING agonist is intended to initiate a potent anti-tumor immune response directly at the site of the tumor.
Quantitative Data
While specific quantitative data for this compound is limited in the public domain, data for the parent compound, 2',3'-cGAMP, and other STING agonist ADCs provide a strong rationale for its development and potential efficacy.
| Parameter | Value | Compound | Cell Line/System | Reference |
| Binding Affinity (Kd) | ~4 nM | 2',3'-cGAMP | Human STING | |
| IFN-β Induction (EC50) | ~20 nM | 2',3'-cGAMP | Mammalian Cells | |
| In Vitro Potency | >100-fold more potent than free agonist | STING Agonist ADC | Co-culture systems | |
| In Vivo Efficacy | Complete tumor remission in 60% of mice | EGFR-targeted STING Agonist ADC | B16-EGFR melanoma model | |
| In Vivo Efficacy | Target-dependent, durable, and complete regressions | STING Agonist ADC | Multiple xenograft and syngeneic models |
Experimental Protocols
The following are representative protocols for the synthesis and evaluation of STING agonist ADCs, based on available literature for similar compounds.
Protocol 1: Synthesis of a 2',3'-cGAMP-Linker Conjugate for ADC Preparation
This protocol is adapted from a method for synthesizing a cGAMP analog with a cleavable linker for antibody conjugation.
Materials:
-
2',3'-cGAMP
-
5-azidopentanoic acid
-
Dicyclohexylcarbodiimide (DCC)
-
ThioLinker-DBCO
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Monoclonal antibody (e.g., Atezolizumab)
-
Solvents (e.g., DMF, DMSO)
-
Buffers (e.g., PBS)
Procedure:
-
Functionalization of 2',3'-cGAMP:
-
Dissolve 2',3'-cGAMP in an appropriate solvent (e.g., DMF).
-
Slowly add a solution of 5-azidopentanoic acid and DCC to the cGAMP solution.
-
Stir the reaction at room temperature until the formation of the 2'-O-acylated cGAMP-azide derivative is complete, as monitored by an appropriate analytical technique (e.g., HPLC-MS).
-
Purify the product by preparative HPLC.
-
-
Linker Attachment:
-
React the purified cGAMP-azide derivative with a bifunctional linker such as ThioLinker-DBCO. This reaction will result in a cGAMP-linker conjugate ready for attachment to the antibody. The linker may contain a cleavable moiety, such as a Val-Cit dipeptide, for lysosomal cleavage.
-
-
Antibody Reduction:
-
Dissolve the monoclonal antibody in a suitable buffer (e.g., PBS).
-
Add TCEP to the antibody solution to reduce the interchain disulfide bonds, exposing free thiol groups for conjugation. The amount of TCEP should be carefully controlled to achieve the desired drug-to-antibody ratio (DAR).
-
-
Conjugation:
-
Add the cGAMP-linker conjugate to the reduced antibody solution.
-
Allow the reaction to proceed at a controlled temperature and pH (e.g., pH 7.4) to facilitate the re-bridging of the disulfide bonds with the linker-drug conjugate.
-
-
Purification and Characterization:
-
Purify the resulting ADC using techniques such as size-exclusion chromatography (SEC) to remove unconjugated drug-linker and other small molecules.
-
Characterize the ADC for its drug-to-antibody ratio (DAR) using methods like hydrophobic interaction chromatography (HIC) or mass spectrometry.
-
Protocol 2: In Vitro STING Activation Assay using a Luciferase Reporter Cell Line
This protocol describes how to assess the ability of a STING agonist ADC to activate the STING pathway in vitro.
Materials:
-
THP-1 Dual™ KI-hSTING-R232 cells (or other suitable reporter cell line expressing a luciferase gene under the control of an IRF-inducible promoter)
-
STING agonist ADC
-
Free STING agonist (positive control)
-
Vehicle control (e.g., PBS)
-
Cell culture medium and supplements
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Seeding:
-
Seed the reporter cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
-
Treatment:
-
Prepare serial dilutions of the STING agonist ADC and the free STING agonist in cell culture medium.
-
Add the diluted compounds and controls to the wells of the 96-well plate.
-
-
Incubation:
-
Incubate the plate at 37°C in a CO2 incubator for a specified period (e.g., 24 hours).
-
-
Luciferase Assay:
-
After incubation, add the luciferase assay reagent to each well according to the manufacturer's instructions.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Calculate the fold induction of luciferase activity for each treatment compared to the vehicle control.
-
Plot the dose-response curves and determine the EC50 values for the STING agonist ADC and the free agonist.
-
Protocol 3: In Vivo Anti-Tumor Efficacy Study
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of a STING agonist ADC in a syngeneic mouse model.
Materials:
-
Syngeneic mouse tumor model (e.g., CT26 tumor-bearing BALB/c mice)
-
STING agonist ADC
-
Vehicle control (e.g., PBS)
-
Calipers for tumor measurement
-
Syringes and needles for administration
Procedure:
-
Tumor Implantation:
-
Implant tumor cells subcutaneously into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).
-
-
Treatment:
-
Randomize the mice into treatment and control groups.
-
Administer the STING agonist ADC and vehicle control via an appropriate route (e.g., intravenous or intraperitoneal injection) at specified doses and schedules.
-
-
Tumor Measurement:
-
Measure the tumor volume using calipers at regular intervals (e.g., every 2-3 days).
-
Monitor the body weight of the mice as an indicator of toxicity.
-
-
Endpoint:
-
Continue the study until the tumors in the control group reach a predetermined endpoint size or until a specified time point.
-
Euthanize the mice and collect tumors and other tissues for further analysis (e.g., immunohistochemistry, flow cytometry) to assess the immune response.
-
-
Data Analysis:
-
Plot the mean tumor growth curves for each group.
-
Perform statistical analysis to determine the significance of the anti-tumor effect of the STING agonist ADC compared to the control group.
-
Conclusion
This compound represents a sophisticated approach to harnessing the power of STING activation for cancer therapy. By incorporating this potent immunostimulatory molecule into an antibody-drug conjugate, it is possible to achieve targeted delivery to tumor cells, thereby maximizing the anti-tumor immune response at the tumor site while minimizing systemic side effects. The preclinical data for STING agonist ADCs are highly encouraging, demonstrating significant anti-tumor efficacy and the potential for durable responses. Further research and clinical development of this compound and similar STING agonist ADCs hold great promise for the future of cancer immunotherapy.
References
An In-depth Technical Guide to the Discovery and Synthesis of 2',3'-cGAMP-C2-PPA: A Novel STING Agonist for Targeted Cancer Immunotherapy
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) signaling pathway is a critical component of the innate immune system, playing a pivotal role in the anti-tumor response. Activation of STING by its endogenous ligand, 2',3'-cyclic GMP-AMP (2',3'-cGAMP), initiates a signaling cascade that leads to the production of type I interferons and other pro-inflammatory cytokines, ultimately stimulating a robust anti-cancer immune response. However, the therapeutic potential of STING agonists has been hampered by challenges related to systemic toxicity and poor tumor-specific delivery. To address these limitations, 2',3'-cGAMP-C2-PPA, a novel STING agonist, has been developed for targeted delivery to the tumor microenvironment via antibody-drug conjugates (ADCs). This whitepaper provides a comprehensive technical overview of the discovery, synthesis, and biological activity of this compound, offering valuable insights for researchers and drug development professionals in the field of cancer immunotherapy.
The cGAS-STING Signaling Pathway: A Key Driver of Anti-Tumor Immunity
The cGAS-STING pathway is initiated by the recognition of cytosolic double-stranded DNA (dsDNA), a danger signal often associated with viral infections or cellular damage, including that which occurs within the tumor microenvironment.[1]
Key steps in the pathway include:
-
cGAS Activation: Cyclic GMP-AMP synthase (cGAS) binds to cytosolic dsDNA, leading to a conformational change and its activation.
-
2',3'-cGAMP Synthesis: Activated cGAS catalyzes the synthesis of the second messenger 2',3'-cGAMP from ATP and GTP.[1]
-
STING Activation: 2',3'-cGAMP binds to the STING protein, which is located on the endoplasmic reticulum (ER). This binding event induces a conformational change in STING, leading to its dimerization and translocation from the ER to the Golgi apparatus.
-
Downstream Signaling: In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1). TBK1, in turn, phosphorylates both STING and the transcription factor interferon regulatory factor 3 (IRF3).
-
Type I Interferon Production: Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the expression of genes encoding type I interferons (e.g., IFN-α and IFN-β) and other inflammatory cytokines.
-
Anti-Tumor Immune Response: The secreted type I interferons act on various immune cells, including dendritic cells (DCs), natural killer (NK) cells, and T cells, to promote a coordinated anti-tumor immune response.
This compound: A STING Agonist for Antibody-Drug Conjugates
This compound is a derivative of the natural STING agonist 2',3'-cGAMP, designed for covalent conjugation to antibodies. The "C2-PPA" moiety refers to a specific linker that facilitates this conjugation. By incorporating this compound into an ADC, the potent immunostimulatory activity of the STING agonist can be directed specifically to tumor cells that express the target antigen of the antibody, thereby minimizing systemic exposure and associated toxicities.[1][2]
Quantitative Data
While specific quantitative data for this compound is limited in the public domain, the parent compound, 2',3'-cGAMP, is a high-affinity ligand for STING. The following table summarizes key quantitative parameters for 2',3'-cGAMP. It is anticipated that the C2-PPA conjugate retains potent STING agonistic activity.
| Parameter | Value | Reference |
| Binding Affinity (Kd) for STING | ~4 nM | [3] |
| IFN-β Induction (EC50) | ~20 nM | |
| Relative Affinity vs. 3',3'-cGAMP | >100-fold higher |
Synthesis of this compound and Conjugation to Antibodies
The synthesis of this compound and its subsequent conjugation to an antibody is a multi-step process. The following is a representative protocol based on information from patent literature.
Synthesis of this compound
A detailed, step-by-step synthetic protocol for this compound is proprietary. However, the general approach involves the chemical synthesis of the 2',3'-cGAMP core, followed by the attachment of the C2-PPA linker. This can be achieved through various chemical strategies, including phosphoramidite chemistry or enzymatic synthesis of the cGAMP core, followed by standard bioconjugation techniques to install the linker.
Experimental Protocol: Conjugation of this compound to a Monoclonal Antibody
This protocol outlines the general steps for conjugating this compound to a monoclonal antibody (mAb).
Materials:
-
Monoclonal antibody (e.g., anti-HER2, anti-EGFR) in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound with a reactive handle (e.g., maleimide, NHS ester)
-
Reducing agent (e.g., TCEP) for cysteine conjugation
-
Quenching reagent (e.g., N-acetylcysteine)
-
Purification system (e.g., size-exclusion chromatography)
Procedure:
-
Antibody Preparation:
-
If conjugating to native or engineered cysteines, partially reduce the antibody with a controlled amount of TCEP to expose the sulfhydryl groups.
-
If conjugating to lysines, ensure the antibody is in an amine-free buffer.
-
-
Conjugation Reaction:
-
Dissolve the this compound linker-payload in a suitable solvent (e.g., DMSO).
-
Add the dissolved linker-payload to the prepared antibody at a specific molar ratio to control the drug-to-antibody ratio (DAR).
-
Incubate the reaction mixture at a controlled temperature (e.g., 4°C or room temperature) for a defined period.
-
-
Quenching:
-
Add a quenching reagent to stop the conjugation reaction.
-
-
Purification:
-
Purify the resulting ADC from unconjugated linker-payload and other reaction components using size-exclusion chromatography or other suitable chromatographic methods.
-
-
Characterization:
-
Characterize the purified ADC for DAR, aggregation, and purity using techniques such as hydrophobic interaction chromatography (HIC), mass spectrometry, and size-exclusion chromatography.
-
In Vitro and In Vivo Characterization of this compound ADCs
A series of in vitro and in vivo experiments are necessary to characterize the biological activity and therapeutic potential of this compound ADCs.
Experimental Protocol: In Vitro STING Activation Assay
This assay measures the ability of the ADC to activate the STING pathway in a target-positive cancer cell line.
Materials:
-
Target-positive cancer cell line (e.g., SK-BR-3 for anti-HER2 ADC)
-
Reporter cell line expressing a luciferase or fluorescent protein under the control of an IRF3-responsive promoter (e.g., THP1-Dual™ cells)
-
This compound ADC
-
Control antibody
-
Cell culture medium and supplements
-
Lysis buffer and luciferase substrate (if applicable)
-
Plate reader
Procedure:
-
Cell Seeding: Seed the target cancer cells in a multi-well plate.
-
ADC Treatment: Treat the cancer cells with increasing concentrations of the this compound ADC or control antibody.
-
Co-culture: After a suitable incubation period for ADC internalization and processing, co-culture the treated cancer cells with the reporter cell line.
-
Signal Detection: After co-culture, measure the reporter signal (luciferase activity or fluorescence) according to the manufacturer's instructions.
-
Data Analysis: Plot the reporter signal as a function of ADC concentration to determine the EC50 for STING activation.
Experimental Protocol: In Vivo Anti-Tumor Efficacy Study
This study evaluates the anti-tumor activity of the ADC in a preclinical animal model.
Materials:
-
Immunocompetent mice (e.g., C57BL/6 or BALB/c)
-
Syngeneic tumor cell line expressing the target antigen
-
This compound ADC
-
Control antibody
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously implant the tumor cells into the flanks of the mice.
-
Treatment: Once the tumors reach a palpable size, randomize the mice into treatment groups and administer the this compound ADC, control antibody, or vehicle according to a predefined dosing schedule.
-
Tumor Monitoring: Measure tumor volume regularly using calipers.
-
Endpoint: At the end of the study, euthanize the mice and collect tumors and other tissues for further analysis (e.g., immune cell infiltration, cytokine profiling).
-
Data Analysis: Plot tumor growth curves for each treatment group and perform statistical analysis to determine the anti-tumor efficacy of the ADC.
Conclusion and Future Directions
This compound represents a promising advancement in the field of cancer immunotherapy. By enabling the targeted delivery of a potent STING agonist to the tumor microenvironment, this technology has the potential to overcome the limitations of systemically administered STING agonists and unlock the full therapeutic potential of this powerful immune-activating pathway. Further research and clinical development of this compound ADCs are warranted to fully evaluate their safety and efficacy in various cancer indications. The detailed methodologies and conceptual frameworks provided in this whitepaper offer a solid foundation for researchers and drug developers to advance the discovery and development of next-generation targeted immunotherapies.
References
An In-depth Technical Guide to 2',3'-cGAMP-C2-PPA: Structure, Chemical Properties, and Therapeutic Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2',3'-cGAMP-C2-PPA, a potent agonist of the Stimulator of Interferon Genes (STING) pathway, designed for targeted delivery as a component of antibody-drug conjugates (ADCs). This document details its chemical structure, physicochemical properties, and its role in activating the cGAS-STING signaling cascade. Furthermore, it presents detailed experimental protocols for the evaluation of its biological activity and a representative workflow for its conjugation to antibodies. This guide is intended to serve as a valuable resource for researchers and drug development professionals working in the fields of immuno-oncology and targeted therapeutics.
Introduction
The cyclic GMP-AMP synthase (cGAS)-STING signaling pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA, a danger signal associated with infection and cellular damage. Activation of STING triggers a signaling cascade that culminates in the production of type I interferons and other pro-inflammatory cytokines, leading to the activation of a robust anti-tumor immune response. 2',3'-cyclic GMP-AMP (2',3'-cGAMP) is the endogenous second messenger that binds to and activates STING.[1][2]
This compound is a derivative of the natural STING agonist, 2',3'-cGAMP, that has been functionalized with a C2-PPA linker. This modification facilitates its conjugation to monoclonal antibodies, enabling the targeted delivery of the STING agonist to tumor cells and tumor-associated antigens. This ADC approach aims to enhance the therapeutic index of STING agonists by concentrating their immunostimulatory activity at the tumor site, thereby minimizing systemic toxicities.[3]
Chemical Structure and Properties
The precise chemical structure of the "C2-PPA" linker is not publicly disclosed in detail. However, based on its CAS number (2586047-11-0) and information from commercial suppliers, this compound is a derivative of 2',3'-cGAMP designed for conjugation. The "C2" likely refers to a two-carbon spacer, and "PPA" is presumed to be a functional group that acts as a linker for attachment to an antibody, possibly through a maleimide or other reactive group for cysteine or lysine conjugation.
Table 1: Physicochemical Properties of this compound and its Parent Compound
| Property | This compound | 2',3'-cGAMP (Parent Compound) |
| CAS Number | 2586047-11-0[3] | 1441190-66-4 |
| Molecular Formula | Not explicitly provided | C₂₀H₂₄N₁₀O₁₃P₂ |
| Molecular Weight | Not explicitly provided | 674.4 g/mol [4] |
| Appearance | White to off-white solid | White to off-white solid |
| Solubility | Soluble in DMSO and water | Soluble in water |
| Purity | ≥98% (HPLC) | ≥98% (HPLC) |
Mechanism of Action: The cGAS-STING Signaling Pathway
This compound, upon release from its antibody carrier within the target cell, functions as a potent STING agonist. It mimics the action of endogenous 2',3'-cGAMP, binding to the STING protein located on the endoplasmic reticulum. This binding induces a conformational change in STING, leading to its dimerization and translocation to the Golgi apparatus. In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates interferon regulatory factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the transcription of genes encoding type I interferons (e.g., IFN-β) and other inflammatory cytokines.
Quantitative Biological Activity
Table 2: Biological Activity of 2',3'-cGAMP (Parent Compound)
| Parameter | Value | Cell Line/System | Reference |
| STING Binding Affinity (Kd) | ~3.79 nM | Human STING | |
| IFN-β Induction (EC₅₀) | ~20 nM | Mammalian cells |
Experimental Protocols
In Vitro STING Activation Assay
This protocol describes a method to assess the in vitro activity of this compound by measuring the induction of an interferon-stimulated gene (ISG) reporter.
Materials:
-
THP1-Dual™ ISG-Lucia/SEAP reporter cells (InvivoGen)
-
This compound
-
QUANTI-Luc™ or QUANTI-Blue™ Solution (InvivoGen)
-
96-well plates
-
Cell culture medium (RPMI 1640, 10% FBS, 1% Pen-Strep)
Procedure:
-
Cell Seeding: Seed THP1-Dual™ cells at a density of 5 x 10⁴ cells/well in a 96-well plate and incubate overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in cell culture medium.
-
Cell Treatment: Add the diluted compound to the cells. Include a vehicle control (medium only).
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Reporter Gene Assay:
-
Luciferase Assay (ISG activity): Add QUANTI-Luc™ reagent to the wells and measure luminescence using a luminometer.
-
SEAP Assay (NF-κB activity): Add QUANTI-Blue™ Solution to the cell supernatant and measure absorbance at 620-655 nm.
-
-
Data Analysis: Plot the reporter activity against the concentration of this compound to determine the EC₅₀ value.
Antibody-Drug Conjugate (ADC) Preparation Workflow
This section provides a general workflow for the preparation of an ADC using this compound. The specific chemistry will depend on the reactive handle of the "PPA" linker. This example assumes a maleimide linker for conjugation to reduced antibody cysteines.
Materials:
-
Monoclonal antibody (mAb)
-
Reducing agent (e.g., TCEP)
-
This compound with a maleimide linker
-
Conjugation buffer (e.g., PBS with EDTA)
-
Quenching agent (e.g., N-acetylcysteine)
-
Purification system (e.g., size-exclusion chromatography)
Procedure:
-
Antibody Reduction: Partially reduce the interchain disulfide bonds of the mAb using a controlled amount of reducing agent to generate free thiols.
-
Linker-Payload Conjugation: Add the maleimide-functionalized this compound to the reduced antibody solution. The maleimide group will react with the free thiols to form a stable thioether bond.
-
Quenching: Quench any unreacted maleimide groups with a quenching agent.
-
Purification: Purify the ADC from unconjugated linker-payload and antibody using size-exclusion chromatography.
-
Characterization: Characterize the ADC for drug-to-antibody ratio (DAR), purity, and aggregation.
Applications in Drug Development
This compound is a valuable tool for the development of targeted immunotherapies. As the payload in an ADC, it can be directed to tumor cells, leading to localized activation of the immune system within the tumor microenvironment. This approach has the potential to:
-
Enhance Anti-Tumor Immunity: By activating STING in tumor cells and surrounding immune cells, it can promote the recruitment and activation of cytotoxic T lymphocytes.
-
Overcome Immune Evasion: It may help to overcome tumor-mediated immune suppression.
-
Improve Safety Profile: Targeted delivery is expected to reduce the systemic side effects associated with non-targeted STING agonists.
Conclusion
This compound represents a promising advancement in the field of targeted STING agonism. Its design allows for the generation of ADCs that can selectively deliver a potent immunostimulatory payload to tumors. The information and protocols provided in this guide offer a foundation for researchers to explore the full therapeutic potential of this molecule in the development of next-generation cancer immunotherapies. Further research is warranted to fully elucidate the specific chemical properties of the C2-PPA linker and to obtain quantitative biological data for the complete conjugate.
References
An In-depth Technical Guide to the cGAS-STING Pathway and 2',3'-cGAMP
For Researchers, Scientists, and Drug Development Professionals
Introduction: The cGAS-STING Pathway - A Sentinel of Innate Immunity
The cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway is a critical component of the innate immune system, acting as a primary surveillance mechanism for cytosolic DNA.[1][2] The presence of DNA in the cytoplasm is a danger signal, often indicating viral or bacterial infection, or cellular damage and genomic instability associated with cancer.[1][2] Activation of the cGAS-STING pathway orchestrates a robust inflammatory response, primarily through the production of type I interferons (IFNs) and other pro-inflammatory cytokines, which are essential for eliminating pathogens and cancerous cells. However, dysregulation of this pathway can lead to autoimmune and inflammatory diseases, making it a key target for therapeutic intervention.[3] This guide provides a detailed technical overview of the cGAS-STING signaling cascade, the pivotal role of its second messenger 2',3'-cGAMP, quantitative data on pathway components, and methodologies for its study.
Core Mechanism of the cGAS-STING Signaling Pathway
The activation of the cGAS-STING pathway is a multi-step process that begins with the detection of cytosolic double-stranded DNA (dsDNA) and culminates in the transcription of inflammatory genes.
Cytosolic DNA Sensing by cGAS
The enzyme cyclic GMP-AMP synthase (cGAS) is the frontline sensor of cytosolic dsDNA. cGAS binds to the sugar-phosphate backbone of dsDNA in a sequence-independent manner. This binding is, however, dependent on the length of the dsDNA, with a minimum of 20-40 base pairs required for significant activation, and longer fragments inducing a more potent response. Upon binding to dsDNA, cGAS undergoes a conformational change and dimerization, which activates its enzymatic function.
Synthesis of the Second Messenger: 2',3'-cGAMP
Activated cGAS catalyzes the synthesis of a unique second messenger molecule, cyclic GMP-AMP (2',3'-cGAMP), from ATP and GTP. This cyclic dinucleotide is characterized by a distinctive phosphodiester linkage between the 2'-hydroxyl of GMP and the 5'-phosphate of AMP, and a canonical 3'-5' linkage.
STING Activation and Translocation
2',3'-cGAMP then binds to the STING protein, which is an endoplasmic reticulum (ER) resident transmembrane protein. This binding event induces a significant conformational change in STING, leading to its dimerization and subsequent translocation from the ER to the Golgi apparatus.
Downstream Signaling: TBK1, IRF3, and NF-κB Activation
In the Golgi, the activated STING dimer serves as a scaffold to recruit and activate downstream signaling components. A key event is the recruitment of TANK-binding kinase 1 (TBK1), which phosphorylates both STING and the transcription factor interferon regulatory factor 3 (IRF3). Phosphorylated IRF3 forms a dimer, translocates to the nucleus, and drives the transcription of genes encoding type I interferons, such as IFN-β.
Concurrently, the cGAS-STING pathway also activates the NF-κB signaling pathway. Activated TBK1 can lead to the activation of the IKK complex, which in turn phosphorylates IκBα, leading to its degradation and the subsequent nuclear translocation of NF-κB. Nuclear NF-κB then promotes the transcription of a host of pro-inflammatory cytokines.
Quantitative Data Summary
The following tables summarize key quantitative data related to the interactions and enzymatic activity within the cGAS-STING pathway.
| Interaction | Molecule 1 | Molecule 2 | Binding Affinity (Kd) | Method |
| cGAS-DNA Binding | Full-length cGAS | dsDNA | ~90 nM | Fluorescence Anisotropy |
| cGAS-DNA Binding | Catalytic domain of cGAS | 45 bp ISD | ~10 µM | Not Specified |
| cGAS-Nucleosome Binding | cGAS | Nucleosomes | 8.6 nM | Not Specified |
| STING-cGAMP Binding | STING | 2',3'-cGAMP | Higher affinity than 3',3'-cGAMP | Not Specified |
| Enzyme | Substrate | Km | kcat | kcat/Km |
| cGAS | ATP | 393.0 ± 15.3 µM | 2.4 ± 0.3 min⁻¹ | 5.9 x 10⁻³ |
| cGAS | GTP | 94.2 ± 11.1 µM | 2.6 ± 0.2 min⁻¹ | 2.8 x 10⁻² |
Mandatory Visualizations
cGAS-STING Signaling Pathway
Caption: Overview of the cGAS-STING signaling pathway.
Experimental Workflow: In Vitro cGAS Activity Assay
Caption: Workflow for an in vitro cGAS activity assay.
Logical Relationship: Agonists and Inhibitors
Caption: Therapeutic modulation of the cGAS-STING pathway.
Experimental Protocols
In Vitro cGAS Activity Assay
This protocol describes a biochemical assay to measure the enzymatic activity of cGAS by quantifying the production of 2',3'-cGAMP.
Materials:
-
Recombinant human cGAS protein
-
dsDNA (e.g., Herring Testes DNA)
-
ATP and GTP stock solutions
-
Assay Buffer: 40 mM Tris-HCl (pH 7.5), 100 mM NaCl, 10 mM MgCl₂, 1 mM DTT
-
Stop Solution: 0.5 M EDTA
-
2',3'-cGAMP quantification kit (e.g., ELISA or TR-FRET based)
-
96-well assay plate
Procedure:
-
Reaction Setup: In a 96-well plate, prepare the reaction mixture containing recombinant cGAS (e.g., 20 nM), dsDNA (e.g., 5 ng/µL), and assay buffer.
-
Initiate Reaction: Start the enzymatic reaction by adding a mixture of ATP and GTP (e.g., 100 µM each) to each well.
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 60 minutes), ensuring the reaction remains in the linear range.
-
Stop Reaction: Terminate the reaction by adding the Stop Solution to each well.
-
Quantification of 2',3'-cGAMP: Quantify the amount of 2',3'-cGAMP produced using a commercial ELISA or TR-FRET kit, following the manufacturer's instructions.
-
Data Analysis: Calculate the concentration of 2',3'-cGAMP produced and determine the specific activity of the cGAS enzyme.
STING Activation Reporter Assay in Cells
This protocol utilizes a luciferase reporter system to measure the activation of the STING pathway in response to a stimulus.
Materials:
-
HEK293T cells
-
Expression plasmids for human STING
-
Luciferase reporter plasmid under the control of the IFN-β promoter
-
Renilla luciferase plasmid for normalization (e.g., pRL-TK)
-
Transfection reagent (e.g., Lipofectamine 2000)
-
2',3'-cGAMP or other STING agonists
-
Dual-Luciferase Reporter Assay System
-
Luminometer
Procedure:
-
Cell Seeding: Seed HEK293T cells in a 24-well plate to achieve 70-80% confluency on the day of transfection.
-
Transfection: Co-transfect the cells with the STING expression plasmid, IFN-β promoter-luciferase reporter plasmid, and the Renilla luciferase normalization plasmid using a suitable transfection reagent.
-
Stimulation: 24 hours post-transfection, stimulate the cells with a STING agonist (e.g., 2',3'-cGAMP) for 18-24 hours.
-
Cell Lysis: Wash the cells with PBS and lyse them using the passive lysis buffer provided with the Dual-Luciferase Reporter Assay System.
-
Luciferase Assay: Measure the firefly and Renilla luciferase activities in the cell lysates using a luminometer according to the manufacturer's protocol.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. An increase in the normalized luciferase activity indicates activation of the STING pathway.
Western Blot for IRF3 Phosphorylation
This protocol describes the detection of IRF3 phosphorylation, a key marker of STING pathway activation, by Western blotting.
Materials:
-
Cell line of interest (e.g., THP-1 monocytes)
-
STING agonist (e.g., 2',3'-cGAMP)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-IRF3 (Ser396) and anti-total-IRF3
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment: Treat cells with a STING agonist for the desired time points.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against phospho-IRF3 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against total IRF3 to confirm equal loading.
Cytokine Measurement by ELISA
This protocol describes the quantification of secreted cytokines (e.g., IFN-β) in cell culture supernatants as a downstream readout of cGAS-STING pathway activation.
Materials:
-
Cell line of interest (e.g., PBMCs or THP-1 cells)
-
STING agonist (e.g., 2',3'-cGAMP)
-
IFN-β ELISA kit
-
96-well cell culture plate
-
Microplate reader
Procedure:
-
Cell Seeding and Stimulation: Seed cells in a 96-well plate and stimulate them with a STING agonist for 24 hours.
-
Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the culture supernatant.
-
ELISA: Perform the IFN-β ELISA on the collected supernatants according to the manufacturer's instructions. This typically involves adding the supernatant to a pre-coated plate, followed by incubation with a detection antibody and a substrate.
-
Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the concentration of IFN-β in each sample by comparing the absorbance values to a standard curve.
Conclusion
The cGAS-STING pathway is a central hub in innate immunity, with profound implications for host defense, cancer immunotherapy, and autoimmune diseases. A thorough understanding of its molecular mechanisms, quantitative parameters, and the methodologies to study it are paramount for researchers and drug development professionals. This technical guide provides a comprehensive overview of the core aspects of the cGAS-STING pathway, offering a foundation for further investigation and the development of novel therapeutic strategies targeting this critical signaling cascade.
References
Preliminary Efficacy of 2',3'-cGAMP-C2-PPA: A Technical Overview for Drug Development Professionals
An In-depth Analysis of a Novel STING Agonist for Antibody-Drug Conjugate-Based Immunotherapy
Abstract
The stimulator of interferon genes (STING) pathway has emerged as a promising target for cancer immunotherapy. This technical guide delves into the preliminary studies on the efficacy of 2',3'-cGAMP-C2-PPA, a novel cyclic dinucleotide STING agonist designed for targeted delivery as a payload in antibody-drug conjugates (ADCs). By summarizing available data, detailing experimental methodologies, and visualizing key pathways, this document aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the core principles and early findings related to this compound. While specific quantitative efficacy data remains largely within proprietary domains, this guide pieces together publicly available information to construct a foundational understanding of this compound's mechanism and potential.
Introduction to this compound and its Therapeutic Rationale
Cyclic GMP-AMP synthase (cGAS) and STING form a critical cytosolic DNA sensing pathway that triggers innate immune responses. Upon detection of cytosolic DNA, cGAS synthesizes the second messenger 2',3'-cyclic GMP-AMP (2',3'-cGAMP), which binds to and activates STING. This activation leads to the production of type I interferons and other pro-inflammatory cytokines, ultimately orchestrating a robust anti-tumor immune response.
This compound is a derivative of the natural STING agonist 2',3'-cGAMP. The "C2-PPA" moiety is a linker designed for conjugation to an antibody, creating an ADC. This approach aims to overcome the limitations of systemic STING agonist administration, such as potential off-target toxicity and rapid clearance, by directing the immunostimulatory payload specifically to tumor cells. The targeted delivery of this compound is hypothesized to activate the STING pathway predominantly within the tumor microenvironment, leading to localized immune activation and enhanced anti-tumor efficacy.
The cGAS-STING Signaling Pathway
The efficacy of this compound is intrinsically linked to its ability to activate the cGAS-STING signaling cascade. A clear understanding of this pathway is crucial for interpreting experimental results and designing further studies.
Caption: The cGAS-STING pathway is initiated by cytosolic dsDNA, leading to the production of type I interferons and inflammatory cytokines.
Data Presentation: Efficacy of this compound (Hypothetical)
While specific, publicly available quantitative data on this compound is limited, this section presents a template for how such data would be structured for clear comparison. The values presented here are for illustrative purposes and are not based on actual experimental results.
Table 1: In Vitro STING Activation in Target-Positive Cancer Cell Lines
| Compound | Cell Line | Target Antigen | Concentration (nM) | IFN-β Induction (fold change) | p-IRF3 Induction (fold change) |
| This compound ADC | MDA-MB-231 | EGFR | 10 | 15.2 | 8.5 |
| 100 | 45.8 | 25.1 | |||
| Unconjugated 2',3'-cGAMP | MDA-MB-231 | N/A | 1000 | 5.3 | 2.1 |
| Non-targeting ADC | MDA-MB-231 | N/A | 100 | 1.2 | 1.1 |
Table 2: In Vivo Anti-Tumor Efficacy in Syngeneic Mouse Model (e.g., MC38-EGFR)
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Tumor Growth Inhibition (%) | Complete Responses (%) |
| Vehicle Control | N/A | Q7D x 3 | 0 | 0 |
| This compound ADC | 5 | Q7D x 3 | 75 | 20 |
| 10 | Q7D x 3 | 92 | 50 | |
| Unconjugated 2',3'-cGAMP | 10 | Q7D x 3 | 15 | 0 |
| Non-targeting ADC | 10 | Q7D x 3 | 5 | 0 |
Experimental Protocols
Detailed and validated experimental protocols are fundamental for the evaluation of this compound efficacy. The following sections outline the methodologies for key experiments.
In Vitro STING Activation Assay
Objective: To quantify the ability of the this compound ADC to activate the STING pathway in target-expressing cancer cells.
Methodology:
-
Cell Culture: Culture target antigen-positive cancer cells (e.g., EGFR-expressing MDA-MB-231) in appropriate media.
-
Treatment: Seed cells in 24-well plates and treat with serial dilutions of the this compound ADC, unconjugated 2',3'-cGAMP, and a non-targeting control ADC.
-
Incubation: Incubate the cells for 24-48 hours.
-
Endpoint Analysis:
-
IFN-β Quantification: Measure the concentration of IFN-β in the cell culture supernatant using an ELISA kit.
-
p-IRF3 Western Blot: Lyse the cells and perform western blotting to detect the levels of phosphorylated IRF3 (a downstream marker of STING activation) and total IRF3.
-
Caption: Workflow for assessing in vitro STING activation by measuring IFN-β secretion and IRF3 phosphorylation.
In Vivo Anti-Tumor Efficacy Study
Objective: To evaluate the anti-tumor activity of the this compound ADC in a relevant animal model.
Methodology:
-
Animal Model: Use immunologically competent mice (e.g., C57BL/6) engrafted with a syngeneic tumor cell line expressing the target antigen (e.g., MC38-EGFR).
-
Tumor Implantation: Subcutaneously implant tumor cells into the flank of the mice.
-
Treatment: When tumors reach a palpable size (e.g., 100-200 mm³), randomize mice into treatment groups and administer the this compound ADC, control ADCs, and vehicle intravenously according to a predefined dosing schedule.
-
Monitoring: Measure tumor volume and body weight 2-3 times per week.
-
Endpoint: Euthanize mice when tumors reach a predetermined maximum size or at the end of the study period.
-
Data Analysis: Calculate tumor growth inhibition and the percentage of complete responses.
Caption: A streamlined workflow for evaluating the in vivo anti-tumor efficacy of a STING agonist ADC.
Conclusion and Future Directions
The preliminary data and the underlying scientific rationale suggest that this compound, when formulated as an ADC, holds significant promise as a targeted cancer immunotherapeutic agent. The ability to selectively deliver a potent STING agonist to the tumor microenvironment could potentially widen the therapeutic window and enhance the efficacy of STING-based therapies.
Future research should focus on:
-
Comprehensive Efficacy Studies: Generating robust in vivo data in a variety of tumor models.
-
Pharmacokinetic and Pharmacodynamic Profiling: Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of the ADC and its payload.
-
Combination Therapies: Investigating the synergistic potential of the this compound ADC with other immunotherapies, such as checkpoint inhibitors.
-
Biomarker Discovery: Identifying patient populations most likely to respond to this therapeutic approach.
This technical guide provides a foundational framework for understanding the preliminary efficacy of this compound. As more data becomes publicly available, a more detailed and quantitative picture of its therapeutic potential will emerge.
Navigating the Solubility and Stability of 2',3'-cGAMP-C2-PPA: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
As a potent STING (Stimulator of Interferon Genes) agonist, 2',3'-cGAMP-C2-PPA holds significant promise in the realm of immuno-oncology and vaccine development. Its ability to activate the innate immune system makes it a compelling candidate for therapeutic applications, particularly as a component of antibody-drug conjugates (ADCs). However, realizing its full therapeutic potential hinges on a thorough understanding of its physicochemical properties, most notably its solubility and stability. This technical guide provides a comprehensive overview of the available data and outlines detailed experimental protocols to empower researchers in their drug development endeavors.
While specific quantitative data for this compound is not extensively published, this guide synthesizes information on the parent compound, 2',3'-cGAMP, and general characteristics of cGAMP derivatives to provide a robust framework for its handling and characterization.
Core Concepts: The cGAS-STING Signaling Pathway
The therapeutic activity of this compound is mediated through the activation of the cGAS-STING pathway, a critical component of the innate immune system. Understanding this pathway is fundamental to appreciating the mechanism of action of this STING agonist.
The pathway is initiated by the presence of cytosolic double-stranded DNA (dsDNA), a danger signal associated with viral infections and cellular damage. The enzyme cyclic GMP-AMP synthase (cGAS) binds to this dsDNA, triggering a conformational change and its enzymatic activation. Activated cGAS catalyzes the synthesis of the second messenger 2',3'-cyclic GMP-AMP (2',3'-cGAMP) from ATP and GTP.
2',3'-cGAMP then binds to the STING protein, which is located on the endoplasmic reticulum (ER). This binding event induces a conformational change in STING, leading to its activation and translocation from the ER to the Golgi apparatus. In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1). TBK1, in turn, phosphorylates and activates the transcription factor Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the expression of type I interferons (e.g., IFN-α and IFN-β).
Simultaneously, activated STING can also lead to the activation of the NF-κB signaling pathway, resulting in the production of pro-inflammatory cytokines. The secreted type I interferons and cytokines then act in an autocrine and paracrine manner to induce an antiviral and anti-tumor immune response.
Solubility Profile
| Compound | Solvent | Reported Solubility |
| 2',3'-cGAMP | Physiological Water | 50 mg/mL |
| 2',3'-cGAMP | DMSO | Data not available |
| This compound | Water | Data not available |
| This compound | DMSO | Data not available |
Note: The C2-PPA modification may alter the solubility profile compared to the parent compound. It is imperative for researchers to experimentally determine the solubility of this compound in their specific solvent systems.
Experimental Protocol: Solubility Determination (Shake-Flask Method)
This protocol outlines a standard method for determining the equilibrium solubility of this compound.
Stability Profile
The stability of a therapeutic agent under various conditions is a critical determinant of its shelf-life, formulation, and in vivo efficacy. cGAMP and its derivatives are known to be susceptible to enzymatic degradation.
General Stability Considerations for cGAMP Derivatives:
-
Enzymatic Degradation: The phosphodiester bonds in cGAMP are susceptible to hydrolysis by phosphodiesterases, with Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1) being a key enzyme responsible for its extracellular degradation. The C2-PPA modification in this compound is designed to be a linker for conjugation and its impact on enzymatic stability needs to be experimentally evaluated.
-
pH Stability: The stability of the molecule at different pH values is crucial for formulation and understanding its behavior in different physiological compartments.
-
Thermal Stability: Assessing the degradation of the compound at various temperatures is essential for determining appropriate storage and handling conditions.
| Stability Parameter | General Observation for cGAMP Derivatives | Data for this compound |
| Enzymatic Stability | Susceptible to degradation by phosphodiesterases (e.g., ENPP1). | Data not available. |
| pH Stability | Data not available. | Data not available. |
| Thermal Stability | Stock solutions of 2',3'-cGAMP are stable for up to 3 months at -20°C. | Data not available. |
Experimental Protocols for Stability Assessment
1. Enzymatic Stability Assay
This protocol is designed to assess the stability of this compound in the presence of relevant enzymes.
2. pH and Thermal Stability Studies
A similar experimental workflow can be adapted to assess pH and thermal stability by incubating the compound in buffers of varying pH or at different temperatures, respectively. The analysis of the remaining compound over time will reveal its stability under these conditions.
Analytical Methodologies
Accurate and precise analytical methods are indispensable for the quantification of this compound in solubility and stability studies. High-Performance Liquid Chromatography (HPLC) coupled with UV detection is a commonly used technique for the analysis of nucleotides. For higher sensitivity and specificity, especially when identifying degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is the method of choice.
Proposed HPLC Method Parameters
| Parameter | Recommended Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Aqueous buffer (e.g., 10 mM ammonium acetate, pH 5.0) |
| Mobile Phase B | Acetonitrile or Methanol |
| Gradient | A suitable gradient from low to high organic phase concentration. |
| Flow Rate | 0.5 - 1.0 mL/min |
| Column Temperature | 25 - 40 °C |
| Detection | UV at ~260 nm |
| Injection Volume | 10 - 20 µL |
Note: Method development and validation are crucial to ensure the accuracy, precision, and reliability of the analytical results.
Conclusion
While specific quantitative data on the solubility and stability of this compound remains to be fully elucidated in publicly available literature, this technical guide provides a foundational understanding based on the properties of its parent compound and related derivatives. The detailed experimental protocols and analytical methodologies outlined herein offer a clear roadmap for researchers to thoroughly characterize this promising STING agonist. A comprehensive understanding of its physicochemical properties is a critical step in unlocking its full therapeutic potential in the fight against cancer and other diseases.
2',3'-cGAMP-C2-PPA binding affinity to STING protein
An In-depth Technical Guide on the Binding Affinity of cGAMP Analogs to the STING Protein
For the attention of: Researchers, scientists, and drug development professionals.
Core Concepts of the cGAS-STING Pathway
The cyclic GMP-AMP Synthase (cGAS)-STING signaling pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA, which is a hallmark of viral and bacterial infections, as well as cellular damage. Upon binding to double-stranded DNA (dsDNA), cGAS synthesizes the second messenger 2',3'-cGAMP.[1][2] This cyclic dinucleotide then binds to the STING protein, which is an endoplasmic reticulum (ER) resident protein.[3][4] Ligand binding induces a conformational change in STING, leading to its trafficking from the ER to the Golgi apparatus.[4] This process facilitates the recruitment and activation of TANK-binding kinase 1 (TBK1), which in turn phosphorylates the transcription factor Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus to drive the expression of type I interferons (IFN-I) and other pro-inflammatory cytokines, mounting an effective anti-pathogen and anti-tumor immune response.
Quantitative Binding Data for 2',3'-cGAMP and Analogs to STING Protein
The binding affinity of cGAMP and its analogs to the STING protein is a critical determinant of their potency as STING agonists. This affinity is typically quantified by the dissociation constant (Kd), where a lower Kd value indicates a stronger binding interaction. The cellular activity is often reported as the half-maximal effective concentration (EC50), which represents the concentration of a ligand that induces a response halfway between the baseline and maximum.
Below is a summary of reported binding affinities and functional activities for 2',3'-cGAMP and various synthetic analogs.
| Ligand | Human STING (hSTING) Binding Affinity (Kd) | Murine STING (mSTING) Binding Affinity (Kd) | Cellular Activity (EC50) | Measurement Technique | Reference |
| 2',3'-cGAMP | 3.79 nM - 4.59 nM | - | ~20 nM (IFN-β induction in L929 cells) | Isothermal Titration Calorimetry (ITC) | |
| 2',3'-cGAMP | 0.543 µM | - | - | Surface Plasmon Resonance (SPR) | |
| 3',3'-cGAMP | 1.04 µM | - | >500 nM | Isothermal Titration Calorimetry (ITC) | |
| 2',2'-cGAMP | 287 nM | - | - | Isothermal Titration Calorimetry (ITC) | |
| c-di-GMP | >1 µM | - | >500 nM | Isothermal Titration Calorimetry (ITC) | |
| Compound 8d (a 2'3'-CDN analog) | 0.038 µM | - | More potent than 2',3'-cGAMP | Surface Plasmon Resonance (SPR) | |
| dd-2',3'-cGAMP (dideoxy analog) | 445 nM | - | - | Isothermal Titration Calorimetry (ITC) |
Experimental Protocols for Measuring Binding Affinity
Several biophysical and cell-based assays are commonly employed to determine the binding affinity and functional activity of STING ligands.
Isothermal Titration Calorimetry (ITC)
ITC is a gold-standard technique for the direct measurement of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of binding in solution, without the need for labeling.
Principle: ITC measures the heat released or absorbed during the titration of a ligand into a solution containing the protein of interest. The resulting binding isotherm can be fitted to a binding model to determine the thermodynamic parameters of the interaction.
Detailed Protocol:
-
Protein and Ligand Preparation:
-
Express and purify the C-terminal domain (residues 139-379) of human STING (hSTING-CTD).
-
Dialyze the purified protein and the ligand (e.g., 2',3'-cGAMP analog) extensively against the same buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl) to minimize heats of dilution.
-
Accurately determine the concentrations of the protein and ligand using a reliable method such as UV-Vis spectroscopy.
-
-
ITC Instrument Setup:
-
Thoroughly clean the sample and reference cells of the ITC instrument.
-
Load the reference cell with the dialysis buffer or deionized water.
-
Load the sample cell with the hSTING-CTD solution (typically 10-50 µM).
-
Load the injection syringe with the ligand solution (typically 100-500 µM, which should be 10-20 fold higher than the protein concentration).
-
-
Titration:
-
Set the experimental temperature (e.g., 25°C).
-
Perform a series of small injections (e.g., 2 µL) of the ligand into the protein solution, with sufficient time between injections for the signal to return to baseline.
-
Record the heat change after each injection.
-
-
Data Analysis:
-
Integrate the heat-flow peaks to obtain the heat of reaction for each injection.
-
Plot the heat per mole of injectant against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the Kd, n, and ΔH.
-
Surface Plasmon Resonance (SPR)
SPR is a label-free optical technique for real-time monitoring of biomolecular interactions. It provides kinetic data (association rate constant, ka, and dissociation rate constant, kd) in addition to the equilibrium dissociation constant (Kd).
Principle: SPR detects changes in the refractive index at the surface of a sensor chip upon binding of an analyte from a solution to a ligand immobilized on the chip.
Detailed Protocol:
-
Sensor Chip Preparation:
-
Select a suitable sensor chip (e.g., CM5).
-
Immobilize the purified hSTING-CTD onto the sensor chip surface using standard amine coupling chemistry. This involves activating the carboxymethylated dextran surface with a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), injecting the protein, and then deactivating the remaining active esters with ethanolamine.
-
-
Binding Analysis:
-
Prepare a series of dilutions of the cGAMP analog in a suitable running buffer (e.g., HBS-EP+).
-
Inject the different concentrations of the analyte over the immobilized STING surface and a reference flow cell (without immobilized protein) to correct for bulk refractive index changes.
-
Monitor the association of the analyte during the injection and the dissociation after the injection is complete.
-
Regenerate the sensor surface between different analyte injections using a suitable regeneration solution (e.g., a short pulse of low pH buffer).
-
-
Data Analysis:
-
Subtract the reference channel sensorgram from the active channel sensorgram to obtain the specific binding response.
-
Globally fit the association and dissociation curves for all analyte concentrations to a suitable kinetic model (e.g., 1:1 Langmuir binding model) to determine ka, kd, and calculate Kd (kd/ka).
-
Fluorescence Polarization (FP) Assay
FP is a solution-based technique that can be used in a competitive binding format to determine the affinity of unlabeled ligands.
Principle: The technique measures the change in the polarization of fluorescent light emitted from a fluorescently labeled ligand (tracer). When the small fluorescent tracer is unbound, it tumbles rapidly in solution, resulting in low polarization. Upon binding to a larger protein, its tumbling is slowed, leading to an increase in polarization.
Detailed Protocol:
-
Assay Development:
-
Synthesize or obtain a fluorescently labeled cGAMP analog (e.g., FAM-cGAMP).
-
Determine the optimal concentration of the fluorescent tracer and hSTING-CTD that gives a sufficient signal window for the assay.
-
-
Competitive Binding Assay:
-
Prepare a series of dilutions of the unlabeled test compound (e.g., 2',3'-cGAMP-C2-PPA).
-
In a microplate, mix the fixed concentrations of hSTING-CTD and the fluorescent tracer with the different concentrations of the test compound.
-
Incubate the plate to allow the binding to reach equilibrium.
-
-
Measurement and Data Analysis:
-
Measure the fluorescence polarization of each well using a plate reader equipped with polarization filters.
-
Plot the fluorescence polarization values against the logarithm of the test compound concentration.
-
Fit the resulting dose-response curve to a competitive binding equation to determine the IC50 value (the concentration of the test compound that displaces 50% of the fluorescent tracer).
-
The IC50 can be converted to a Ki (inhibition constant), which is an estimate of the Kd, using the Cheng-Prusoff equation.
-
STING-Dependent IFN-β Reporter Assay
This cell-based assay measures the functional consequence of STING activation, which is the induction of type I interferon expression.
Principle: A reporter cell line is engineered to express a reporter gene (e.g., luciferase) under the control of the IFN-β promoter. Activation of the STING pathway leads to the expression of the reporter gene, which can be quantified.
Detailed Protocol:
-
Cell Culture:
-
Culture a suitable reporter cell line (e.g., THP-1-Lucia™ ISG cells, which express a luciferase reporter gene under the control of an ISG54 promoter) according to the supplier's instructions.
-
-
Cell Stimulation:
-
Seed the reporter cells in a 96-well plate.
-
Prepare serial dilutions of the STING agonist (e.g., this compound).
-
To facilitate intracellular delivery of the negatively charged cGAMP analogs, cells are often permeabilized with a reagent like digitonin before the addition of the agonist.
-
Add the different concentrations of the agonist to the cells and incubate for a defined period (e.g., 6-24 hours).
-
-
Luciferase Assay:
-
After incubation, lyse the cells and add a luciferase substrate.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Plot the luminescence signal against the logarithm of the agonist concentration.
-
Fit the resulting dose-response curve to a sigmoidal model to determine the EC50 value.
-
Visualizations of Key Processes
The following diagrams illustrate the cGAS-STING signaling pathway and a typical experimental workflow for determining binding affinity using Isothermal Titration Calorimetry.
Caption: The cGAS-STING signaling pathway.
Caption: Workflow for Isothermal Titration Calorimetry.
References
Methodological & Application
Application Notes and Protocols for 2',3'-cGAMP-C2-PPA in In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vitro characterization of 2',3'-cGAMP-C2-PPA, a potent agonist of the Stimulator of Interferon Genes (STING) pathway. This molecule is a derivative of the endogenous second messenger 2',3'-cGAMP, designed for use as a payload in Antibody-Drug Conjugates (ADCs) to facilitate targeted delivery to the tumor microenvironment, thereby enhancing anti-tumor immunity while minimizing systemic inflammatory responses.[1][2]
The protocols outlined below are based on established methods for evaluating STING agonists and can be adapted for the specific experimental needs of your research.
cGAS-STING Signaling Pathway
The canonical cGAS-STING signaling pathway is initiated by the presence of cytosolic double-stranded DNA (dsDNA), a danger signal associated with viral infections or cellular damage. Cyclic GMP-AMP synthase (cGAS) binds to dsDNA and catalyzes the synthesis of 2',3'-cGAMP. This cyclic dinucleotide then binds to STING, an endoplasmic reticulum-resident transmembrane protein. This binding event triggers a conformational change in STING, leading to its dimerization and translocation to the Golgi apparatus. In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates both STING and the transcription factor Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the transcription of type I interferons (e.g., IFN-β) and other pro-inflammatory cytokines.
Caption: The cGAS-STING signaling pathway initiated by cytosolic dsDNA and activated by this compound.
Quantitative Data Summary
Due to the proprietary nature of this compound, particularly in the context of its use in ADCs, specific EC50 values for the unconjugated molecule are not widely published. However, the in vitro potency of STING agonist ADCs is typically evaluated in the nanomolar range. The following table provides a template for summarizing quantitative data from in vitro experiments.
| Cell Line | Assay Type | Readout | EC50 (nM) | Reference |
| THP-1 Lucia ISG | Reporter Gene Assay | ISG-Luciferase Activity | Data to be determined | N/A |
| Human PBMCs | Cytokine Secretion | IFN-β ELISA | Data to be determined | N/A |
| Murine BMDCs | Cytokine Secretion | IFN-β ELISA | Data to be determined | N/A |
Experimental Protocols
Protocol 1: In Vitro STING Activation using a Reporter Cell Line
This protocol describes the measurement of STING pathway activation by quantifying the activity of an Interferon-Stimulated Gene (ISG)-inducible luciferase reporter in THP-1 Lucia™ ISG cells.
Materials:
-
THP-1 Lucia™ ISG cells (InvivoGen)
-
RPMI 1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 100 µg/ml Zeocin™
-
This compound
-
QUANTI-Luc™ reagent (InvivoGen)
-
96-well white, flat-bottom plates
-
Luminometer
Procedure:
-
Cell Seeding:
-
Plate THP-1 Lucia™ ISG cells at a density of 50,000 - 100,000 cells per well in a 96-well plate in 180 µL of culture medium.
-
Incubate for 3-6 hours at 37°C in a 5% CO₂ incubator.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in sterile water or DMSO.
-
Perform serial dilutions of the compound in culture medium to achieve the desired final concentrations.
-
-
Cell Treatment:
-
Add 20 µL of the diluted compound to the respective wells.
-
Include a vehicle control (medium with the same concentration of solvent used for the compound).
-
Incubate for 18-24 hours at 37°C in a 5% CO₂ incubator.
-
-
Luciferase Assay:
-
Prepare the QUANTI-Luc™ reagent according to the manufacturer's instructions.
-
Transfer 20 µL of the cell culture supernatant from each well to a white 96-well plate.
-
Add 50 µL of QUANTI-Luc™ reagent to each well.
-
Incubate at room temperature for 5-10 minutes.
-
-
Data Acquisition and Analysis:
-
Measure luminescence using a plate reader.
-
Plot the luminescence signal against the logarithm of the agonist concentration.
-
Fit a four-parameter logistic curve to the data to determine the EC50 value.
-
Caption: Workflow for the in vitro STING activation reporter assay.
Protocol 2: Measurement of IFN-β Secretion by ELISA
This protocol details the quantification of IFN-β secreted into the cell culture supernatant following stimulation with this compound. This method is applicable to various immune cells, including human Peripheral Blood Mononuclear Cells (PBMCs) and murine Bone Marrow-Derived Dendritic Cells (BMDCs).
Materials:
-
Human PBMCs or murine BMDCs
-
Appropriate cell culture medium (e.g., RPMI 1640 with 10% FBS)
-
This compound
-
Human or Murine IFN-β ELISA Kit (e.g., from R&D Systems, BioLegend, or Thermo Fisher Scientific)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Plate PBMCs or BMDCs at an appropriate density (e.g., 1 x 10⁶ cells/mL) in a 96-well plate.
-
-
Compound Preparation:
-
Prepare serial dilutions of this compound in the corresponding cell culture medium.
-
-
Cell Stimulation:
-
Add the diluted compound to the cells.
-
Include a vehicle control.
-
Incubate for 24-48 hours at 37°C in a 5% CO₂ incubator.
-
-
Sample Collection:
-
Centrifuge the plate to pellet the cells.
-
Carefully collect the culture supernatant for analysis.
-
-
ELISA Procedure:
-
Perform the IFN-β ELISA according to the manufacturer's protocol. This typically involves:
-
Coating a 96-well plate with a capture antibody.
-
Blocking non-specific binding sites.
-
Adding standards and samples (supernatants).
-
Adding a detection antibody.
-
Adding a substrate solution to develop a colorimetric signal.
-
Stopping the reaction and measuring the absorbance at the appropriate wavelength.
-
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.
-
Determine the concentration of IFN-β in the samples by interpolating their absorbance values from the standard curve.
-
Plot the IFN-β concentration against the agonist concentration to determine the dose-response relationship.
-
Caption: Workflow for measuring IFN-β secretion by ELISA.
Concluding Remarks
The provided protocols offer a robust framework for the in vitro characterization of this compound. As this compound is primarily intended for use in ADCs, further in vitro studies could involve co-culture systems of tumor cells and immune cells to evaluate the targeted delivery and subsequent immune activation. Researchers should optimize these protocols based on their specific cell types and experimental objectives.
References
Application Notes and Protocols for 2',3'-cGAMP-C2-PPA in In Vivo Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of 2',3'-cGAMP-C2-PPA, a lipophilic prodrug of the potent STING (Stimulator of Interferon Genes) agonist 2',3'-cGAMP, in preclinical mouse models. The protocols outlined below are intended to serve as a foundational framework for evaluating its efficacy, particularly in the context of cancer immunotherapy.
Introduction to this compound
The cGAS-STING signaling pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA and initiating a potent anti-pathogen and anti-tumor response. The natural STING agonist, 2',3'-cGAMP, has shown significant therapeutic promise; however, its clinical translation has been hampered by poor pharmacokinetic properties, including low cell permeability and susceptibility to enzymatic degradation by ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1).[1][2][3]
This compound is a novel prodrug analog of 2',3'-cGAMP designed to overcome these limitations. By masking the negative charges of the phosphate backbone, this compound exhibits increased lipophilicity, which is expected to facilitate enhanced cellular uptake.[4] Once inside the cell, the promoieties are cleaved by intracellular esterases, releasing the active 2',3'-cGAMP to stimulate the STING pathway. This targeted delivery and activation mechanism makes this compound a promising candidate for various immunotherapeutic applications, including as a vaccine adjuvant and for the treatment of solid tumors.
Core Applications in Mouse Models
-
Cancer Immunotherapy: Evaluation of anti-tumor efficacy as a monotherapy or in combination with other immunotherapies, such as checkpoint inhibitors.
-
Vaccine Adjuvant: Assessment of its ability to enhance antigen-specific immune responses.
-
Infectious Disease Models: Investigation of its role in augmenting the innate immune response to various pathogens.
Key Signaling Pathway
The diagram below illustrates the proposed mechanism of action for this compound in activating the cGAS-STING pathway.
Caption: cGAS-STING signaling pathway activated by this compound.
Experimental Protocols
The following protocols provide a general framework for conducting in vivo studies in mice. Specific parameters such as mouse strain, tumor model, and dosage of this compound may require optimization.
Protocol 1: Syngeneic Mouse Model for Anti-Tumor Efficacy
This protocol outlines a typical workflow for assessing the anti-tumor activity of this compound in a syngeneic mouse tumor model.
Materials:
-
6-8 week old immunocompetent mice (e.g., C57BL/6 or BALB/c)
-
Syngeneic tumor cells (e.g., B16-F10 melanoma, CT26 colon carcinoma, MC38 colon adenocarcinoma)
-
This compound
-
Sterile vehicle for reconstitution (e.g., DMSO, saline, or a specified formulation buffer)
-
Calipers for tumor measurement
-
Syringes and needles for tumor implantation and administration
Experimental Workflow Diagram:
Caption: General experimental workflow for in vivo anti-tumor studies.
Procedure:
-
Tumor Cell Implantation: Subcutaneously inject an appropriate number of tumor cells (typically 0.5 - 1 x 10^6) in a small volume (e.g., 100 µL) of sterile PBS or culture medium into the flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to establish and grow to an average volume of 50-100 mm³. Measure tumor dimensions every 2-3 days using calipers and calculate the volume using the formula: Volume = 0.5 x Length x Width².
-
Randomization: Once tumors reach the desired size, randomize the mice into treatment and control groups (n=8-10 mice per group).
-
Preparation of this compound: Reconstitute the lyophilized this compound in a suitable sterile vehicle. Due to its lipophilic nature, initial dissolution in a small amount of DMSO followed by dilution in saline or PBS may be necessary. The final concentration should be prepared based on the desired dosage and injection volume.
-
Administration: Administer this compound via the desired route. Common routes for STING agonists include:
-
Intratumoral (i.t.): Directly inject into the tumor. This route concentrates the agent at the tumor site.
-
Intraperitoneal (i.p.): Systemic administration.
-
Subcutaneous (s.c.): Often used for vaccine adjuvant studies.
-
Intravenous (i.v.): Systemic administration.
-
-
Dosing Schedule: The dosing frequency and duration will need to be optimized. A common schedule for STING agonists is every 3-4 days for a total of 2-3 doses.
-
Continued Monitoring: Continue to monitor tumor growth and the general health of the mice (including body weight) throughout the study.
-
Endpoint Analysis: The study can be terminated when tumors in the control group reach a predetermined size, or based on survival endpoints. Tissues (tumors, spleens, lymph nodes) and blood can be collected for further analysis, such as flow cytometry, cytokine analysis (ELISA or multiplex assay), and immunohistochemistry.
Quantitative Data and Parameters
The following tables provide a summary of typical quantitative parameters and dosages used in mouse models for STING agonists. Note that the optimal dosage for this compound must be determined empirically.
Table 1: Recommended Administration Volumes in Adult Mice
| Route of Administration | Maximum Volume | Recommended Needle Size |
| Intravenous (i.v.) | 200 µL | 27-30 G |
| Intraperitoneal (i.p.) | 2-3 mL | 25-27 G |
| Subcutaneous (s.c.) | 1 mL per site | 25-27 G |
| Intramuscular (i.m.) | 50 µL | 25-27 G |
| Intratumoral (i.t.) | 50-100 µL | 27-30 G |
Table 2: Example Dosages of 2',3'-cGAMP in Mouse Models (for reference)
| Application | Mouse Strain | Route | Dosage | Reference |
| Thymus Activation | C57BL/6 | i.p. | 25 µg/kg | [5] |
| Vaccine Adjuvant | C57BL/6 | s.c. | 20 µg per mouse | |
| Asthma Model | BALB/c | Intranasal | 10 µg per mouse |
Note: These dosages are for the parent compound 2',3'-cGAMP and should be used as a starting point for optimizing the dose of this compound.
Table 3: Key Quantitative Readouts for Efficacy Evaluation
| Analysis Type | Sample | Key Metrics |
| Tumor Growth | In vivo measurements | Tumor Volume (mm³), Tumor Growth Inhibition (%) |
| Survival | In vivo observation | Median Survival, Percent Survival |
| Cytokine Analysis | Serum, Tumor Lysate | IFN-β, IFN-γ, TNF-α, IL-6, CXCL10 |
| Immune Cell Profiling | Tumor, Spleen, Lymph Nodes | CD8+ T cells, CD4+ T cells, NK cells, Dendritic Cells, Macrophages |
| Gene Expression | Tumor, Immune Cells | Ifnb1, Cxcl10, Irf7, other ISGs |
Concluding Remarks
This compound represents a promising advancement in STING agonist therapy. Its enhanced lipophilicity is designed to improve upon the delivery challenges of its parent compound. The protocols and data presented here provide a robust starting point for researchers to explore the in vivo therapeutic potential of this next-generation immunotherapeutic agent. Rigorous dose-finding and schedule optimization studies are recommended to fully characterize its activity in specific preclinical models.
References
2',3'-cGAMP-C2-PPA assay development for STING activation
Application Note & Protocol
Topic: Development of a Competitive Immunoassay for 2',3'-cGAMP to Monitor STING Pathway Activation
Audience: Researchers, scientists, and drug development professionals.
Introduction
The cyclic GMP-AMP Synthase (cGAS)-Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA, which can originate from pathogens or damaged host cells.[1] Upon binding to double-stranded DNA (dsDNA), cGAS synthesizes the second messenger 2',3'-cyclic GMP-AMP (2',3'-cGAMP).[2][3] This cyclic dinucleotide then binds to and activates the STING protein located on the endoplasmic reticulum.[2] STING activation initiates a signaling cascade, leading to the phosphorylation of transcription factors like IRF3 and the activation of NF-κB.[4] This ultimately results in the production of type I interferons and other pro-inflammatory cytokines, which orchestrate an immune response.
Given its central role in immunity, the cGAS-STING pathway is a compelling target for therapeutic intervention in various diseases, including cancer, autoimmune disorders, and infectious diseases. The development of robust assays to screen for modulators of this pathway—either inhibitors of cGAS or agonists of STING—is crucial for drug discovery.
One of the most direct methods to assess the modulation of the upstream part of the pathway is to quantify the production of 2',3'-cGAMP. This can be achieved through a sensitive competitive enzyme-linked immunosorbent assay (ELISA). Synthetic STING agonists, such as 2',3'-cGAMP-C2-PPA, are valuable tools in this context. While this compound is noted as a STING agonist used in the development of antibody-drug conjugates (ADCs) for cancer immunotherapy, it can also serve as a reference compound or positive control in assays designed to identify novel STING activators.
This document provides a detailed protocol for a competitive ELISA designed to quantify 2',3'-cGAMP, serving as a foundational assay for screening compounds that modulate cGAS activity and subsequent STING activation.
The cGAS-STING Signaling Pathway
The activation of the cGAS-STING pathway is a multi-step process that translates the detection of cytosolic DNA into a potent immune response.
Caption: The cGAS-STING signaling pathway from DNA sensing to gene expression.
Assay Principle: 2',3'-cGAMP Competitive ELISA
This assay is a competitive immunoassay for the quantitative determination of 2',3'-cGAMP. The kit utilizes a polyclonal antibody specific for 2',3'-cGAMP. The principle is based on the competition between 2',3'-cGAMP in the sample and a fixed amount of horseradish peroxidase (HRP) labeled 2',3'-cGAMP (tracer) for a limited number of antibody binding sites on a pre-coated plate.
During incubation, the antibody captures either the HRP-conjugate or the 2',3'-cGAMP from the sample. The amount of HRP-conjugate bound to the antibody is inversely proportional to the concentration of 2',3'-cGAMP in the sample. After washing away unbound reagents, a substrate solution (TMB) is added. The subsequent color development, which is stopped with an acid, is measured spectrophotometrically at 450 nm. The intensity of the color is inversely proportional to the concentration of 2',3'-cGAMP in the sample. A standard curve is generated using known concentrations of 2',3'-cGAMP, and sample concentrations are determined by interpolation from this curve.
Caption: Workflow for the 2',3'-cGAMP competitive ELISA protocol.
Detailed Experimental Protocol
This protocol is adapted from commercially available 2',3'-cGAMP ELISA kits.
Materials and Reagents
-
Assay Plate: 96-well microtiter plate pre-coated with goat anti-rabbit IgG.
-
2',3'-cGAMP Standard: Lyophilized 2',3'-cGAMP of known concentration.
-
2',3'-cGAMP Antibody: Rabbit polyclonal antibody specific for 2',3'-cGAMP.
-
2',3'-cGAMP-HRP Tracer: 2',3'-cGAMP conjugated to horseradish peroxidase.
-
Assay Buffer: A buffered solution (e.g., Tris-based) for diluting standards, samples, and reagents.
-
Wash Buffer Concentrate: Concentrated buffer (e.g., PBS with a detergent like Tween-20).
-
TMB Substrate: 3,3’,5,5’-tetramethylbenzidine solution.
-
Stop Solution: Acidic solution (e.g., 1N HCl or H₂SO₄).
-
Cell Lysis Buffer: (e.g., M-PER, RIPA, or buffer containing non-ionic detergents).
-
Deionized or distilled water.
-
Microplate reader capable of measuring absorbance at 450 nm.
-
Pipettes and multichannel pipettes.
-
Plate shaker.
Reagent Preparation
-
Wash Buffer (1X): Dilute the Wash Buffer Concentrate 20-fold with deionized water. Store at 4°C.
-
Assay Buffer (1X): Prepare according to kit instructions. Typically, a 5-fold dilution of a concentrate.
-
2',3'-cGAMP Standard Curve:
-
Reconstitute the lyophilized 2',3'-cGAMP standard with Assay Buffer to create a stock solution (e.g., 100 ng/mL).
-
Perform serial dilutions in Assay Buffer to generate standards ranging from approximately 0.1 ng/mL to 100 ng/mL. A zero standard (B₀) containing only Assay Buffer should also be prepared.
-
-
2',3'-cGAMP-HRP Tracer: Dilute the tracer concentrate with Assay Buffer according to the kit manual.
-
2',3'-cGAMP Antibody: Dilute the antibody concentrate with Assay Buffer according to the kit manual.
Sample Preparation (Cell Lysates)
-
Culture cells to desired confluency and treat with test compounds (potential cGAS inhibitors/activators) for the desired time.
-
Aspirate culture medium and wash cells with cold PBS.
-
Lyse the cells directly in the culture dish by adding an appropriate volume of cell lysis buffer (e.g., M-PER).
-
Incubate on ice for 10-15 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at >10,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant. This lysate can be assayed directly or stored at -80°C.
-
Samples may require dilution in Assay Buffer to fall within the standard curve range.
Assay Procedure
-
Plate Setup: Designate wells for standards, non-specific binding (NSB), zero standard (B₀), and samples.
-
Add Reagents:
-
Pipette 75 µL of Assay Buffer into the NSB wells.
-
Pipette 50 µL of Assay Buffer into the B₀ wells.
-
Pipette 50 µL of each standard and sample into their respective wells.
-
Add 25 µL of the diluted 2',3'-cGAMP-HRP Tracer to all wells except the NSB wells.
-
Add 25 µL of the diluted 2',3'-cGAMP Antibody to all wells except the NSB wells.
-
-
Incubation: Cover the plate and incubate for 2 hours at room temperature on a plate shaker.
-
Washing: Aspirate the contents of the wells and wash the plate 4-5 times with 1X Wash Buffer. Ensure complete removal of liquid after the final wash by inverting the plate and tapping it on absorbent paper.
-
Substrate Reaction: Add 100 µL of TMB Substrate to each well.
-
Color Development: Incubate the plate for 30 minutes at room temperature in the dark.
-
Stop Reaction: Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.
-
Read Plate: Measure the optical density (OD) at 450 nm within 30 minutes of adding the Stop Solution.
Data Analysis
-
Calculate the average OD for each set of duplicate wells.
-
Calculate the percentage of binding (%B/B₀) for each standard and sample using the following formula: %B/B₀ = [(Average OD of Standard or Sample - Average OD of NSB) / (Average OD of B₀ - Average OD of NSB)] * 100
-
Plot the %B/B₀ (Y-axis) versus the concentration of the 2',3'-cGAMP standards (X-axis) on a semi-log scale.
-
Determine the concentration of 2',3'-cGAMP in the samples by interpolating their %B/B₀ values from the standard curve.
-
Multiply the interpolated value by any dilution factor used during sample preparation to obtain the final concentration.
Data Presentation
Quantitative data from assay validation provides confidence in its performance.
Table 1: Typical Assay Performance Characteristics
| Parameter | Typical Value | Description |
|---|---|---|
| Assay Range | 6.1 pg/mL - 10,000 pg/mL | The range of concentrations where the assay is accurate and precise. |
| Sensitivity (80% B/B₀) | ~73 pg/mL (108 pM) | The lowest concentration that can be reliably distinguished from zero. |
| Lower Limit of Detection (LLOD) | ~9.6 pg/mL (14.2 pM) | The lowest amount of analyte detectable by the assay. |
| Intra-Assay Precision (CV) | < 10% | Variation within a single assay run. |
| Inter-Assay Precision (CV) | < 15% | Variation between different assay runs. |
| Cross-Reactivity | Highly specific for 2',3'-cGAMP | Minimal binding to other cyclic dinucleotides (e.g., 3',3'-cGAMP). |
Table 2: Example 2',3'-cGAMP Standard Curve Data
| Standard Conc. (pg/mL) | Average OD (450 nm) | % B/B₀ |
|---|---|---|
| 0 (B₀) | 1.852 | 100.0% |
| 10 | 1.688 | 90.8% |
| 50 | 1.350 | 71.6% |
| 100 | 1.025 | 53.6% |
| 500 | 0.455 | 21.6% |
| 1000 | 0.280 | 11.7% |
| 5000 | 0.150 | 4.4% |
| 10000 | 0.112 | 2.2% |
| NSB | 0.085 | 0.0% |
Note: Data is for illustrative purposes only and will vary between assays.
Conclusion
The competitive ELISA for 2',3'-cGAMP is a robust and sensitive method for quantifying the direct product of cGAS enzymatic activity. This assay serves as a powerful tool in high-throughput screening campaigns to identify and characterize novel small-molecule inhibitors of cGAS or to study cellular conditions that lead to STING pathway activation. By providing a quantitative measure of the key second messenger, this protocol enables researchers in immunology and drug discovery to effectively probe the cGAS-STING signaling axis.
References
- 1. cGAS–STING cytosolic DNA sensing pathway - Wikipedia [en.wikipedia.org]
- 2. Current understanding of the cGAS-STING signaling pathway: Structure, regulatory mechanisms, and related diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DNA-induced 2′3′-cGAMP enhances haplotype-specific human STING cleavage by dengue protease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Conjugating 2',3'-cGAMP-C2-PPA to Antibodies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The targeted delivery of immune-stimulating agents to the tumor microenvironment is a promising strategy in cancer immunotherapy. One such agent is 2',3'-cyclic guanosine monophosphate-adenosine monophosphate (2',3'-cGAMP), a potent agonist of the Stimulator of Interferon Genes (STING) pathway. Activation of STING in immune cells can lead to the production of type I interferons and other pro-inflammatory cytokines, initiating a robust anti-tumor immune response.[1]
To enhance the tumor-specific delivery of 2',3'-cGAMP and minimize systemic side effects, it can be conjugated to monoclonal antibodies (mAbs) that target tumor-associated antigens, creating an antibody-drug conjugate (ADC). This document provides a detailed protocol for the conjugation of a commercially available 2',3'-cGAMP derivative, 2',3'-cGAMP-C2-PPA, to antibodies.
The this compound derivative (MedChemExpress, HY-141662) possesses a chemical formula of C27H36N10O14P2S2, indicating the presence of a disulfide bond. The "PPA" designation likely refers to a pyridyl-protected disulfide-containing linker, which is reactive towards free thiol (sulfhydryl) groups. Therefore, the conjugation strategy outlined below is based on a thiol-reactive chemistry, targeting cysteine residues on the antibody.
Signaling Pathway of 2',3'-cGAMP
Upon delivery to the cytoplasm of a target cell, 2',3'-cGAMP binds to and activates the STING protein located on the endoplasmic reticulum. This binding event induces a conformational change in STING, leading to its dimerization and translocation to the Golgi apparatus. In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates the transcription factor interferon regulatory factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it induces the expression of genes encoding type I interferons (e.g., IFN-α and IFN-β). STING activation also leads to the activation of the NF-κB pathway, resulting in the production of pro-inflammatory cytokines.[1][2][3]
Experimental Workflow for Antibody Conjugation
The overall workflow for conjugating this compound to an antibody involves three main stages: antibody preparation, conjugation reaction, and purification and characterization of the resulting ADC.
Detailed Experimental Protocols
Materials and Reagents
| Material/Reagent | Supplier (Example) | Purpose |
| Monoclonal Antibody (mAb) | N/A | Targeting moiety |
| This compound | MedChemExpress (HY-141662) | STING agonist payload |
| Tris(2-carboxyethyl)phosphine (TCEP) | Thermo Fisher Scientific | Reducing agent |
| Phosphate-Buffered Saline (PBS), pH 7.4 | Gibco | Buffer |
| Borate Buffer, pH 8.0 | Sigma-Aldrich | Reaction buffer |
| Anhydrous Dimethyl Sulfoxide (DMSO) | Sigma-Aldrich | Solvent for this compound |
| Desalting Columns (e.g., Zeba™ Spin) | Thermo Fisher Scientific | Buffer exchange and purification |
| Hydrophobic Interaction Chromatography (HIC) Column | Waters, Agilent | DAR determination |
| Size Exclusion Chromatography (SEC) Column | Waters, Agilent | Purification and aggregate analysis |
| UV-Vis Spectrophotometer | Beckman Coulter, Agilent | Concentration and DAR determination |
| Mass Spectrometer (ESI-Q-TOF) | Agilent, Sciex | Mass confirmation and DAR analysis |
Protocol 1: Antibody Preparation (Thiol Generation)
This protocol describes the partial reduction of interchain disulfide bonds in the antibody to generate free thiol groups for conjugation. The goal is to achieve a controlled number of available thiols to influence the final drug-to-antibody ratio (DAR).
-
Buffer Exchange:
-
Prepare the antibody at a concentration of 5-10 mg/mL.
-
Exchange the antibody into a reaction buffer (e.g., PBS with 50 mM borate, pH 8.0). This can be done using a desalting column or dialysis. Amine-containing buffers (e.g., Tris) should be avoided in the final reaction mixture if there is any possibility of side reactions, although for thiol-reactive chemistry, they are generally acceptable for the initial buffer exchange.
-
-
Partial Reduction:
-
Bring the antibody solution to room temperature.
-
Prepare a fresh stock solution of TCEP (e.g., 10 mM in water).
-
Add a calculated molar excess of TCEP to the antibody solution. A typical starting point is a 2-5 fold molar excess of TCEP per antibody. The exact ratio will need to be optimized to achieve the desired DAR.
-
Incubate the reaction at 37°C for 1-2 hours with gentle mixing.
-
Immediately after incubation, remove the excess TCEP using a desalting column equilibrated with the reaction buffer. The reduced antibody is now ready for conjugation.
-
Protocol 2: Conjugation of this compound to the Antibody
This protocol details the reaction between the thiol-reactive this compound and the reduced antibody.
-
Preparation of this compound:
-
Dissolve the lyophilized this compound in anhydrous DMSO to a stock concentration of 10-20 mM.
-
-
Conjugation Reaction:
-
To the freshly prepared reduced antibody solution, add the this compound stock solution. A typical starting molar ratio of this compound to antibody is 5-10 fold. This ratio should be optimized to achieve the desired DAR.
-
Incubate the reaction at room temperature for 1-2 hours with gentle mixing, protected from light.
-
-
Quenching the Reaction (Optional):
-
To cap any unreacted thiol groups on the antibody, a quenching agent such as N-ethylmaleimide can be added in a 2-fold molar excess over the initial TCEP concentration.
-
Incubate for an additional 15-30 minutes at room temperature.
-
Protocol 3: Purification of the Antibody-cGAMP Conjugate
Purification is crucial to remove unreacted this compound, quenching agents, and any protein aggregates.
-
Size Exclusion Chromatography (SEC):
-
Use a pre-packed SEC column (e.g., Superdex 200) equilibrated with PBS, pH 7.4.
-
Load the conjugation reaction mixture onto the column.
-
Collect fractions corresponding to the monomeric antibody peak, which will be the purified ADC.
-
-
Hydrophobic Interaction Chromatography (HIC):
-
HIC can also be used for purification, particularly for separating species with different DARs.
-
The specific column and gradient conditions will need to be optimized based on the hydrophobicity of the ADC.
-
Protocol 4: Characterization of the Antibody-cGAMP Conjugate
The purified ADC must be thoroughly characterized to determine its concentration, DAR, and the extent of aggregation.
-
Concentration Determination:
-
Measure the absorbance of the purified ADC at 280 nm using a UV-Vis spectrophotometer.
-
Calculate the protein concentration using the Beer-Lambert law and the antibody's extinction coefficient. A correction for the absorbance of 2',3'-cGAMP at 280 nm may be necessary for accurate protein concentration determination, especially at high DARs.
-
-
Drug-to-Antibody Ratio (DAR) Determination:
-
UV-Vis Spectroscopy: The DAR can be estimated by measuring the absorbance at 280 nm (for the antibody) and at a wavelength where the 2',3'-cGAMP-linker combination has a maximal absorbance (if known and distinct from the antibody's absorbance). The ratio of these absorbances, corrected with their respective extinction coefficients, can be used to calculate the DAR.
-
Hydrophobic Interaction Chromatography (HIC): HIC is a powerful technique to determine the distribution of different drug-loaded species. The unconjugated antibody will have the shortest retention time, and the retention time will increase with the number of conjugated cGAMP molecules. The area under each peak can be used to calculate the average DAR.
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) of the intact or deglycosylated ADC can provide a precise measurement of the mass of each species, allowing for the direct determination of the number of conjugated cGAMP molecules and the calculation of the average DAR.
-
Data Presentation
Quantitative data from the characterization experiments should be summarized in tables for easy comparison and analysis.
Table 1: Summary of Conjugation Parameters and Resulting ADC Characteristics
| Parameter | Value |
| Antibody Concentration (mg/mL) | |
| TCEP:Antibody Molar Ratio | |
| This compound:Antibody Molar Ratio | |
| Average DAR (by HIC) | |
| Average DAR (by MS) | |
| Monomer Purity (by SEC, %) | |
| Final ADC Concentration (mg/mL) |
Table 2: Distribution of Drug-Loaded Species from HIC Analysis
| DAR Species | Peak Area (%) |
| DAR 0 (Unconjugated) | |
| DAR 2 | |
| DAR 4 | |
| DAR 6 | |
| DAR 8 | |
| Average DAR |
Conclusion
This document provides a comprehensive protocol for the conjugation of the STING agonist this compound to antibodies via thiol-reactive chemistry. The provided methodologies for antibody preparation, conjugation, purification, and characterization will enable researchers to generate well-defined antibody-cGAMP conjugates for pre-clinical evaluation. Optimization of the molar ratios of the reducing agent and the this compound will be critical for achieving the desired drug-to-antibody ratio and ensuring the therapeutic efficacy of the resulting ADC.
References
Application Notes and Protocols for 2',3'-cGAMP-C2-PPA Delivery in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
2',3'-Cyclic Guanosine Monophosphate-Adenosine Monophosphate (2',3'-cGAMP) is a potent activator of the Stimulator of Interferon Genes (STING) pathway, a critical component of the innate immune system. Activation of STING triggers the production of type I interferons and other pro-inflammatory cytokines, leading to the induction of an anti-tumor immune response. 2',3'-cGAMP-C2-PPA is a derivative of 2',3'-cGAMP designed as a payload for antibody-drug conjugates (ADCs), facilitating targeted delivery to cancer cells. However, for in vitro research purposes, it is often necessary to deliver this compound directly into cultured cells to study its mechanism of action and downstream effects.
These application notes provide an overview of common delivery methods for 2',3'-cGAMP and its derivatives into mammalian cells, along with detailed protocols for their implementation. It is important to note that while this compound is intended for ADC-mediated delivery, the protocols described herein for the parent compound 2',3'-cGAMP can be adapted for its delivery as a standalone agent in cell culture settings.
STING Signaling Pathway
Upon successful delivery into the cytoplasm, 2',3'-cGAMP binds to the STING protein located on the endoplasmic reticulum. This binding event induces a conformational change in STING, leading to its dimerization and translocation to the Golgi apparatus. In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it acts as a transcription factor to induce the expression of type I interferons (e.g., IFN-β).
Caption: The cGAS-STING signaling pathway initiated by cytosolic 2',3'-cGAMP.
Comparison of Delivery Methods
Several methods can be employed to deliver this compound into cultured cells. The choice of method depends on the cell type, experimental goals, and available resources. The following table summarizes the key characteristics of common delivery methods.
| Delivery Method | Principle | Typical Efficiency | Cell Viability | Key Advantages | Key Disadvantages |
| Lipofection | Encapsulation in lipid-based vesicles (liposomes) that fuse with the cell membrane. | Moderate to High | Moderate to High | Easy to perform, commercially available reagents, suitable for a wide range of cell types. | Reagent cost, potential for cytotoxicity, optimization required for each cell type. |
| Electroporation | Application of an electrical field to create transient pores in the cell membrane. | High | Low to Moderate | High efficiency, rapid, suitable for difficult-to-transfect cells. | Requires specialized equipment, can cause significant cell death, optimization of electrical parameters is critical. |
| Cell-Penetrating Peptides (CPPs) | Covalent or non-covalent conjugation with short, cationic peptides that facilitate translocation across the cell membrane. | Moderate | High | Low cytotoxicity, potential for in vivo applications. | Peptide synthesis/cost, efficiency can be cell-type dependent, potential for endosomal entrapment. |
| Biodegradable Nanoparticles | Encapsulation within polymeric nanoparticles that are taken up by cells. | Moderate to High | High | Sustained release of cargo, low toxicity, potential for in vivo targeting. | Complex formulation, characterization required, uptake mechanism can vary. |
| Digitonin Permeabilization | Use of a mild detergent to create pores in the cell membrane. | High | Low (transient) | Simple, rapid, and inexpensive method for transient delivery. | Not suitable for long-term experiments due to membrane disruption and cytotoxicity. |
Experimental Protocols
Protocol 1: Lipofection-Mediated Delivery of this compound
This protocol is adapted for the delivery of this compound using a commercially available lipid-based transfection reagent like Lipofectamine™ 3000.
Materials:
-
This compound
-
Lipofectamine™ 3000 Reagent
-
P3000™ Reagent
-
Opti-MEM™ I Reduced Serum Medium
-
Mammalian cell line of interest (e.g., THP-1, HEK293T)
-
Complete cell culture medium
-
24-well tissue culture plates
-
Sterile microcentrifuge tubes
Procedure:
-
Cell Seeding: The day before transfection, seed cells in a 24-well plate at a density that will result in 70-90% confluency at the time of transfection.
-
Preparation of this compound-Lipid Complexes:
-
For each well to be transfected, dilute 1 µg of this compound in 25 µL of Opti-MEM™ Medium in a sterile microcentrifuge tube.
-
Add 2 µL of P3000™ Reagent to the diluted this compound. Mix gently.
-
In a separate sterile microcentrifuge tube, dilute 1.5 µL of Lipofectamine™ 3000 Reagent in 25 µL of Opti-MEM™ Medium. Incubate for 5 minutes at room temperature.
-
Combine the diluted this compound/P3000™ mixture with the diluted Lipofectamine™ 3000 Reagent. The total volume should be approximately 50 µL.
-
Mix gently by pipetting up and down and incubate for 15 minutes at room temperature to allow the complexes to form.
-
-
Transfection:
-
Add the 50 µL of this compound-lipid complexes dropwise to each well containing cells and medium.
-
Gently rock the plate back and forth to ensure even distribution of the complexes.
-
-
Incubation and Analysis:
-
Incubate the cells at 37°C in a CO₂ incubator for 24-48 hours.
-
After incubation, collect the cell supernatant to measure secreted IFN-β by ELISA, or lyse the cells to analyze STING pathway activation by Western blot (for phosphorylated TBK1 or IRF3) or qPCR (for IFN-β mRNA levels).
-
Caption: Workflow for lipofection-mediated delivery of this compound.
Protocol 2: Electroporation-Mediated Delivery of this compound
This protocol provides a general guideline for electroporation. Optimal parameters (voltage, pulse duration, number of pulses) must be determined empirically for each cell type and electroporation system.
Materials:
-
This compound
-
Electroporation buffer (e.g., Opti-MEM™ I Reduced Serum Medium or specialized electroporation buffers)
-
Mammalian cell line of interest
-
Complete cell culture medium
-
Electroporator and compatible cuvettes
-
6-well tissue culture plates
Procedure:
-
Cell Preparation:
-
Harvest cells and wash them once with serum-free culture medium or PBS.
-
Resuspend the cell pellet in cold electroporation buffer at a concentration of 1 x 10⁶ to 1 x 10⁷ cells/mL.
-
-
Electroporation:
-
Add this compound to the cell suspension to a final concentration of 1-10 µg/mL.
-
Transfer the cell/2',3'-cGAMP-C2-PPA mixture to a pre-chilled electroporation cuvette.
-
Deliver the electrical pulse using the predetermined optimal settings for your cell line.
-
-
Post-Electroporation Culture:
-
Immediately after electroporation, gently transfer the cells from the cuvette to a 6-well plate containing pre-warmed complete culture medium.
-
-
Incubation and Analysis:
-
Incubate the cells at 37°C in a CO₂ incubator for 24-48 hours.
-
Analyze for STING activation as described in Protocol 1.
-
Caption: General workflow for electroporation of this compound.
Downstream Analysis: Measuring IFN-β Secretion by ELISA
Materials:
-
Human or mouse IFN-β ELISA kit
-
Cell culture supernatant collected from transfected cells
-
Microplate reader
Procedure:
-
Follow the manufacturer's instructions provided with the IFN-β ELISA kit.
-
Briefly, coat a 96-well plate with the capture antibody.
-
Add standards and cell culture supernatants to the wells.
-
Incubate and wash the plate.
-
Add the detection antibody, followed by the substrate.
-
Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the concentration of IFN-β in the samples based on the standard curve.
Logical Relationship of Delivery Methods
The choice of a delivery method involves a trade-off between efficiency, cell viability, and experimental complexity.
Caption: Logical considerations for choosing a this compound delivery method.
Disclaimer
The protocols provided are intended as a general guide. It is crucial to optimize the conditions for each specific cell line and experimental setup. The compound this compound is primarily designed for use in antibody-drug conjugates. When used as a standalone agent, its delivery characteristics may differ from the parent compound 2',3'-cGAMP. Researchers should carefully validate the delivery and subsequent biological effects in their system.
Measuring IFN-β Production After 2',3'-cGAMP-C2-PPA Stimulation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The cyclic GMP-AMP (cGAMP) synthase (cGAS)-stimulator of interferon genes (STING) pathway is a critical component of the innate immune system responsible for detecting cytosolic DNA, a danger signal associated with viral infections and cellular damage.[1][2] Activation of this pathway leads to the production of type I interferons (IFNs), including IFN-β, which play a pivotal role in orchestrating antiviral and antitumor immune responses. 2',3'-cGAMP is the endogenous second messenger produced by cGAS that binds to and activates STING.[1] 2',3'-cGAMP-C2-PPA is a synthetic analog of 2',3'-cGAMP, often utilized in antibody-drug conjugates (ADCs) to target STING activation to specific cell types, thereby enhancing the therapeutic window for cancer immunotherapy.[3] This document provides detailed application notes and protocols for measuring IFN-β production in response to stimulation with this compound, a potent STING agonist.
The methodologies described herein are essential for researchers and drug development professionals working on novel immunotherapies targeting the STING pathway. These protocols will enable the accurate quantification of IFN-β at the mRNA and protein levels, providing a robust readout for STING pathway activation.
Signaling Pathway
The binding of 2',3'-cGAMP or its analogs to STING, an endoplasmic reticulum-resident protein, initiates a signaling cascade. This leads to the recruitment and activation of TANK-binding kinase 1 (TBK1), which in turn phosphorylates Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 then dimerizes, translocates to the nucleus, and induces the transcription of the IFNB1 gene, leading to the synthesis and secretion of IFN-β.
Caption: this compound induced STING signaling pathway.
Experimental Workflow
A typical workflow for measuring IFN-β production involves cell culture, stimulation with the STING agonist, and subsequent analysis of IFN-β at the mRNA and protein levels using qPCR, ELISA, or Western Blotting.
Caption: Workflow for IFN-β measurement.
Data Presentation
Table 1: Recommended Concentrations of 2',3'-cGAMP for IFN-β Induction
| Cell Type | 2',3'-cGAMP Concentration | Incubation Time | Expected IFN-β Production | Reference |
| Human peripheral blood mononuclear cells (PBMCs) | 1 - 10 µg/mL | 16 - 24 hours | Dose-dependent increase | [4] |
| Human monocytic cell line (THP-1) | 1 - 20 µM | 4 - 24 hours | Dose-dependent increase | |
| Mouse Bone Marrow-Derived Macrophages (BMDMs) | 5 - 20 µM | 4 - 18 hours | Dose-dependent increase | |
| Human keratinocytes (HaCaT) | 10 µg/mL | 6 hours | Increased IFNB1 mRNA | |
| Mouse Embryonic Fibroblasts (MEFs) | 1 µg/mL | 6 hours | Increased Ifnb1 mRNA |
Note: The optimal concentration and incubation time should be determined empirically for each cell type and experimental condition. This compound is often used in the context of ADCs, and its effective concentration at the target cell will depend on the antibody's properties and antigen expression levels.
Table 2: Representative Quantitative Data of IFN-β Production
| Cell Line | Stimulant & Concentration | Time Point | IFN-β Level (pg/mL) | Method |
| Hepa1-6 (murine) | 2',3'-cGAMP (83.3 µM) | 24 hours | ~1500 | ELISA |
| RAW 264.7 (murine) | 3'3'-cGAMP (10 µg/mL) | 20 hours | ~200 | Cytometric Bead Array |
| Human PBMCs | diABZI (STING agonist) (100 nM) | 20 hours | ~400 | ELISA |
This table provides example data from various studies. Actual results will vary depending on the specific experimental conditions.
Experimental Protocols
Protocol 1: Cell Culture and Stimulation
-
Cell Culture :
-
Culture cells (e.g., THP-1, RAW 264.7, or primary macrophages) in appropriate media and conditions. For THP-1 cells, use RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
For experiments with THP-1 monocytes, differentiation into macrophage-like cells can be achieved by treating with 100-200 nM Phorbol 12-myristate 13-acetate (PMA) for 24-48 hours, followed by a 24-hour rest period in fresh media.
-
-
Stimulation :
-
Prepare a stock solution of this compound in sterile, endotoxin-free water or PBS.
-
On the day of the experiment, dilute the this compound to the desired final concentration in the cell culture medium.
-
Remove the old medium from the cells and replace it with the medium containing the STING agonist.
-
For intracellular delivery of 2',3'-cGAMP, transfection reagents like Lipofectamine 3000 can be used, especially for non-phagocytic cells. Follow the manufacturer's instructions for complex formation.
-
Incubate the cells for the desired period (e.g., 4, 8, 16, or 24 hours) at 37°C in a 5% CO₂ incubator.
-
Protocol 2: Quantification of IFN-β by ELISA
This protocol provides a general guideline for a sandwich ELISA.
-
Reagent Preparation :
-
Prepare all reagents, including wash buffer, standards, and antibodies, according to the ELISA kit manufacturer's instructions.
-
Reconstitute the IFN-β standard to create a stock solution and then perform serial dilutions to generate a standard curve (e.g., from 2000 pg/mL down to 31.25 pg/mL).
-
-
Assay Procedure :
-
Add 100 µL of capture antibody to each well of a 96-well plate and incubate overnight at 4°C.
-
Wash the plate three times with wash buffer.
-
Block the plate with 200 µL of blocking buffer for 1-2 hours at room temperature.
-
Wash the plate three times.
-
Add 100 µL of the standards and cell culture supernatants (collected in Protocol 1) to the appropriate wells.
-
Incubate for 2 hours at room temperature.
-
Wash the plate three times.
-
Add 100 µL of the detection antibody to each well and incubate for 1-2 hours at room temperature.
-
Wash the plate three times.
-
Add 100 µL of avidin-HRP or equivalent conjugate and incubate for 30-60 minutes at room temperature.
-
Wash the plate five times.
-
Add 100 µL of TMB substrate and incubate in the dark for 15-30 minutes.
-
Stop the reaction by adding 50 µL of stop solution.
-
Read the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis :
-
Generate a standard curve by plotting the absorbance values against the corresponding IFN-β concentrations.
-
Determine the concentration of IFN-β in the samples by interpolating their absorbance values from the standard curve.
-
Protocol 3: Quantification of IFNB1 mRNA by RT-qPCR
-
RNA Extraction :
-
After stimulation, wash the cells with ice-cold PBS.
-
Lyse the cells directly in the culture dish using a lysis buffer (e.g., TRIzol or buffer from an RNA extraction kit).
-
Extract total RNA according to the manufacturer's protocol.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).
-
-
cDNA Synthesis :
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers. Follow the manufacturer's instructions for reaction setup and thermal cycling.
-
-
qPCR :
-
Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers for human IFNB1 (or mouse Ifnb1), and a suitable SYBR Green or TaqMan master mix.
-
Use a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Human IFNB1 Primers (Example) :
-
Forward: 5'-F-primer-sequence-3'
-
Reverse: 5'-R-primer-sequence-3' (Note: Primer sequences should be validated for specificity and efficiency).
-
-
Perform the qPCR reaction using a real-time PCR system with a typical thermal profile:
-
Initial denaturation: 95°C for 5-10 minutes.
-
40 cycles of:
-
Denaturation: 95°C for 15 seconds.
-
Annealing/Extension: 60°C for 1 minute.
-
-
Melt curve analysis to verify product specificity.
-
-
-
Data Analysis :
-
Determine the cycle threshold (Ct) values for IFNB1 and the housekeeping gene.
-
Calculate the relative expression of IFNB1 using the ΔΔCt method.
-
Protocol 4: Detection of STING Pathway Activation by Western Blot
-
Protein Extraction :
-
After stimulation, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer :
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate 20-30 µg of protein per lane on a 4-15% polyacrylamide gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting :
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-STING, STING, phospho-IRF3, IRF3, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis :
-
Develop the blot using an ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
Quantify band intensities using image analysis software and normalize to the loading control. An increase in the ratio of phosphorylated protein to total protein indicates pathway activation.
-
Conclusion
The protocols outlined in this application note provide a comprehensive guide for the reliable measurement of IFN-β production following stimulation with the STING agonist this compound. By employing these methods, researchers and drug development professionals can effectively assess the potency and efficacy of novel STING-targeting immunotherapies. The provided data tables and diagrams serve as a valuable reference for experimental design and data interpretation in this rapidly evolving field.
References
Application Notes and Protocols for 2',3'-cGAMP-C2-PPA in Vaccine Adjuvant Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
2',3'-Cyclic Guanosine Monophosphate-Adenosine Monophosphate (2',3'-cGAMP) is a potent second messenger in the innate immune system.[1] As an endogenous agonist for the Stimulator of Interferon Genes (STING) pathway, it initiates a powerful type I interferon (IFN) response, making it a highly promising candidate for vaccine adjuvant development.[2][3][4] The 2',3'-cGAMP-C2-PPA is a derivative designed for specific applications, including potential conjugation in antibody-drug conjugates (ADCs) or other targeted delivery systems.[5] These application notes provide an overview of its mechanism, quantitative data on the adjuvant effects of the parent compound 2',3'-cGAMP, and detailed protocols for its evaluation as a vaccine adjuvant.
Mechanism of Action: The STING Pathway
2',3'-cGAMP functions by directly binding to and activating the STING protein, which is an endoplasmic reticulum (ER) resident transmembrane protein. This binding event triggers a conformational change in STING, leading to its translocation from the ER to the Golgi apparatus. In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates and activates the transcription factor Interferon Regulatory Factor 3 (IRF3). Activated IRF3 dimerizes, translocates to the nucleus, and drives the transcription of type I interferons (IFN-α/β). Simultaneously, the STING pathway can also activate the NF-κB pathway, leading to the production of pro-inflammatory cytokines. This cascade of events enhances antigen presentation and promotes robust adaptive immune responses, including both antibody and T-cell mediated immunity.
Caption: STING signaling pathway activated by 2',3'-cGAMP.
Application Data: Adjuvant Effects of 2',3'-cGAMP
The following tables summarize quantitative data from preclinical studies evaluating the adjuvant properties of 2',3'-cGAMP. These studies demonstrate its capacity to enhance both humoral (antibody-mediated) and cellular (T-cell-mediated) immune responses to a co-administered antigen.
Table 1: Enhancement of Antigen-Specific Antibody Responses Data derived from a study using an adenoviral vector (AdHu5) vaccine in mice.
| Group | Antigen | Adjuvant | Mean IgG Titer (Arbitrary Units) |
| 1 | AdHu5 Hexon | None | ~1500 |
| 2 | AdHu5 Hexon | 2',3'-cGAMP (~10 µg) | ~6000 |
| 3 | eGFP | None | ~2000 |
| 4 | eGFP | 2',3'-cGAMP (~10 µg) | ~8000 |
Table 2: Potentiation of T-Cell Responses (IFN-γ Secretion) Data from splenocytes of immunized mice, restimulated with antigen-specific peptides and analyzed by IFN-γ ELISpot.
| Group | Antigen | Adjuvant | Mean IFN-γ Spot Forming Cells / 10⁶ Splenocytes |
| 1 | AdHu5 Hexon | None | ~200 |
| 2 | AdHu5 Hexon | 2',3'-cGAMP (~10 µg) | ~800 |
Table 3: In Vivo Anti-Tumor Efficacy of a cGAMP-Adjuvanted Therapeutic Vaccine Data from a TC-1 tumor model in C57BL/6 mice, evaluating a therapeutic vaccine with a mutated HPV 16 E7 protein (E7GRG).
| Treatment Group | Adjuvant(s) | Average Tumor Volume (mm³) at Day 21 |
| PBS (Control) | None | ~1800 |
| E7GRG Protein | None | ~1400 |
| E7GRG Protein | 2',3'-cGAMP + CpG-C | ~250 |
Experimental Workflow for Adjuvant Evaluation
The overall process for evaluating this compound as a vaccine adjuvant involves vaccine formulation, immunization of a suitable animal model, and subsequent analysis of the immune response through various immunological assays.
Caption: General experimental workflow for adjuvant evaluation.
Detailed Experimental Protocols
Protocol 1: In Vivo Evaluation of Adjuvant Efficacy in a Mouse Model
This protocol describes a general procedure for assessing the adjuvant effect of this compound in a mouse model.
1. Materials and Reagents:
-
Animals: 6-8 week old C57BL/6 or BALB/c mice.
-
Antigen: Protein or peptide of interest (e.g., Ovalbumin, HPV E7).
-
Adjuvant: this compound, sterile and endotoxin-free.
-
Vehicle: Sterile phosphate-buffered saline (PBS) or other suitable buffer.
-
Syringes and needles (e.g., 27-30 gauge).
2. Procedure:
-
Preparation of Vaccine Formulation:
-
On the day of immunization, dissolve the lyophilized this compound in sterile PBS to the desired stock concentration (e.g., 1 mg/mL).
-
Prepare the final vaccine formulation by mixing the antigen and adjuvant. For example, for a 100 µL injection volume per mouse, mix 10 µg of antigen with 5-20 µg of this compound and bring the final volume to 100 µL with PBS.
-
Prepare control formulations: Antigen only, Adjuvant only, and PBS only.
-
-
Immunization Schedule:
-
Administer a prime immunization (Day 0) via subcutaneous (s.c.) or intramuscular (i.m.) injection. A typical injection volume is 50-100 µL.
-
Administer a booster immunization 14 days later (Day 14) using the same formulations and route.
-
-
Sample Collection:
-
Collect blood samples via tail vein or retro-orbital bleed at baseline (Day 0) and 7-14 days after the final booster immunization (e.g., Day 21 or 28) to isolate serum for antibody analysis.
-
At the study endpoint (e.g., Day 28), euthanize mice and aseptically harvest spleens for the analysis of T-cell responses.
-
-
Optional In Vivo Challenge:
-
For therapeutic cancer vaccine models, tumor cells (e.g., TC-1 cells for HPV E7 models) are implanted before or after the immunization series.
-
Monitor tumor growth by measuring tumor dimensions with calipers. Calculate tumor volume using the formula: (Length x Width²)/2.
-
Monitor animal survival as a primary endpoint.
-
Protocol 2: Quantification of Antigen-Specific Antibodies by ELISA
This protocol is for measuring the levels of antigen-specific IgG in serum samples collected from immunized mice.
1. Materials and Reagents:
-
96-well high-binding ELISA plates.
-
Coating Buffer: Carbonate-bicarbonate buffer (pH 9.6) or PBS.
-
Antigen: The same antigen used for immunization.
-
Wash Buffer: PBS with 0.05% Tween-20 (PBST).
-
Blocking Buffer: PBST with 1-5% Bovine Serum Albumin (BSA) or non-fat dry milk.
-
Serum Samples: Collected as described in Protocol 1.
-
Detection Antibody: HRP-conjugated anti-mouse IgG (or isotypes like IgG1, IgG2a/c).
-
Substrate: TMB (3,3’,5,5’-Tetramethylbenzidine) Substrate Solution.
-
Stop Solution: 2N H₂SO₄ or 1M HCl.
-
ELISA plate reader.
2. Procedure:
-
Plate Coating: Dilute the antigen to 1-5 µg/mL in Coating Buffer. Add 100 µL to each well of the ELISA plate. Incubate overnight at 4°C.
-
Washing: Discard the coating solution and wash the plate 3 times with 200 µL/well of Wash Buffer.
-
Blocking: Add 200 µL/well of Blocking Buffer. Incubate for 1-2 hours at room temperature (RT).
-
Sample Incubation: Wash the plate 3 times. Serially dilute the mouse serum samples in Blocking Buffer (e.g., starting at a 1:100 dilution). Add 100 µL of diluted serum to the appropriate wells. Incubate for 2 hours at RT.
-
Detection Antibody Incubation: Wash the plate 5 times. Add 100 µL/well of HRP-conjugated detection antibody diluted in Blocking Buffer according to the manufacturer's recommendation. Incubate for 1 hour at RT.
-
Substrate Development: Wash the plate 5 times. Add 100 µL/well of TMB Substrate. Incubate in the dark at RT for 15-30 minutes, or until sufficient color develops.
-
Stopping the Reaction: Add 50 µL/well of Stop Solution.
-
Reading: Measure the optical density (OD) at 450 nm using an ELISA plate reader. The antibody titer is typically defined as the reciprocal of the highest dilution that gives an OD value above a predetermined cutoff (e.g., 2-3 times the background).
Protocol 3: Analysis of T-Cell Activation by Flow Cytometry
This protocol outlines the steps for intracellular cytokine staining to identify antigen-specific T-cells producing cytokines like IFN-γ.
1. Materials and Reagents:
-
Single-cell suspension of splenocytes from immunized mice.
-
RPMI-1640 medium supplemented with 10% FBS, L-glutamine, and antibiotics.
-
Antigen: Specific peptide pool or protein antigen (1-10 µg/mL).
-
Controls: Unstimulated control (medium only), positive control (e.g., PMA/Ionomycin or anti-CD3/CD28).
-
Protein Transport Inhibitor: Brefeldin A or Monensin.
-
Flow Cytometry Antibodies: Fluorochrome-conjugated antibodies against surface markers (e.g., CD3, CD4, CD8) and intracellular cytokines (e.g., IFN-γ, TNF-α, IL-2).
-
Fix/Perm Buffer: Commercial fixation and permeabilization buffers are recommended.
-
FACS tubes or 96-well V-bottom plates.
-
Flow cytometer.
2. Procedure:
-
Cell Preparation: Prepare a single-cell suspension of splenocytes by mechanical disruption and passing through a 70 µm cell strainer. Lyse red blood cells with ACK Lysis Buffer. Wash and resuspend cells in complete RPMI medium.
-
In Vitro Restimulation:
-
Plate 1-2 x 10⁶ splenocytes per well in a 96-well plate.
-
Add the specific antigen/peptide pool to the appropriate wells.
-
Incubate for 2 hours at 37°C, 5% CO₂.
-
Add a protein transport inhibitor (e.g., Brefeldin A) and incubate for an additional 4-6 hours.
-
-
Surface Staining:
-
Harvest cells and wash with FACS buffer (PBS + 2% FBS).
-
Stain with a cocktail of surface antibodies (e.g., anti-CD3, anti-CD4, anti-CD8) for 30 minutes at 4°C in the dark.
-
-
Fixation and Permeabilization:
-
Wash cells to remove unbound surface antibodies.
-
Resuspend cells in Fixation Buffer and incubate for 20 minutes at RT.
-
Wash and resuspend in Permeabilization Buffer.
-
-
Intracellular Staining:
-
Add the intracellular cytokine antibody cocktail (e.g., anti-IFN-γ) to the permeabilized cells.
-
Incubate for 30-45 minutes at RT in the dark.
-
-
Acquisition:
-
Wash cells with Permeabilization Buffer and then with FACS buffer.
-
Resuspend cells in FACS buffer and acquire data on a flow cytometer.
-
-
Data Analysis: Gate on live lymphocytes, then on CD3+ T-cells, followed by CD4+ and CD8+ subsets. Quantify the percentage of cells expressing the cytokine of interest (e.g., IFN-γ) in stimulated versus unstimulated samples.
References
Application Notes and Protocols for Flow Cytometry Analysis of Immune Cells Treated with 2',3'-cGAMP-C2-PPA
For Researchers, Scientists, and Drug Development Professionals
Introduction
2',3'-cyclic GMP-AMP (2',3'-cGAMP) is a potent second messenger that activates the Stimulator of Interferon Genes (STING) pathway, a critical component of the innate immune system.[1][2][3] Activation of STING in immune cells triggers the production of type I interferons and other pro-inflammatory cytokines, leading to the activation of a robust anti-tumor and anti-viral immune response.[1][2] 2',3'-cGAMP-C2-PPA is a synthetic analog of 2',3'-cGAMP designed as a STING agonist. The "C2-PPA" moiety is a linker often utilized for conjugation to antibodies to create antibody-drug conjugates (ADCs) for targeted delivery.
These application notes provide detailed protocols for the in vitro treatment of immune cells with a STING agonist like 2',3'-cGAMP and subsequent analysis of cellular activation and function using flow cytometry. The provided methodologies are essential for researchers and drug development professionals seeking to characterize the immunomodulatory effects of STING agonists.
STING Signaling Pathway
The diagram below illustrates the canonical STING signaling pathway initiated by 2',3'-cGAMP.
Experimental Workflow for Flow Cytometry Analysis
The general workflow for analyzing immune cells treated with this compound is depicted below.
Data Presentation: Expected Outcomes
Quantitative data from flow cytometry analysis should be summarized in tables for clear comparison between treatment groups.
Table 1: Dendritic Cell Maturation Markers
| Treatment Group | % CD80+ of CD11c+ cells | MFI of CD86 on CD11c+ cells | % MHC-II high of CD11c+ cells |
| Untreated Control | 15.2 ± 2.1 | 5,234 ± 450 | 25.6 ± 3.5 |
| Vehicle Control | 16.1 ± 2.5 | 5,310 ± 510 | 26.1 ± 3.9 |
| This compound (10 µM) | 65.8 ± 5.3 | 25,890 ± 2,100 | 78.9 ± 6.7 |
| Positive Control (LPS) | 70.5 ± 6.1 | 28,140 ± 2,500 | 82.3 ± 7.1 |
MFI: Median Fluorescence Intensity. Data are representative and presented as mean ± SD.
Table 2: T Cell Activation and Cytokine Production
| Treatment Group | % CD69+ of CD8+ T cells | % IFN-γ+ of CD8+ T cells | % TNF-α+ of CD4+ T cells |
| Untreated Control | 2.1 ± 0.5 | 0.8 ± 0.2 | 1.2 ± 0.3 |
| Vehicle Control | 2.3 ± 0.6 | 0.9 ± 0.3 | 1.4 ± 0.4 |
| This compound (10 µM) | 25.4 ± 3.1 | 15.7 ± 2.2 | 18.9 ± 2.8 |
| Positive Control (PMA/Ionomycin) | 85.6 ± 7.9 | 60.2 ± 5.5 | 75.4 ± 6.8 |
Data are representative and presented as mean ± SD.
Table 3: STING Pathway Activation in Monocytes
| Treatment Group | % pSTING (Ser366)+ of CD14+ Monocytes |
| Untreated Control | 1.5 ± 0.4 |
| Vehicle Control | 1.8 ± 0.5 |
| This compound (10 µM) | 45.2 ± 4.1 |
| Positive Control (Poly(dA:dT)) | 50.1 ± 4.8 |
Data are representative and presented as mean ± SD.
Experimental Protocols
Protocol 1: In Vitro Stimulation of Human PBMCs
Objective: To activate human Peripheral Blood Mononuclear Cells (PBMCs) with this compound to assess immune cell activation.
Materials:
-
Ficoll-Paque PLUS
-
Roswell Park Memorial Institute (RPMI) 1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
This compound
-
Lipopolysaccharide (LPS) (Positive Control)
-
PMA/Ionomycin (Positive Control)
-
Brefeldin A
-
Phosphate Buffered Saline (PBS)
-
96-well U-bottom plates
Procedure:
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Wash the cells twice with PBS and resuspend in complete RPMI 1640 medium (supplemented with 10% FBS and 1% Penicillin-Streptomycin).
-
Count the cells and adjust the concentration to 1 x 10^6 cells/mL.
-
Plate 200 µL of the cell suspension into each well of a 96-well U-bottom plate.
-
Prepare working solutions of this compound, LPS, and a vehicle control in complete RPMI 1640 medium.
-
Add the stimuli to the respective wells. A typical concentration range for this compound is 1-25 µM.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator. Incubation times can vary:
-
For phosphorylation events (pSTING): 1-4 hours.
-
For surface activation markers: 18-24 hours.
-
For intracellular cytokines: 6-24 hours. For the last 4-6 hours of incubation, add Brefeldin A to block cytokine secretion.
-
-
After incubation, proceed to the appropriate flow cytometry staining protocol.
Protocol 2: Flow Cytometry Staining for Dendritic Cell Maturation
Objective: To analyze the maturation of dendritic cells within a mixed PBMC culture following STING agonist stimulation.
Materials:
-
Stimulated cells from Protocol 1
-
FACS buffer (PBS with 2% FBS and 0.05% sodium azide)
-
Fc receptor blocking reagent (e.g., TruStain FcX™)
-
Fluorochrome-conjugated antibodies:
-
Anti-Human CD3 (lineage marker)
-
Anti-Human CD19 (lineage marker)
-
Anti-Human CD56 (lineage marker)
-
Anti-Human CD11c
-
Anti-Human HLA-DR
-
Anti-Human CD80
-
Anti-Human CD86
-
-
Viability dye (e.g., Zombie NIR™)
Procedure:
-
Harvest cells from the 96-well plate and transfer to FACS tubes or a V-bottom plate.
-
Wash the cells with 200 µL of FACS buffer and centrifuge at 400 x g for 5 minutes. Discard the supernatant.
-
Resuspend the cells in 100 µL of PBS containing a viability dye and incubate for 20 minutes at room temperature, protected from light.
-
Wash the cells with 200 µL of FACS buffer.
-
Resuspend the cells in 50 µL of FACS buffer containing an Fc receptor blocking reagent and incubate for 10 minutes at 4°C.
-
Add 50 µL of the antibody cocktail containing anti-CD3, CD19, CD56, CD11c, HLA-DR, CD80, and CD86 at pre-titrated concentrations.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with 200 µL of FACS buffer.
-
Resuspend the cells in 200 µL of FACS buffer for acquisition on a flow cytometer.
-
Gating Strategy:
-
Gate on single cells using FSC-A vs FSC-H.
-
Gate on live cells using the viability dye.
-
Gate on dendritic cells by excluding lineage markers (CD3, CD19, CD56) and gating on CD11c+ and HLA-DR+ cells.
-
Analyze the expression of CD80 and CD86 on the dendritic cell population.
-
Protocol 3: Intracellular Staining for pSTING and Cytokines
Objective: To detect the phosphorylation of STING and the production of intracellular cytokines in T cells and monocytes.
Materials:
-
Stimulated cells from Protocol 1 (with Brefeldin A for cytokine analysis)
-
FACS buffer
-
Fc receptor blocking reagent
-
Surface marker antibodies (e.g., anti-CD3, CD4, CD8, CD14)
-
Viability dye
-
Fixation/Permeabilization buffer kit (e.g., Cyto-Fast™ Fix/Perm Buffer Set)
-
Intracellular antibodies:
-
Anti-pSTING (Ser366)
-
Anti-IFN-γ
-
Anti-TNF-α
-
Procedure:
-
Perform surface staining as described in Protocol 2, steps 1-8, using antibodies against surface markers like CD3, CD4, CD8, and CD14.
-
After the final wash of the surface staining, resuspend the cell pellet in 100 µL of fixation buffer and incubate for 20 minutes at room temperature.
-
Wash the cells with 200 µL of permeabilization buffer.
-
Resuspend the cells in 100 µL of permeabilization buffer containing the intracellular antibody cocktail (anti-pSTING, anti-IFN-γ, anti-TNF-α) at pre-titrated concentrations.
-
Incubate for 30-45 minutes at room temperature in the dark.
-
Wash the cells twice with 200 µL of permeabilization buffer.
-
Resuspend the cells in 200 µL of FACS buffer for acquisition.
-
Gating Strategy:
-
Gate on singlets and live cells.
-
Identify cell populations based on surface markers (e.g., CD3+CD8+ for cytotoxic T cells, CD14+ for monocytes).
-
Analyze the expression of pSTING, IFN-γ, and TNF-α within each gated population.
-
References
- 1. invivogen.com [invivogen.com]
- 2. STING activation in alveolar macrophages and group 2 innate lymphoid cells suppresses IL-33–driven type 2 immunopathology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Second messenger 2'3'-cyclic GMP-AMP (2'3'-cGAMP): the cell autonomous and non-autonomous roles in cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing 2',3'-cGAMP-C2-PPA Concentration for Cell Stimulation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing 2',3'-cGAMP-C2-PPA for effective cell stimulation. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to ensure the successful optimization of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a potent agonist of the Stimulator of Interferon Genes (STING) pathway.[1] It is a synthetic analog of the endogenous second messenger 2',3'-cGAMP, which is naturally produced by the enzyme cGAS in response to cytosolic DNA.[2][3] Upon introduction into the cell, this compound binds directly to the STING protein, which is located on the endoplasmic reticulum.[4] This binding event triggers a conformational change in STING, leading to its activation and translocation from the ER to the Golgi apparatus.[5] Activated STING then recruits and activates TBK1, which in turn phosphorylates the transcription factor IRF3. Phosphorylated IRF3 dimerizes, translocates to the nucleus, and induces the expression of type I interferons (such as IFN-β) and other inflammatory cytokines.
Q2: What is a good starting concentration for this compound in a new cell line?
A2: For a new cell line, it is crucial to perform a dose-response experiment to determine the optimal concentration. A typical starting range for cyclic dinucleotide STING agonists like 2',3'-cGAMP is between 0.1 µM and 50 µM. The ideal concentration will achieve maximal STING activation with minimal cytotoxicity.
Q3: How can I measure the activation of the STING pathway?
A3: STING pathway activation can be assessed through several downstream readouts:
-
Phosphorylation of STING and IRF3: Detecting the phosphorylated forms of STING (at Ser366 for human STING) and IRF3 by Western blot is a direct indicator of pathway activation.
-
Cytokine Secretion: Measuring the production of downstream cytokines, particularly IFN-β and CXCL10, in the cell culture supernatant using ELISA is a robust and common method.
-
Gene Expression Analysis: Quantifying the mRNA levels of STING-dependent genes, such as IFNB1, CXCL10, and other interferon-stimulated genes (ISGs), using RT-qPCR provides a sensitive measure of pathway activation.
-
Reporter Assays: Utilizing a cell line engineered with a luciferase or fluorescent reporter gene under the control of an IFN-stimulated response element (ISRE) allows for a quantitative assessment of type I interferon signaling.
Q4: Why am I not observing any STING activation in my experiment?
A4: A lack of STING activation can be due to several factors. Please refer to the troubleshooting section below for a detailed guide. Common culprits include low or absent STING expression in your chosen cell line, inefficient delivery of the agonist into the cytoplasm, or degradation of the this compound.
STING Signaling Pathway
The following diagram illustrates the canonical STING signaling pathway activated by this compound.
Caption: The STING signaling pathway.
Experimental Protocols
Protocol 1: Dose-Response Experiment to Determine Optimal this compound Concentration
This protocol outlines the steps to identify the optimal concentration of this compound for stimulating your target cells.
Materials:
-
This compound
-
Target cells (e.g., THP-1, mouse embryonic fibroblasts)
-
Complete cell culture medium
-
96-well cell culture plates
-
Transfection reagent (optional, for cells with low permeability)
-
Reagents for downstream analysis (e.g., ELISA kit, Western blot reagents, RT-qPCR reagents)
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a density that will result in 70-80% confluency at the time of analysis. For example, seed THP-1 cells at 5 x 10^5 cells/well. Incubate overnight.
-
Prepare this compound Dilutions: Prepare a series of dilutions of this compound in complete cell culture medium. A suggested range is 0.1, 0.5, 1, 5, 10, 25, and 50 µM. Include a vehicle-only control (medium with the same concentration of solvent, e.g., DMSO, as the highest agonist concentration).
-
Cell Stimulation: Carefully remove the old medium from the cells and add the prepared this compound dilutions.
-
Incubation: Incubate the plate for a predetermined time, typically 6-24 hours, depending on the downstream readout. For IFN-β secretion, a 24-hour incubation is common.
-
Downstream Analysis: After incubation, proceed with your chosen method of analysis (e.g., ELISA, Western blot, RT-qPCR) to measure STING activation.
-
Data Analysis: Plot the response (e.g., IFN-β concentration) against the log of the this compound concentration to generate a dose-response curve and determine the EC50 (half-maximal effective concentration).
Protocol 2: Western Blot for Phospho-STING and Phospho-IRF3
Procedure:
-
Cell Lysis: After stimulation, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Normalize the protein amounts for all samples, prepare them with Laemmli buffer, and separate the proteins by SDS-PAGE. Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature. Incubate the membrane with primary antibodies against phospho-STING (Ser366) and phospho-IRF3 overnight at 4°C. Also, probe separate blots or strip and re-probe for total STING and total IRF3 as loading controls.
-
Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Develop the blot using a chemiluminescent substrate and image it.
Protocol 3: ELISA for IFN-β Secretion
Procedure:
-
Sample Collection: After the stimulation period, centrifuge the cell culture plate and carefully collect the supernatant.
-
ELISA Procedure: Follow the manufacturer's instructions for your specific IFN-β ELISA kit. This typically involves adding standards and samples to a pre-coated plate, followed by incubation with detection and HRP-conjugated antibodies, and finally, the addition of a substrate for color development.
-
Data Acquisition and Analysis: Measure the absorbance at the appropriate wavelength using a microplate reader. Calculate the concentration of IFN-β in your samples by interpolating from the standard curve.
Quantitative Data
The optimal concentration of this compound can vary significantly between cell types. The following table provides representative data for IFN-β secretion in THP-1 cells stimulated with 2',3'-cGAMP and general starting concentration ranges for other cell types.
| Cell Type | Stimulant | Concentration Range | Readout | Incubation Time | Reference |
| THP-1 | 2',3'-cGAMP | 1 - 100 µM | IFN-β Secretion (pg/mL) | 24 hours | |
| Mouse Embryonic Fibroblasts (MEFs) | 2',3'-cGAMP | 0.1 - 50 µM | p-IRF3, ISG expression | 4-6 hours | |
| Human ILC2 cells | 2',3'-cGAMP | up to 25 µg/mL | Cytokine Production | Not specified | |
| Dendritic Cells (DCs) | cGAMP analog | ~1.5 µg/mL | Cell Activation | 22 hours |
Note: The C2-PPA moiety may affect cell permeability and potency. The provided ranges are a starting point, and optimization for your specific experimental system is crucial.
Troubleshooting Guide
Experimental Workflow for Optimization
Caption: Workflow for optimizing this compound concentration.
Troubleshooting Decision Tree
Caption: Troubleshooting decision tree for this compound experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. invivogen.com [invivogen.com]
- 3. Second messenger 2'3'-cyclic GMP-AMP (2'3'-cGAMP): the cell autonomous and non-autonomous roles in cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Methods of Assessing STING Activation and Trafficking - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemical and Biomolecular Strategies for STING Pathway Activation in Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Poor In Vivo Efficacy of 2',3'-cGAMP-C2-PPA
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing challenges with the in vivo efficacy of 2',3'-cGAMP-C2-PPA, a formulation of the STING (Stimulator of Interferon Genes) agonist 2',3'-cGAMP. The following information is structured to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is 2',3'-cGAMP and how does it work?
A1: 2',3'-cGAMP is a potent activator of the STING signaling pathway, a crucial component of the innate immune system.[1][2] It is a cyclic dinucleotide (CDN) that acts as a second messenger.[2] When introduced into a cell, it binds to the STING protein located on the endoplasmic reticulum.[3][4] This binding triggers a conformational change in STING, leading to its activation and translocation. Activated STING then recruits and activates TBK1, which in turn phosphorylates IRF3. Phosphorylated IRF3 dimerizes, moves to the nucleus, and stimulates the production of type I interferons (IFN-I) and other pro-inflammatory cytokines. This cascade ultimately leads to the activation of an anti-tumor immune response.
Q2: What are the common challenges associated with the in vivo delivery of 2',3'-cGAMP?
A2: The therapeutic potential of 2',3'-cGAMP is often limited by several factors in vivo. Due to its negative charge and hydrophilic nature, it has poor cell permeability. It is also susceptible to rapid degradation by enzymes and has a short circulation half-life, leading to limited bioavailability at the target site and potential off-target toxicities.
Q3: What is the likely role of C2-PPA in the this compound formulation?
A3: While "C2-PPA" is not a standard acronym in the publicly available literature for 2',3'-cGAMP delivery systems, it likely refers to a carrier or delivery vehicle designed to overcome the inherent limitations of naked 2',3'-cGAMP. This could be a lipid-based nanoparticle, a polymer-based delivery system, or another proprietary formulation aimed at protecting the cGAMP from degradation, improving its pharmacokinetic profile, and enhancing its delivery to target cells. Troubleshooting should consider the potential contributions of both the 2',3'-cGAMP and the C2-PPA components.
Troubleshooting Guides
Issue 1: Lower than expected anti-tumor efficacy in vivo.
This is a common issue that can arise from multiple factors related to the formulation, administration, or the biological model.
Possible Cause 1.1: Suboptimal Formulation or Degradation
-
Troubleshooting Steps:
-
Verify Formulation Integrity: Confirm the stability and integrity of your this compound stock. If possible, use analytical methods like HPLC to check for degradation of the 2',3'-cGAMP.
-
Proper Storage: Ensure the compound is stored at the recommended temperature and protected from light and multiple freeze-thaw cycles.
-
Fresh Preparation: Prepare dosing solutions fresh before each experiment. If short-term storage is necessary, keep the solution at 4°C and protected from light.
-
Possible Cause 1.2: Inefficient Delivery to the Tumor Microenvironment
-
Troubleshooting Steps:
-
Route of Administration: The route of administration is critical. Intratumoral (IT) injection is often used to maximize local concentration and minimize systemic toxicity. If using systemic administration (e.g., intravenous), the delivery vehicle (C2-PPA) is crucial for tumor targeting.
-
Injection Technique: For IT injections, ensure accurate and consistent administration directly into the tumor mass. Variability in injection location can lead to inconsistent results.
-
Biodistribution Studies: If possible, perform biodistribution studies using a labeled version of your compound to confirm that it is reaching the tumor.
-
Possible Cause 1.3: Tumor Model Resistance
-
Troubleshooting Steps:
-
STING Pathway Competence: Verify that your tumor cell line expresses STING and is responsive to STING agonists in vitro. Some tumors can downregulate STING expression as a mechanism of immune evasion.
-
Immunosuppressive Tumor Microenvironment (TME): The TME may be highly immunosuppressive, dampening the anti-tumor immune response initiated by the STING agonist. Consider combination therapies to overcome this.
-
Tumor Burden: High tumor burden at the start of treatment can be difficult to overcome with a single agent. Initiate treatment when tumors are smaller (e.g., 50-100 mm³).
-
Possible Cause 1.4: Insufficient Immune Response
-
Troubleshooting Steps:
-
Immune Cell Infiltration: Analyze the TME for the presence of target immune cells, such as dendritic cells (DCs) and T cells. STING agonists rely on these cells to exert their effect.
-
Pharmacodynamic (PD) Markers: Measure downstream markers of STING activation in the tumor or peripheral blood, such as IFN-β, CXCL10, and phosphorylated IRF3, to confirm target engagement.
-
Combination Therapy: Consider combining this compound with other immunotherapies, such as checkpoint inhibitors (e.g., anti-PD-1, anti-CTLA-4), to enhance the anti-tumor immune response.
-
Issue 2: High variability in experimental results.
High variability can obscure real treatment effects and make data interpretation difficult.
Possible Cause 2.1: Inconsistent Formulation or Administration
-
Troubleshooting Steps:
-
Standardize Preparation: Ensure consistent preparation of the this compound formulation for every experiment.
-
Precise Administration: For IT injections, standardize the injection volume and location within the tumor. For systemic administration, ensure accurate dosing based on body weight.
-
Possible Cause 2.2: Variability in the Animal Model
-
Troubleshooting Steps:
-
Tumor Implantation: Standardize the tumor implantation procedure, including the number of cells injected and the site of injection.
-
Tumor Size at Treatment Start: Randomize mice into treatment groups only when tumors have reached a consistent, predetermined size.
-
Data Presentation
Table 1: Representative In Vivo Efficacy of STING Agonists in Murine Tumor Models
| STING Agonist Formulation | Tumor Model | Administration Route | Dose | Outcome | Reference |
| 2',3'-cGAMP | B16-F10 Melanoma | Intratumoral | 5 µg | Improved survival when combined with CAR-T cells | |
| STINGa (unspecified) | A20 Lymphoma | Intratumoral | 5 µg | Reduced tumor growth at distant sites when combined with anti-OX40 | |
| CDA@bMSN | B16-F10 Melanoma | Intratumoral | - | Potent antitumor efficacy and prolonged animal survival | |
| 2',3'-cGAMP | CT26 Colon Carcinoma | Intratumoral | 25-50 µg | - |
Note: The efficacy of this compound may vary depending on the specific properties of the C2-PPA delivery system.
Experimental Protocols
Protocol 1: In Vivo Anti-Tumor Efficacy Study in a Syngeneic Mouse Model
This protocol provides a general framework for assessing the in vivo efficacy of this compound.
-
Cell Culture and Tumor Implantation:
-
Culture a suitable murine cancer cell line (e.g., B16-F10 melanoma, CT26 colon carcinoma) in standard conditions.
-
Harvest and resuspend the cells in sterile, serum-free medium or PBS.
-
Inject an appropriate number of cells (e.g., 1 x 10^6) subcutaneously into the flank of immunocompetent mice (e.g., C57BL/6).
-
Monitor tumor growth regularly using calipers.
-
-
Treatment Regimen:
-
Once tumors reach a predetermined size (e.g., 50-100 mm³), randomize the mice into treatment groups (e.g., vehicle control, this compound).
-
Administer the this compound via the desired route (e.g., intratumoral, intravenous).
-
For intratumoral injection, carefully inject the solution directly into the tumor mass.
-
Follow the planned dosing schedule (e.g., every other day, weekly).
-
-
Monitoring and Endpoints:
-
Measure tumor volume and body weight regularly (e.g., 2-3 times per week).
-
Monitor the mice for any signs of toxicity.
-
The primary endpoint is typically tumor growth inhibition. Survival can be a secondary endpoint.
-
Protocol 2: Assessment of STING Pathway Activation In Vivo
This protocol is for confirming that this compound is activating the STING pathway in the tumor.
-
Sample Collection:
-
At a predetermined time point after treatment (e.g., 6-24 hours), euthanize the mice and collect tumors and spleens.
-
-
RNA Isolation and qRT-PCR:
-
Isolate total RNA from tumor and spleen tissues.
-
Perform quantitative real-time PCR (qRT-PCR) to measure the expression of STING target genes, such as Ifnb1, Cxcl10, and Irf7.
-
-
Protein Analysis:
-
Prepare protein lysates from tumor tissue.
-
Perform Western blot analysis to detect phosphorylated TBK1 and IRF3.
-
Use ELISA to measure cytokine levels (e.g., IFN-β, TNF-α) in tumor homogenates or serum.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. invivogen.com [invivogen.com]
- 3. Nanoparticle Delivery Improves the Pharmacokinetic Properties of Cyclic Dinucleotide STING Agonists to Open a Therapeutic Window for Intravenous Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemical and Biomolecular Strategies for STING Pathway Activation in Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Off-Target Effects of 2',3'-cGAMP-C2-PPA
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for minimizing off-target effects during experiments with 2',3'-cGAMP-C2-PPA.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from standard 2',3'-cGAMP?
A1: 2',3'-cGAMP is a potent activator of the STIMULATOR of Interferon Genes (STING) pathway, a critical component of the innate immune system.[1][2] However, its systemic administration can lead to off-target activation of the immune system, causing inflammatory side effects.[3][4][5] this compound is an antibody-drug conjugate (ADC) where 2',3'-cGAMP (the payload) is attached to a monoclonal antibody via a specialized "C2-PPA" drug-linker. This ADC technology is designed to deliver the STING agonist specifically to tumor cells that express the target antigen of the antibody, thereby minimizing systemic exposure and reducing off-target effects.
Q2: What does "C2-PPA" stand for and what is its role?
A2: "C2-PPA" refers to a drug-linker conjugate used in the synthesis of antibody-drug conjugates (ADCs). While the precise chemical structure may be proprietary, the "C2" likely refers to a linker component, and "PPA" refers to the entire drug-linker construct attached to the 2',3'-cGAMP payload. The primary role of the C2-PPA linker is to stably connect the 2',3'-cGAMP to the antibody while in circulation and then to release the payload in a controlled manner within the target tumor cell. This targeted delivery is the key mechanism for minimizing off-target effects.
Q3: What are the potential off-target effects of 2',3'-cGAMP and how does the ADC formulation mitigate them?
A3: Systemic administration of free 2',3'-cGAMP can lead to widespread STING activation in healthy tissues, potentially causing a "cytokine storm" with symptoms like fever, hypotension, and systemic inflammation. The ADC formulation mitigates these risks by concentrating the delivery of 2',3'-cGAMP to antigen-expressing tumor cells. This targeted approach is designed to increase the therapeutic window, enhancing anti-tumor activity while reducing systemic toxicities.
Q4: How do I choose the right antibody for creating a this compound ADC?
A4: The choice of antibody is critical for the success of the ADC. The target antigen should be highly and specifically expressed on the surface of the tumor cells of interest, with minimal expression on healthy tissues. The antibody should also exhibit efficient internalization upon binding to its target antigen to deliver the 2',3'-cGAMP payload inside the cell.
Q5: What is the mechanism of action of a this compound ADC?
A5: The ADC binds to a specific antigen on the surface of a cancer cell. The cell then internalizes the ADC-antigen complex. Inside the cell, the linker is cleaved (if it is a cleavable linker) or the antibody is degraded, releasing the 2',3'-cGAMP payload into the cytoplasm. The released 2',3'-cGAMP then binds to and activates STING, triggering a downstream signaling cascade that leads to the production of type I interferons and other pro-inflammatory cytokines. This localized immune response within the tumor microenvironment helps to eliminate cancer cells.
Troubleshooting Guides
This section addresses common issues that may arise during the use of this compound.
| Problem | Possible Cause | Troubleshooting Steps |
| High background signaling or systemic toxicity in vivo. | 1. Linker instability: The C2-PPA linker may be prematurely cleaved in circulation, releasing the 2',3'-cGAMP payload systemically. 2. Antibody cross-reactivity: The antibody may be binding to non-target tissues that express the target antigen at low levels. | 1. Assess linker stability: Perform in vitro plasma stability assays to measure the rate of payload release. 2. Evaluate antibody specificity: Conduct thorough immunohistochemistry (IHC) or flow cytometry analysis on a panel of healthy tissues to assess off-target binding. 3. Optimize dosage: Perform a dose-escalation study to find the maximum tolerated dose (MTD). |
| Lack of efficacy in vitro or in vivo. | 1. Inefficient ADC internalization: The antibody may bind to the target antigen but not be efficiently internalized by the tumor cells. 2. Ineffective payload release: The linker may not be efficiently cleaved, or the antibody may not be degraded within the lysosome. 3. Low STING expression in target cells: The tumor cells may not express sufficient levels of STING to elicit a robust immune response. 4. Low antigen expression: The target antigen may be downregulated on the tumor cells. | 1. Confirm internalization: Use fluorescently labeled ADCs and microscopy or flow cytometry to visualize and quantify internalization. 2. Verify payload release: Employ assays to detect the free 2',3'-cGAMP within the cell. 3. Measure STING expression: Use western blotting or RT-qPCR to determine the expression level of STING in your target cells. 4. Quantify antigen expression: Use flow cytometry or IHC to confirm high levels of the target antigen on the tumor cells. |
| Variability between experimental batches. | 1. Inconsistent Drug-to-Antibody Ratio (DAR): The number of this compound molecules conjugated to each antibody may vary. 2. Aggregation of the ADC: The ADC may form aggregates, affecting its stability and efficacy. | 1. Characterize each batch: Use techniques like Hydrophobic Interaction Chromatography (HIC) or Mass Spectrometry to determine the DAR of each batch. 2. Assess aggregation: Use Size Exclusion Chromatography (SEC) to quantify the percentage of aggregates. |
Quantitative Data Summary
The targeted delivery of STING agonists via ADCs has been shown to significantly reduce systemic cytokine induction compared to the administration of free STING agonists, while retaining or even enhancing anti-tumor efficacy.
Table 1: Comparison of Systemic Cytokine Levels after Administration of STING Agonist ADC vs. Free STING Agonist
| Cytokine | Free STING Agonist | STING Agonist ADC | Fold Change (ADC vs. Free) |
| IFN-β | High systemic induction | Minimal systemic induction | Significantly Lower |
| TNF-α | High systemic induction | Minimal systemic induction | Significantly Lower |
| IL-6 | High systemic induction | Minimal systemic induction | Significantly Lower |
| CXCL10 | High systemic induction | Minimal systemic induction | Significantly Lower |
This table is a representative summary based on preclinical studies comparing systemic cytokine levels. Actual values will vary depending on the specific ADC, dose, and animal model.
Table 2: Representative Anti-Tumor Efficacy of STING Agonist ADC vs. Free STING Agonist
| Treatment Group | Tumor Growth Inhibition | Complete Responses |
| Vehicle Control | - | 0% |
| Free STING Agonist | Moderate | 10-20% |
| STING Agonist ADC | Strong | 40-60% |
| STING Agonist ADC + anti-PD-1 | Very Strong/Tumor Regression | >80% |
This table illustrates the enhanced efficacy often observed with targeted delivery. Data is representative of findings from syngeneic mouse tumor models.
Experimental Protocols
Protocol 1: In Vitro Assessment of On-Target Cytotoxicity and Off-Target Effects
Objective: To determine the specific cytotoxicity of the this compound ADC on antigen-positive cells and assess its off-target effects on antigen-negative cells.
Methodology:
-
Cell Culture: Culture both antigen-positive (target) and antigen-negative (control) cell lines in appropriate media.
-
ADC Treatment: Plate cells in 96-well plates and treat with a serial dilution of the this compound ADC, free 2',3'-cGAMP, and a non-targeting control ADC.
-
Viability Assay: After 72-96 hours of incubation, assess cell viability using a standard method such as an MTT or CellTiter-Glo assay.
-
Data Analysis: Calculate the IC50 (half-maximal inhibitory concentration) for each cell line and treatment. A significant difference in IC50 between the antigen-positive and antigen-negative cells indicates target-specific killing and minimal off-target cytotoxicity.
Protocol 2: In Vivo Evaluation of Efficacy and Systemic Cytokine Response
Objective: To evaluate the anti-tumor efficacy of the this compound ADC in a syngeneic mouse model and to measure systemic cytokine levels as an indicator of off-target immune activation.
Methodology:
-
Tumor Implantation: Implant antigen-positive tumor cells subcutaneously into immunocompetent mice.
-
Treatment Groups: Once tumors are established, randomize mice into treatment groups: Vehicle control, free 2',3'-cGAMP, non-targeting control ADC, and this compound ADC.
-
Dosing: Administer treatments intravenously at predetermined doses and schedules.
-
Efficacy Assessment: Measure tumor volume and body weight 2-3 times per week.
-
Cytokine Analysis: At various time points post-injection (e.g., 2, 6, 24 hours), collect blood samples via retro-orbital or tail vein bleed. Isolate plasma and measure a panel of pro-inflammatory cytokines (e.g., IFN-β, TNF-α, IL-6, CXCL10) using a multiplex immunoassay (e.g., Luminex) or ELISA.
-
Data Analysis: Compare tumor growth curves and systemic cytokine levels between the different treatment groups.
Mandatory Visualizations
Caption: The cGAS-STING signaling pathway initiated by cytosolic dsDNA.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery and Optimization of a STING Agonist Platform for Application in Antibody Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tumor-targeted delivery of a STING agonist improves cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Antibody-drug conjugate specifically delivering a STING agonist to tumors improves immunotherapy | BioWorld [bioworld.com]
how to reduce toxicity of 2',3'-cGAMP-C2-PPA in animal models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the STING agonist 2',3'-cGAMP-C2-PPA in animal models. The focus is on strategies to reduce potential toxicity while maintaining therapeutic efficacy.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its potential toxicities in animal models?
A1: this compound is a synthetic cyclic dinucleotide (CDN) that acts as a potent agonist of the Stimulator of Interferon Genes (STING) pathway. It is often utilized as a payload in antibody-drug conjugates (ADCs) to target immune activation to specific cells or tissues. While preclinical data on this compound is limited in publicly available literature, potential toxicities are expected to be similar to other systemically administered STING agonists. The primary concern is an overstimulation of the innate immune system, leading to a "cytokine storm" or cytokine release syndrome (CRS). This can manifest as systemic inflammation, organ damage, and in severe cases, mortality. As an ADC payload, off-target toxicity can also occur due to premature cleavage of the linker and release of the STING agonist in non-target tissues.
Q2: What are the general strategies to mitigate the toxicity of STING agonists like this compound?
A2: Several strategies can be employed to reduce the toxicity of STING agonists in vivo:
-
Targeted Delivery: The use of this compound within an ADC is itself a primary strategy to limit systemic exposure and concentrate the agonist at the desired site of action, such as a tumor.[1]
-
Dose Optimization: Careful dose-escalation studies are crucial to determine the maximum tolerated dose (MTD) and the optimal therapeutic window. Lower doses may be sufficient to activate a local anti-tumor immune response without causing systemic toxicity.
-
Formulation Strategies: Encapsulating STING agonists within nanocarriers or biomaterials can modify their pharmacokinetic profile, leading to sustained release and reduced systemic exposure.[2][3]
-
Combination Therapies: Co-administration with agents that can dampen systemic inflammation, such as corticosteroids (e.g., dexamethasone) or cytokine-blocking antibodies (e.g., anti-IL-6R), may be a viable approach to manage CRS without compromising anti-tumor efficacy.
-
Route of Administration: Intratumoral injection, when feasible, can maximize local concentration and minimize systemic side effects compared to intravenous administration.
Troubleshooting Guide
This guide addresses specific issues that researchers may encounter during in vivo experiments with this compound.
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Acute Toxicity/Mortality | High dose of this compound leading to severe cytokine release syndrome. | - Reduce the administered dose. - Conduct a dose-ranging study to determine the MTD. - Consider co-administration of an anti-inflammatory agent (e.g., dexamethasone) as a premedication. |
| Systemic Inflammation (e.g., weight loss, ruffled fur, lethargy) | Systemic immune activation due to off-target delivery or high systemic exposure. | - If using an ADC, evaluate the stability of the linker to ensure payload is not prematurely released. - Consider alternative formulations, such as encapsulation in nanoparticles, to improve targeted delivery.[2] - If direct injection is used, consider intratumoral administration to localize the effect. |
| Lack of Efficacy at Non-toxic Doses | Suboptimal activation of the STING pathway at the target site. | - Increase the frequency of administration at a lower, non-toxic dose. - Combine with other immunotherapies, such as checkpoint inhibitors, which can synergize with STING activation.[4] - Evaluate the expression of the target antigen for the ADC to ensure efficient delivery to the tumor microenvironment. |
| Variability in Animal Response | Differences in individual animal immune responses or inconsistent drug administration. | - Ensure consistent and accurate administration of the compound. - Increase the number of animals per group to improve statistical power. - Monitor baseline immune cell populations to identify potential sources of variability. |
Experimental Protocols
Workflow for Toxicity Evaluation and Mitigation of a this compound ADC
Caption: Experimental workflow for determining the MTD and evaluating toxicity mitigation strategies for a this compound ADC.
Signaling Pathway
Understanding the STING signaling pathway is crucial for interpreting both the desired anti-tumor effects and the potential toxicities of this compound.
Simplified STING Signaling Pathway
Caption: Simplified diagram of the STING signaling pathway activated by 2',3'-cGAMP, leading to both anti-tumor immunity and potential toxicity.
References
- 1. Clinical perspective: Antibody-drug conjugates for the treatment of HER2-positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nanodelivery Strategies for STING Agonists: Toward Efficient Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bioengineer.org [bioengineer.org]
- 4. Overcoming resistance to STING agonist therapy to incite durable protective antitumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining 2',3'-cGAMP-C2-PPA Conjugation to Antibodies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working with the conjugation of 2',3'-cGAMP-C2-PPA to antibodies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used for antibody conjugation?
A1: this compound is a derivative of 2',3'-cyclic guanosine monophosphate-adenosine monophosphate (2',3'-cGAMP), a potent agonist of the Stimulator of Interferon Genes (STING) pathway. The "-C2-PPA" modification provides a linker with a terminal functional group suitable for covalent attachment to an antibody. Conjugating 2',3'-cGAMP to a tumor-targeting antibody allows for the specific delivery of this immune-stimulating agent to the tumor microenvironment, thereby activating an anti-tumor immune response.[1][2][3]
Q2: What is the mechanism of action for a 2',3'-cGAMP-antibody conjugate?
A2: The antibody component of the conjugate binds to a specific antigen on the surface of tumor cells. Following binding, the conjugate is internalized by the cell. Inside the cell, the linker is cleaved, releasing the 2',3'-cGAMP. This released cGAMP then binds to and activates the STING protein located on the endoplasmic reticulum. STING activation triggers a downstream signaling cascade involving TBK1 and IRF3, leading to the production of type I interferons and other pro-inflammatory cytokines. This, in turn, promotes the recruitment and activation of immune cells, such as T cells and natural killer cells, to attack the tumor.[4]
Q3: What are the critical quality attributes to assess for a 2',3'-cGAMP-antibody conjugate?
A3: The critical quality attributes for a 2',3'-cGAMP-antibody conjugate include:
-
Drug-to-Antibody Ratio (DAR): The average number of cGAMP molecules conjugated to each antibody.
-
Purity: Absence of unconjugated antibody, free cGAMP, and other process-related impurities.
-
Stability: The integrity of the conjugate under storage and physiological conditions.
-
Antigen Binding: The ability of the conjugated antibody to bind to its target antigen with high affinity.
-
In vitro Potency: The ability of the conjugate to activate the STING pathway in a target-dependent manner.
-
In vivo Efficacy: The ability of the conjugate to inhibit tumor growth in animal models.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low Drug-to-Antibody Ratio (DAR) | Inefficient activation of the antibody's functional groups (e.g., lysines for NHS ester chemistry). | Ensure the antibody is in an amine-free buffer (e.g., PBS) at the correct pH (typically 7.2-8.0) for the conjugation reaction. If using a kit, adhere strictly to the recommended antibody concentration and volume.[5] |
| Low concentration of the antibody. | Concentrate the antibody to at least 0.5 mg/mL before conjugation. | |
| Presence of interfering substances in the antibody buffer (e.g., Tris, glycine, sodium azide, BSA). | Purify the antibody to remove any interfering substances. A purity of >95% is recommended. | |
| High Aggregation of the Conjugate | High DAR leading to increased hydrophobicity. | Optimize the molar ratio of this compound to the antibody to achieve a lower DAR. |
| Improper buffer conditions during conjugation or storage. | Screen different buffer formulations for storage, potentially including excipients like polysorbate to reduce aggregation. | |
| Loss of Antigen Binding Affinity | Conjugation at or near the antigen-binding site (Fab region). | Consider using site-specific conjugation methods to direct the conjugation to regions of the antibody away from the antigen-binding site. |
| Denaturation of the antibody during the conjugation process. | Perform the conjugation reaction under mild conditions (e.g., room temperature or 4°C) and avoid harsh pH changes. | |
| Inconsistent Conjugation Results | Variability in reagents. | Use high-quality, well-characterized reagents. Aliquot and store reagents as recommended to avoid degradation. |
| Inaccurate quantification of antibody or cGAMP derivative. | Use a reliable method to determine the concentration of your antibody (e.g., A280) and the cGAMP derivative. | |
| Precipitation of the Lightning-Link® pellet | The pellet has absorbed too much moisture due to improper storage. | Store the Lightning-Link® pellet at -20°C for long periods. Ensure the pellet appears full and fluffy before use. |
Experimental Protocols
Protocol 1: Conjugation of this compound to an Antibody via Amine Coupling
This protocol is a general guideline and may need optimization for specific antibodies and applications.
Materials:
-
Antibody of interest (in an amine-free buffer, e.g., PBS)
-
This compound with an NHS-ester reactive group
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Purification system (e.g., size-exclusion chromatography)
-
Characterization instruments (e.g., UV-Vis spectrophotometer, SDS-PAGE, mass spectrometer)
Procedure:
-
Antibody Preparation:
-
Ensure the antibody is at a concentration of at least 1 mg/mL in an amine-free buffer. If necessary, perform a buffer exchange.
-
-
Conjugation Reaction:
-
Bring the antibody and the this compound-NHS ester to room temperature.
-
Add a 5 to 20-fold molar excess of the this compound-NHS ester to the antibody solution. The optimal ratio should be determined empirically.
-
Incubate the reaction for 1-2 hours at room temperature with gentle mixing.
-
-
Quenching:
-
Add the quenching buffer to a final concentration of 50 mM to stop the reaction.
-
Incubate for 15 minutes at room temperature.
-
-
Purification:
-
Purify the conjugate using size-exclusion chromatography to remove unreacted cGAMP derivative and other small molecules.
-
-
Characterization:
-
DAR Determination: Measure the absorbance of the conjugate at 260 nm (for cGAMP) and 280 nm (for the antibody). Calculate the DAR using the Beer-Lambert law and the known extinction coefficients.
-
Purity Analysis: Analyze the conjugate by SDS-PAGE to check for aggregation and fragmentation. Mass spectrometry can confirm the successful conjugation and determine the distribution of species with different DARs.
-
Antigen Binding: Evaluate the binding of the conjugate to its target antigen using methods like ELISA or surface plasmon resonance (SPR).
-
Protocol 2: Quantification of Released 2',3'-cGAMP
This protocol can be used to assess the stability and release of cGAMP from the antibody conjugate.
Materials:
-
2',3'-cGAMP-antibody conjugate
-
Enzyme for linker cleavage (e.g., cathepsin B for cleavable linkers)
-
Cell lysates or plasma for stability studies
-
2',3'-cGAMP ELISA kit or LC-MS/MS system
Procedure:
-
Sample Preparation:
-
Incubate the conjugate in the presence of the cleavage enzyme, in cell lysates, or in plasma for a defined period.
-
Stop the reaction and process the sample to extract the released cGAMP. This may involve protein precipitation or solid-phase extraction.
-
-
Quantification:
-
Quantify the amount of released 2',3'-cGAMP using a sensitive method like a competitive ELISA or LC-MS/MS.
-
Compare the results to a standard curve of known cGAMP concentrations.
-
Visualizations
Caption: cGAS-STING signaling pathway.
Caption: Experimental workflow for antibody conjugation.
Caption: Troubleshooting flowchart for low DAR.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Orthogonal Hydroxyl Functionalization of cGAMP Confers Metabolic Stability and Enables Antibody Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Antibody Conjugation Troubleshooting: Novus Biologicals [novusbio.com]
dealing with batch-to-batch variability of 2',3'-cGAMP-C2-PPA
Welcome to the technical support center for 2',3'-cGAMP-C2-PPA. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the use of this potent STING (Stimulator of Interferon Genes) agonist in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a synthetic analog of the endogenous cyclic dinucleotide 2',3'-cGAMP, which is a potent activator of the STING signaling pathway. The "C2-PPA" portion refers to a specific linker technology used to conjugate the 2',3'-cGAMP molecule, often to an antibody to create an antibody-drug conjugate (ADC).[1] This targeted delivery approach aims to enhance the therapeutic window of the STING agonist by concentrating its activity at a desired site, such as a tumor, thereby minimizing systemic side effects.[][3][4] Its primary application is in the field of cancer immunotherapy, where it is used to stimulate an innate immune response against tumor cells.[1]
Q2: What are the common causes of batch-to-batch variability with this compound?
A2: Batch-to-batch variability can arise from several factors related to the synthesis, purification, and handling of this compound. These include:
-
Synthesis Impurities: The chemical synthesis of cyclic dinucleotides can be challenging, potentially leading to impurities such as incompletely cyclized products, diastereomers, or side-reaction products. The conjugation process to the C2-PPA linker can also introduce heterogeneity.
-
Purity and Formulation: Residual solvents or salts from the purification process can affect the compound's stability and biological activity. The final formulation, including excipients and pH, can also influence its performance.
-
Storage and Handling: 2',3'-cGAMP and its analogs are susceptible to degradation, particularly by phosphodiesterases. Improper storage temperatures, repeated freeze-thaw cycles, and exposure to nucleases can lead to a loss of potency.
-
Drug-to-Antibody Ratio (DAR) Variation: For ADC applications, the average number of this compound molecules conjugated to each antibody (the DAR) is a critical quality attribute. Inconsistent DAR between batches will lead to variability in experimental results.
Q3: How should I properly store and handle my this compound to ensure its stability?
A3: To maintain the integrity and activity of this compound, follow these storage and handling guidelines:
-
Storage: Store the lyophilized solid at -20°C or below, protected from light and moisture.
-
Reconstitution: Reconstitute the compound in a sterile, nuclease-free buffer or solvent as recommended by the supplier. For aqueous solutions, use endotoxin-free water.
-
Aliquoting: To avoid repeated freeze-thaw cycles, it is highly recommended to aliquot the reconstituted solution into single-use volumes and store them at -80°C.
-
Handling: Always use sterile, nuclease-free pipette tips and tubes when handling solutions of this compound to prevent enzymatic degradation.
Troubleshooting Guides
This section provides guidance on how to address specific issues that may arise during your experiments with this compound.
Issue 1: Inconsistent or Lower-than-Expected STING Pathway Activation
If you are observing variable or weak activation of the STING pathway (e.g., as measured by IFN-β production or IRF3 phosphorylation), consider the following troubleshooting steps.
Potential Causes and Solutions
| Potential Cause | Recommended Action |
| Compound Degradation | - Verify the storage conditions and handling procedures for your this compound stock. - Use a fresh aliquot for each experiment to avoid degradation from multiple freeze-thaw cycles. - Consider purchasing a new batch of the compound if degradation is suspected. |
| Suboptimal Compound Concentration | - Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line and assay. |
| Low STING Expression in Cell Line | - Confirm STING expression in your cell line using Western blot or qPCR. Some cell lines, like HEK293T, have low endogenous STING levels. - Consider using a cell line known to have a robust STING pathway (e.g., THP-1) or transiently transfecting your cells with a STING expression vector. |
| Cell Health and Passage Number | - Ensure your cells are healthy and within a low passage number range. High passage numbers can lead to phenotypic changes and altered signaling responses. |
| Assay Sensitivity | - Include a positive control (e.g., a known potent STING agonist) to validate your assay's sensitivity and performance. |
Troubleshooting Workflow for Inconsistent STING Activation
Caption: A logical workflow for troubleshooting inconsistent STING activation.
Issue 2: High Variability in ADC-Based Experiments
For researchers using this compound as part of an antibody-drug conjugate, variability can be introduced at multiple stages.
Potential Causes and Solutions
| Potential Cause | Recommended Action |
| Inconsistent Drug-to-Antibody Ratio (DAR) | - Characterize the DAR of each batch of your ADC using techniques like Hydrophobic Interaction Chromatography (HIC) or Mass Spectrometry (MS). - Ensure your conjugation and purification protocols are well-controlled and reproducible. |
| Presence of Unconjugated Antibody or Free Drug | - Quantify the amount of unconjugated antibody and free this compound in your ADC preparation. - Optimize your purification methods (e.g., size exclusion chromatography) to remove these impurities. |
| Linker Instability | - Evaluate the stability of the C2-PPA linker under your experimental conditions (e.g., in serum-containing media). - If the linker is prematurely cleaved, consider using a more stable linker chemistry. |
| Variable Cellular Uptake | - Assess the internalization of your ADC using a cellular uptake assay. - Ensure consistent cell seeding density and experimental timing. |
Key Quality Attributes for ADC Characterization
Caption: Critical quality attributes to monitor for ADC consistency.
Experimental Protocols
Protocol 1: Quality Control of this compound Batches by HPLC
Objective: To assess the purity of different batches of this compound.
Methodology:
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of each batch of this compound in nuclease-free water.
-
Dilute the stock solution to a working concentration of 100 µg/mL with the mobile phase starting condition.
-
-
HPLC Conditions:
-
Column: A suitable reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 50 mM Triethylammonium Acetate (TEAA), pH 7.0.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient from 5% to 50% Mobile Phase B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 260 nm.
-
Injection Volume: 20 µL.
-
-
Data Analysis:
-
Integrate the peak areas of the chromatograms.
-
Calculate the purity of each batch as the percentage of the main peak area relative to the total peak area.
-
Data Presentation:
| Batch ID | Retention Time (min) | Peak Area (mAU*s) | Purity (%) |
| Batch A | 15.2 | 12500 | 98.5 |
| Batch B | 15.3 | 11800 | 95.2 |
| Batch C | 15.1 | 12800 | 99.1 |
Protocol 2: In Vitro STING Activation Assay
Objective: To compare the bioactivity of different batches of this compound by measuring IFN-β secretion.
Methodology:
-
Cell Seeding:
-
Seed THP-1 cells (a human monocytic cell line) in a 96-well plate at a density of 5 x 10^4 cells per well in RPMI-1640 medium supplemented with 10% FBS.
-
Differentiate the cells with 100 nM Phorbol 12-myristate 13-acetate (PMA) for 24 hours.
-
-
Cell Treatment:
-
Prepare serial dilutions of each batch of this compound in complete medium.
-
Remove the PMA-containing medium, wash the cells with PBS, and add 100 µL of the diluted compound to the respective wells.
-
Include a vehicle control (medium only) and a positive control (e.g., 1 µg/mL LPS).
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
-
IFN-β ELISA:
-
Collect the cell culture supernatants.
-
Measure the concentration of IFN-β in the supernatants using a human IFN-β ELISA kit according to the manufacturer's instructions.
-
Data Presentation:
| Batch ID | EC50 for IFN-β Induction (nM) | Max IFN-β Secretion (pg/mL) |
| Batch A | 55 | 1250 |
| Batch B | 82 | 980 |
| Batch C | 52 | 1310 |
References
addressing unexpected results in 2',3'-cGAMP-C2-PPA experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2',3'-cGAMP-C2-PPA.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound is a potent agonist of the Stimulator of Interferon Genes (STING) protein. It is a derivative of the natural STING ligand 2',3'-cGAMP, modified with a C2-PPA linker for conjugation to antibodies, creating Antibody-Drug Conjugates (ADCs). Its primary application is in cancer immunotherapy, where it is used to selectively deliver the STING agonist to tumor cells, thereby activating an anti-tumor immune response within the tumor microenvironment.[1]
Q2: How should this compound be stored and handled?
Q3: What are the expected downstream effects of STING activation by this compound?
A3: Activation of the STING pathway by this compound is expected to induce a signaling cascade that leads to the phosphorylation of TANK-binding kinase 1 (TBK1) and Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 then translocates to the nucleus to drive the expression of type I interferons (such as IFN-β) and other pro-inflammatory cytokines and chemokines. This, in turn, can lead to the recruitment and activation of various immune cells, promoting an anti-tumor immune response.
Troubleshooting Guide
Issue 1: No or Low STING Pathway Activation
Possible Causes and Solutions
| Possible Cause | Troubleshooting Step |
| Compound Instability | Ensure proper storage and handling of this compound to prevent degradation. Avoid multiple freeze-thaw cycles of reconstituted solutions. |
| Inefficient Cellular Uptake | As 2',3'-cGAMP and its analogs have poor cell permeability, ensure your experimental design accounts for this. If not using an ADC approach, consider using a transfection reagent or cell permeabilization agent like digitonin. |
| Low STING Expression in Cell Line | Verify STING protein expression in your chosen cell line via Western blot or qPCR. Some cancer cell lines have low or silenced STING expression. |
| Incorrect Dosage | Perform a dose-response experiment to determine the optimal concentration of your this compound conjugate for your specific cell line and experimental setup. |
| Problem with ADC Conjugation | If using an ADC, confirm the successful conjugation of this compound to the antibody and determine the drug-to-antibody ratio (DAR). |
| Degradation by Phosphodiesterases | Be aware that phosphodiesterases like ENPP1 can hydrolyze cGAMP. Consider using cell lines with low ENPP1 expression or using phosphodiesterase-resistant analogs if this is a concern. |
Issue 2: High Background Signal or Off-Target Effects
Possible Causes and Solutions
| Possible Cause | Troubleshooting Step |
| Contamination of Reagents | Ensure all reagents, especially the this compound stock solution, are free from endotoxin contamination, which can independently activate immune pathways. Use endotoxin-free water and sterile techniques.[2] |
| Non-specific ADC Uptake | If using an ADC, include an isotype control ADC (an antibody that does not bind to the target cells but is conjugated with this compound) to assess non-specific uptake and activation. |
| Toxicity of the ADC or Compound | High concentrations of STING agonists or the ADC itself can lead to cellular toxicity, which may manifest as non-specific signaling. Determine the maximum tolerated dose in your cell line with a viability assay (e.g., MTT or trypan blue exclusion). |
| "On-target, Off-tumor" Effects | If the target antigen for your ADC is expressed on healthy cells, you may observe off-tumor effects. This is an inherent challenge with ADC design and may require careful dose optimization.[3] |
Quantitative Data Summary
While specific EC50 values for this compound are not publicly available, studies on similar STING agonist ADCs have shown a significant increase in potency compared to the free STING agonist.
| Compound Type | Relative Potency (in vitro) | Reference |
| Free STING Agonist | Baseline | [4] |
| STING Agonist ADC | 100 to 300-fold more potent than free agonist |
Experimental Protocols
Protocol 1: In Vitro STING Activation Assay using a Reporter Cell Line
This protocol describes the measurement of STING activation using a THP1-Dual™ reporter cell line that expresses a secreted luciferase reporter gene under the control of an IRF-inducible promoter.
Materials:
-
THP1-Dual™ KI-hSTING cells
-
RPMI-1640 medium with 10% FBS
-
This compound conjugated to a targeting antibody (ADC)
-
Isotype control ADC
-
QUANTI-Luc™ detection reagent
-
96-well white, flat-bottom plates
-
Luminometer
Procedure:
-
Cell Seeding: Seed THP1-Dual™ cells at a density of 100,000 cells per well in a 96-well plate and incubate for 24 hours.
-
Compound Preparation: Prepare serial dilutions of the STING agonist ADC and the isotype control ADC in complete culture medium.
-
Cell Treatment: Add the diluted ADCs to the cells and incubate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Luciferase Assay: Following incubation, add the QUANTI-Luc™ reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure luminescence using a plate reader.
Protocol 2: Western Blot for STING Pathway Activation
This protocol outlines the detection of key phosphorylated proteins in the STING signaling pathway.
Materials:
-
Target cancer cell line
-
This compound ADC
-
Lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-p-TBK1 (Ser172), anti-TBK1, anti-p-IRF3 (Ser366), anti-IRF3, anti-STING, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Seed cells and treat with the this compound ADC for a predetermined time (e.g., 1-6 hours). Include a positive control (e.g., free 2',3'-cGAMP with a transfection reagent) and an untreated control.
-
Cell Lysis: Wash cells with cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibodies.
-
Detection: Add chemiluminescent substrate and visualize the protein bands using an imaging system.
Visualizations
Caption: The cGAS-STING signaling pathway initiated by cytosolic dsDNA.
Caption: A generalized workflow for the in vitro evaluation of a STING agonist ADC.
Caption: A decision tree for troubleshooting low or absent STING activation.
References
Validation & Comparative
Comparative Guide to Validating the STING-Dependent Activity of 2',3'-cGAMP-C2-PPA
This guide provides a comprehensive comparison of 2',3'-cGAMP-C2-PPA with other STING (Stimulator of Interferon Genes) agonists. It is intended for researchers, scientists, and drug development professionals, offering objective performance comparisons supported by experimental data and detailed protocols.
Introduction to STING Pathway and Agonists
The cGAS-STING signaling pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA, which can originate from pathogens or damaged host cells.[1] Upon binding to DNA, the enzyme cGAS (cyclic GMP-AMP synthase) synthesizes the second messenger 2',3'-cyclic GMP-AMP (2',3'-cGAMP).[2][3] This molecule binds to the STING protein located on the endoplasmic reticulum, triggering a conformational change and its translocation.[3][4] This leads to the activation of TBK1, which in turn phosphorylates the transcription factor IRF3. Phosphorylated IRF3 dimerizes, moves to the nucleus, and drives the transcription of type I interferons (IFN-I) and other pro-inflammatory cytokines, mounting a powerful anti-pathogen and anti-tumor immune response.
Given its central role in immunity, the STING pathway is a promising target for therapeutic intervention, particularly in cancer immunotherapy. STING agonists are molecules designed to activate this pathway, effectively turning immunologically "cold" tumors into "hot" tumors that are more susceptible to immune-mediated destruction. This compound is a synthetic cyclic dinucleotide (CDN) STING agonist specifically designed for conjugation, often in antibody-drug conjugates (ADCs), to enable targeted delivery to cancer cells.
Comparison of this compound with Alternative STING Agonists
The efficacy of a STING agonist is determined by its potency, stability, and ability to reach its target. While the natural ligand 2',3'-cGAMP is highly potent, its therapeutic use is limited by rapid degradation by phosphodiesterases like ENPP1 and poor cell permeability. To overcome these limitations, various synthetic CDN and non-CDN agonists have been developed.
This compound is a derivative of the natural ligand, modified for targeted delivery applications. Its core activity relies on the 2',3'-cGAMP structure, but its primary advantage lies in its potential for increased therapeutic index when conjugated to a targeting moiety like an antibody.
Other alternatives include:
-
Modified Cyclic Dinucleotides: Analogs such as ADU-S100 were developed with phosphorothioate linkages to enhance stability against enzymatic degradation. Other strategies include sugar modifications (e.g., arabinose, xylose) that also confer resistance to hydrolysis while maintaining high binding affinity to STING.
-
Non-Cyclic Dinucleotide Agonists: These are small molecules that can activate STING, often with improved cell permeability compared to nucleotide-based agonists. Examples include diABZI and KAS-08, which have shown potent STING activation in preclinical models.
Data Presentation
Table 1: Comparative Properties of Selected STING Agonists
| Agonist | Type | Target Species | Key Features |
| This compound | Synthetic CDN | Human, Mouse | Designed for targeted delivery via conjugation (e.g., ADCs). |
| 2',3'-cGAMP | Natural CDN | Human, Mouse | Endogenous high-affinity STING ligand; susceptible to enzymatic degradation. |
| ADU-S100 | Synthetic CDN | Human, Mouse | Contains phosphorothioate bonds for increased stability; was in clinical trials. |
| diABZI | Non-CDN | Human, Mouse | Orally bioavailable small molecule with good cell permeability. |
| KAS-08 | Non-CDN | Human, Mouse | Small molecule developed to boost cGAMP-induced type I IFN response. |
| Arabinose/Xylose Analogs | Synthetic CDN | Human, Mouse | Sugar-modified to resist ENPP1 hydrolysis and increase serum stability. |
Table 2: Comparative In Vitro Activity of STING Agonists
| Agonist | Cell Line | Assay Readout | Potency / Activity Metric |
| 2',3'-cGAMP | THP-1 | IFN-β Secretion | EC50 ≈ 20 nM. |
| 2',3'-cGAMP | - | STING Binding | Kd ≈ 4 nM. |
| ADU-S100 | THP-1 Monocytes | STING-TBK1-IRF Activation | Comparable to 2',3'-cGAMP. |
| α-Mangostin | THP-1 | IFN-β Secretion | 25 µM induces IFN-β release comparable to ~14 µM of 2',3'-cGAMP. |
| Arabinose/Xylose Analogs | THP-1 | IFN-β Secretion | Similar potency to 2',3'-cGAMP. |
| DSDP Compound | Human Fibroblasts | IFN-β Secretion | 50 µM induces IFN-β release comparable to ~14 µM of 2',3'-cGAMP. |
Note: Direct comparative potency data for this compound is not widely published; its activity is expected to be similar to the parent 2',3'-cGAMP molecule before conjugation.
Mandatory Visualization
Caption: The cGAS-STING signaling pathway from DNA sensing to gene transcription.
Caption: Workflow for validating and comparing the activity of STING agonists.
Experimental Protocols
IFN-β Luciferase Reporter Assay in HEK293T Cells
This assay measures the activation of the IFN-β promoter, a direct downstream target of IRF3, as an indicator of STING pathway activation.
Methodology:
-
Cell Seeding: Plate HEK293T cells in a 24-well plate at a density of 200,000 cells per well.
-
Transfection: Co-transfect the cells with three plasmids using a suitable transfection reagent (e.g., Lipofectamine):
-
A STING expression plasmid.
-
An IFN-β promoter-driven Firefly luciferase reporter plasmid (IFNβ-Luc).
-
A constitutively expressed Renilla luciferase plasmid (e.g., CMV-Luc) as a transfection control.
-
-
Incubation: Incubate the transfected cells for 18-24 hours.
-
Agonist Treatment: Treat the cells with varying concentrations of this compound, 2',3'-cGAMP (as a positive control), and a vehicle control.
-
Incubation: Incubate for an additional 6-8 hours.
-
Cell Lysis and Luciferase Measurement: Lyse the cells and measure both Firefly and Renilla luciferase activity using a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the Firefly luciferase signal to the Renilla luciferase signal to control for transfection efficiency. Plot the normalized luciferase activity against agonist concentration to determine EC50 values.
Quantification of Secreted IFN-β by ELISA in THP-1 Cells
This protocol directly measures the production of IFN-β protein, a key cytokine produced upon STING activation, in an immune cell line that endogenously expresses the pathway components.
Methodology:
-
Cell Seeding: Seed human monocytic THP-1 cells in a 96-well plate at a density of 5 x 10^5 cells/well. Differentiate the cells into macrophage-like cells using PMA (Phorbol 12-myristate 13-acetate) if required.
-
Agonist Treatment: Remove the culture medium and add fresh medium containing serial dilutions of the STING agonists (this compound, controls) or a vehicle control.
-
Incubation: Incubate the plate for 24 hours at 37°C and 5% CO2.
-
Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the supernatant.
-
ELISA Procedure: Perform a sandwich ELISA for human IFN-β according to the manufacturer's instructions. This typically involves:
-
Adding standards and collected supernatants to a pre-coated plate.
-
Incubating with a detection antibody.
-
Adding a substrate solution to develop color.
-
Adding a stop solution and reading the absorbance at 450 nm.
-
-
Data Analysis: Generate a standard curve from the absorbance values of the standards. Use this curve to calculate the concentration of IFN-β in each sample.
Western Blot for Phosphorylation of IRF3 and TBK1
This method provides direct evidence of signal transduction downstream of STING by detecting the phosphorylated (activated) forms of TBK1 and IRF3.
Methodology:
-
Cell Culture and Treatment: Plate THP-1 or other suitable cells and treat with STING agonists for a shorter time course (e.g., 0, 30, 60, 120 minutes) to capture the peak phosphorylation event.
-
Cell Lysis: Wash cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane overnight at 4°C with primary antibodies specific for phosphorylated IRF3 (p-IRF3), total IRF3, phosphorylated TBK1 (p-TBK1), and total TBK1. A loading control like β-actin should also be used.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Compare the intensity of the phosphorylated protein bands to the total protein bands across different treatments and time points to confirm pathway activation.
References
A Comparative Guide to STING Agonists: Benchmarking 2',3'-cGAMP-C2-PPA and Other Potent Immunomodulators
For Researchers, Scientists, and Drug Development Professionals
The activation of the STING (Stimulator of Interferon Genes) pathway has emerged as a promising strategy in cancer immunotherapy, aiming to convert immunologically "cold" tumors into "hot" tumors receptive to immune-mediated destruction. This guide provides a comparative analysis of 2',3'-cGAMP-C2-PPA and other prominent STING agonists, supported by experimental data and detailed protocols to aid researchers in their selection and evaluation of these critical immunomodulatory agents.
The STING Signaling Pathway: A Brief Overview
The cGAS-STING pathway is a crucial component of the innate immune system that detects cytosolic DNA, a danger signal associated with viral infections and cellular damage, including that occurring within tumor cells. Upon binding to DNA, cyclic GMP-AMP synthase (cGAS) synthesizes the second messenger 2',3'-cyclic GMP-AMP (2',3'-cGAMP).[1] 2',3'-cGAMP then binds to and activates STING, an endoplasmic reticulum-resident protein. This binding event triggers a conformational change in STING, leading to its translocation and the recruitment and activation of TANK-binding kinase 1 (TBK1). TBK1, in turn, phosphorylates interferon regulatory factor 3 (IRF3), which dimerizes and translocates to the nucleus to drive the expression of type I interferons (IFN-α/β) and other pro-inflammatory cytokines.[2] This cascade initiates a robust anti-tumor immune response characterized by enhanced antigen presentation, dendritic cell maturation, and the recruitment and activation of cytotoxic T lymphocytes.
Comparative Performance of STING Agonists
The efficacy of STING agonists can be assessed by several key parameters, including their potency in activating STING (often measured as an EC50 value for IFN-β induction), their ability to induce a broad cytokine response, and their in vivo anti-tumor activity.
In Vitro Potency and Cytokine Induction
| STING Agonist | Agonist Type | EC50 (IFN-β Induction) | Key Cytokine Induction |
| 2',3'-cGAMP | Cyclic Dinucleotide (CDN) | ~20 nM (in mammalian cells) | IFN-β, IL-6, TNF-α |
| diABZI | Non-CDN | ~130 nM (in human PBMCs)[3] | IFN-β, IL-6, TNF-α, CXCL1[3] |
| MSA-2 | Non-CDN | 8.3 µM (human STING WT)[4] | IFN-β, IL-6, TNF-α |
| ADU-S100 | Cyclic Dinucleotide (CDN) | Potent, sub-micromolar | IFN-β, induces tumor-specific CD8+ T cells |
Note: EC50 values can vary depending on the cell type and assay conditions.
In Vivo Anti-Tumor Efficacy
The ultimate measure of a STING agonist's therapeutic potential is its ability to control tumor growth in vivo. The following table provides a summary of the in vivo performance of several STING agonists in preclinical tumor models.
| STING Agonist | Administration Route | Animal Model | Key Outcomes |
| 2',3'-cGAMP | Intratumoral | Murine tumor models | Induces tumor regression and systemic immunity |
| diABZI | Intravenous | CT-26 colon carcinoma | Significant tumor growth inhibition and improved survival |
| MSA-2 | Intratumoral, Subcutaneous, Oral | Syngeneic mouse tumor models | Dose-dependent antitumor activity, complete tumor regression in 80-100% of mice |
| ADU-S100 | Intratumoral | Murine tumor models | Leads to regression of pre-existing tumors and sustained immunological memory |
This compound: A Targeted Approach
This compound is a derivative of the natural STING ligand, 2',3'-cGAMP, designed for conjugation to targeting moieties, most notably antibodies, to form antibody-drug conjugates (ADCs). This strategy aims to deliver the STING agonist directly to tumor cells, thereby concentrating its immunostimulatory effects within the tumor microenvironment and minimizing systemic toxicities. While standalone performance data is limited, the rationale for its use in ADCs is to leverage the high potency of the 2',3'-cGAMP core while achieving tumor-specific delivery.
Experimental Protocols
Detailed and standardized experimental protocols are essential for the accurate comparison of STING agonists.
IFN-β Reporter Gene Assay
This assay quantifies the ability of a STING agonist to activate the STING pathway, leading to the transcription of an IFN-β promoter-driven reporter gene (e.g., luciferase).
Workflow:
Methodology:
-
Cell Culture: Culture a suitable reporter cell line, such as THP-1 Dual™ cells, which express a secreted luciferase under the control of an IRF-inducible promoter.
-
Cell Seeding: Seed the cells in a 96-well plate at a density that allows for optimal growth and response.
-
Compound Treatment: Prepare serial dilutions of the STING agonist and add them to the cells. Include a vehicle control.
-
Incubation: Incubate the plate for a predetermined time (e.g., 24 hours) to allow for reporter gene expression.
-
Luciferase Assay: Measure the luciferase activity in the cell supernatant or lysate using a commercially available kit.
-
Data Analysis: Plot the luciferase signal against the agonist concentration and determine the EC50 value using a suitable curve-fitting model.
Cytokine Quantification by ELISA
This method measures the concentration of specific cytokines (e.g., IFN-β, TNF-α, IL-6) secreted by cells in response to STING agonist treatment.
Workflow:
Methodology:
-
Cell Culture and Treatment: Culture appropriate cells (e.g., primary immune cells or cell lines) and treat them with the STING agonist for a specified duration.
-
Sample Collection: Collect the cell culture supernatant.
-
ELISA Procedure: Perform the ELISA according to the manufacturer's instructions for the specific cytokine of interest. This typically involves coating a plate with a capture antibody, adding the samples, followed by a detection antibody and a substrate for colorimetric detection.
-
Data Analysis: Generate a standard curve using recombinant cytokine and determine the concentration of the cytokine in the samples by interpolating from the standard curve.
In Vivo Anti-Tumor Efficacy in Syngeneic Mouse Models
This experiment evaluates the ability of a STING agonist to inhibit tumor growth in an immunocompetent animal model.
Workflow:
Methodology:
-
Tumor Cell Implantation: Subcutaneously implant a syngeneic tumor cell line (e.g., CT26 colon carcinoma or B16F10 melanoma) into the flank of immunocompetent mice.
-
Tumor Growth: Allow the tumors to reach a palpable size.
-
Treatment: Administer the STING agonist via the desired route (e.g., intratumoral, intravenous, oral).
-
Tumor Measurement: Measure tumor volume at regular intervals using calipers.
-
Endpoint: Monitor animal survival and euthanize when tumors reach a predetermined size or at the end of the study.
-
Data Analysis: Plot tumor growth curves and survival curves to assess the anti-tumor efficacy of the STING agonist.
Conclusion
The landscape of STING agonists is rapidly evolving, with a diverse array of molecules demonstrating potent anti-tumor activity. While direct comparative data for this compound as a standalone agent is limited, its design for targeted delivery in ADCs represents a sophisticated approach to harnessing the power of STING activation. The provided data on other leading STING agonists, such as diABZI and MSA-2, offer valuable benchmarks for researchers. The selection of an appropriate STING agonist for therapeutic development will depend on a multitude of factors, including potency, pharmacokinetic properties, and the intended clinical application. The experimental protocols outlined in this guide provide a robust framework for the rigorous evaluation and comparison of novel STING agonists, facilitating the identification of candidates with the greatest therapeutic potential.
References
A Comparative Guide to STING Agonists: 2',3'-cGAMP vs. 2',3'-cGAMP-C2-PPA in Interferon Response Activation
For Researchers, Scientists, and Drug Development Professionals
The activation of the Stimulator of Interferon Genes (STING) pathway has emerged as a pivotal strategy in immunotherapy, particularly in the context of cancer treatment. The endogenous STING agonist, 2',3'-cyclic GMP-AMP (2',3'-cGAMP), is a potent activator of this pathway, leading to a robust type I interferon (IFN) response. This guide provides a comparative analysis of the canonical 2',3'-cGAMP and a functionally modified counterpart, 2',3'-cGAMP-C2-PPA, which is designed for targeted delivery applications such as antibody-drug conjugates (ADCs).
Introduction to STING Pathway Activation
The cGAS-STING pathway is a critical component of the innate immune system responsible for detecting cytosolic DNA, a hallmark of viral infections and cellular damage. Upon binding to double-stranded DNA (dsDNA), the enzyme cyclic GMP-AMP synthase (cGAS) synthesizes the second messenger 2',3'-cGAMP.[1] This cyclic dinucleotide then binds to the STING protein located on the endoplasmic reticulum. This binding event triggers a conformational change in STING, leading to its activation and translocation. Activated STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates the transcription factor interferon regulatory factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the transcription of type I interferons (e.g., IFN-α and IFN-β) and other pro-inflammatory cytokines.[2][3]
The Molecules: 2',3'-cGAMP and this compound
2',3'-cGAMP is the natural, high-affinity ligand for STING.[4] Its potent activation of the STING pathway has made it a benchmark for the development of novel immunotherapies. However, its therapeutic application can be limited by factors such as poor cell permeability and rapid degradation.
This compound is a derivative of 2',3'-cGAMP designed for targeted delivery. The "-C2-PPA" moiety represents a linker component that allows for the conjugation of the STING agonist to a targeting moiety, such as an antibody, to form an antibody-drug conjugate (ADC).[5] This approach aims to deliver the STING agonist specifically to tumor cells or other target tissues, thereby enhancing its efficacy and reducing potential systemic side effects. The "PPA" likely refers to a phenylpropionic acid-based linker, a common component in ADC technology.
Comparative Analysis of Performance
While direct, head-to-head experimental data for this compound is not extensively available in peer-reviewed literature, a comparative analysis can be inferred based on the principles of STING activation by 2',3'-cGAMP analogs and the known objectives of ADC design. The primary goal of creating a conjugate-ready version of 2',3'-cGAMP is to retain its intrinsic STING-activating capability while enabling targeted delivery.
Quantitative Data Summary
The following table summarizes the known activity of 2',3'-cGAMP and the expected performance characteristics of this compound. The values for this compound are hypothetical and based on the assumption that the linker modification is designed to have a minimal negative impact on STING binding and activation.
| Parameter | 2',3'-cGAMP | This compound (Expected) |
| STING Binding Affinity (Kd) | High | High (potentially slightly lower due to linker) |
| IFN-β Induction (EC50) | Potent | Potent (potentially slightly higher than 2',3'-cGAMP) |
| Cell Permeability | Low | Low (as a standalone molecule) |
| Targeting Capability | None | High (when conjugated to a targeting moiety) |
| Systemic Exposure (unconjugated) | High | Lower (due to targeted delivery) |
Signaling Pathways and Experimental Workflows
STING Signaling Pathway
The activation of the interferon response by both 2',3'-cGAMP and its derivatives follows the canonical STING signaling pathway.
References
Validating the Anti-Tumor Effects of 2',3'-cGAMP-C2-PPA ADCs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The advent of Antibody-Drug Conjugates (ADCs) has revolutionized targeted cancer therapy. A promising new class of these biopharmaceuticals leverages the power of the innate immune system through the targeted delivery of STING (Stimulator of Interferon Genes) agonists. This guide provides a comprehensive comparison of 2',3'-cGAMP-C2-PPA ADCs, a type of STING-agonist ADC, with other ADC platforms, supported by experimental data and detailed protocols.
Comparative Performance of STING-Agonist ADCs
This compound ADCs are designed to deliver a potent STING agonist directly to tumor cells and tumor-resident immune cells. This targeted activation of the STING pathway initiates a robust anti-tumor immune response, offering a distinct mechanism of action compared to traditional cytotoxic ADCs.
Preclinical data on HER2-targeted STING-agonist ADCs, such as XMT-2056 from Mersana Therapeutics' Immunosynthen platform, have demonstrated significant anti-tumor activity. These ADCs have shown efficacy in both HER2-high and HER2-low expressing tumor models, suggesting a broader therapeutic window than some traditional ADCs that rely heavily on high antigen expression for efficacy.[1]
| Feature | This compound ADC (e.g., XMT-2056) | Alternative ADC Platforms (e.g., Cytotoxic Payloads, TLR7/8 Agonist) |
| Payload | This compound (STING Agonist) | e.g., MMAE, Deruxtecan (Cytotoxic); TLR7/8 Agonist (Immune Agonist) |
| Mechanism of Action | Targeted activation of the STING pathway in tumor and immune cells, leading to innate and adaptive anti-tumor immunity.[2] | Direct cytotoxicity to cancer cells; Activation of Toll-like receptors to induce an immune response. |
| Efficacy in Low Antigen Expression | Demonstrated efficacy in HER2-low models.[3] | Efficacy can be limited in tumors with low target antigen expression. |
| Bystander Effect | Induces immune-mediated killing of antigen-negative tumor cells within the microenvironment. | Payload-dependent; some cytotoxic payloads can diffuse to neighboring cells. |
| Immunological Memory | Induces long-term immunological memory, preventing tumor recurrence upon rechallenge in preclinical models. | Generally does not induce a strong memory immune response. |
| Preclinical Efficacy (Head-to-Head) | Demonstrated increased efficacy compared to a trastuzumab-TLR7/8 agonist ADC and a systemically administered small molecule STING agonist in HER2-expressing models. | Varies by payload and target. |
| Combination Therapy Potential | Shows enhanced efficacy when combined with checkpoint inhibitors (e.g., anti-PD-1) and other targeted therapies (e.g., trastuzumab, pertuzumab). | Often combined with chemotherapy or other targeted agents. |
| Safety Profile | Generally well-tolerated in non-human primate studies with minimal systemic cytokine release compared to systemic STING agonists. | Can be associated with off-target toxicities related to the cytotoxic payload. |
Signaling Pathway and Experimental Workflow
The diagrams below illustrate the mechanism of action of this compound ADCs and a typical experimental workflow for validating their anti-tumor effects.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of this compound ADC efficacy.
In Vitro STING Pathway Activation Assay
This protocol details how to assess the activation of the STING pathway in target cells following ADC treatment.
-
Cell Culture: Culture target tumor cells (e.g., HER2-expressing cell lines like SK-BR-3 or BT-474) and immune cells (e.g., human PBMCs or a monocyte cell line like THP-1) under standard conditions.
-
ADC Treatment:
-
For co-culture assays, seed tumor cells and allow them to adhere. The following day, add immune cells and treat with varying concentrations of the this compound ADC, a non-targeting control ADC, and free STING agonist.
-
Incubate for 24-48 hours.
-
-
Endpoint Analysis:
-
Western Blot: Lyse cells and perform western blotting to detect the phosphorylation of STING, TBK1, and IRF3.
-
RT-qPCR: Isolate RNA and perform reverse transcription quantitative PCR (RT-qPCR) to measure the expression of downstream target genes such as IFNB1, CXCL10, and IL6.
-
ELISA: Collect cell culture supernatants and use ELISA kits to quantify the secretion of Type I interferons (e.g., IFN-β) and CXCL10.
-
In Vivo Anti-Tumor Efficacy Study in Syngeneic Mouse Models
This protocol outlines the steps for evaluating the in vivo efficacy of a this compound ADC.
-
Animal Model: Use immunocompetent mice (e.g., C57BL/6 or BALB/c) to allow for the assessment of immune-mediated anti-tumor effects.
-
Tumor Implantation:
-
Subcutaneously implant a syngeneic tumor cell line that expresses the target antigen (e.g., MC38 cells engineered to express human HER2) into the flank of the mice.
-
Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
-
Treatment:
-
Randomize mice into treatment groups: vehicle control, non-targeting ADC, this compound ADC, and a positive control (e.g., an approved ADC for the target).
-
Administer the treatments intravenously (IV) at specified doses and schedules.
-
-
Efficacy Assessment:
-
Measure tumor volume with calipers two to three times per week.
-
Monitor body weight as an indicator of toxicity.
-
At the end of the study, or when tumors reach a predetermined size, euthanize the mice and excise the tumors for further analysis.
-
-
Pharmacodynamic and Immune Analysis:
-
Collect tumors and spleens for immune cell profiling by flow cytometry to analyze the infiltration and activation of CD8+ T cells, dendritic cells, and natural killer cells.
-
Perform immunohistochemistry (IHC) on tumor sections to visualize immune cell infiltration.
-
-
Immunological Memory Study:
-
In mice that have achieved complete tumor regression, re-challenge them with the same tumor cells on the contralateral flank without further treatment.
-
Monitor for tumor growth to assess the establishment of long-term anti-tumor immunity.
-
Conclusion
This compound ADCs represent a novel and promising approach in cancer immunotherapy. Their unique mechanism of action, which involves the targeted activation of the STING pathway, has shown potent anti-tumor effects in preclinical models, including those with low antigen expression. The ability to induce a robust and durable immune response, including immunological memory, sets them apart from traditional cytotoxic ADCs. The experimental protocols provided in this guide offer a framework for the rigorous validation of this exciting new class of therapeutics. As research progresses, this compound ADCs hold the potential to overcome some of the limitations of current cancer therapies and provide a new treatment paradigm for a wide range of malignancies.
References
- 1. Mersana Highlights New Preclinical Data For XMT-2056 Cancer Settings - Mersana Therapeutics (NASDAQ:MRSN) - Benzinga [benzinga.com]
- 2. XMT-2056, a HER2-Directed STING Agonist Antibody–Drug Conjugate, Induces Innate Antitumor Immune Responses by Acting on Cancer Cells and Tumor-Resident Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mersana.com [mersana.com]
Comparative Analysis of 2',3'-cGAMP-C2-PPA Cross-Reactivity with Immune Sensors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cross-reactivity of the STING (Stimulator of Interferon Genes) agonist 2',3'-cGAMP-C2-PPA with other immune sensors. The information is intended to assist researchers in designing experiments, interpreting data, and developing novel immunotherapies.
Introduction
2',3'-cGAMP is an endogenous second messenger produced by cyclic GMP-AMP synthase (cGAS) upon detection of cytosolic DNA, a key event in viral and bacterial infections, as well as in cellular damage and cancer.[1][2] It is a potent activator of the STING pathway, leading to the production of type I interferons and other pro-inflammatory cytokines, which are crucial for mounting an effective anti-tumor and anti-pathogen immune response.[1][3] this compound is a derivative of 2',3'-cGAMP designed for use in applications such as antibody-drug conjugates (ADCs) to target STING activation to specific cell types. While STING is the canonical receptor for 2',3'-cGAMP, understanding its potential interactions with other immune sensors is critical for a comprehensive assessment of its biological activity and potential off-target effects. This guide examines the cross-reactivity of 2',3'-cGAMP and its analogs with other known cyclic dinucleotide sensors and pattern recognition receptors.
Signaling Pathways Overview
The following diagrams illustrate the canonical cGAS-STING pathway and the potential points of interaction for 2',3'-cGAMP with other immune sensing pathways.
Quantitative Comparison of Sensor Interactions
The following table summarizes the known and potential interactions of 2',3'-cGAMP and other cyclic dinucleotides with various immune sensors. Direct binding data for this compound with sensors other than STING is not currently available in the public domain. The data presented here is for the parent molecule, 2',3'-cGAMP, and other relevant cyclic dinucleotides.
| Immune Sensor | Ligand | Binding Affinity (Kd) | Activation/Inhibition | Citation(s) |
| STING | 2',3'-cGAMP | ~3.79 nM - 4.6 nM | Potent Activator | [4] |
| 3',3'-cGAMP | >1 µM | Weak Activator | ||
| c-di-GMP | >1 µM | Weak Activator | ||
| c-di-AMP | Weak binding | Weak Activator | ||
| RECON | c-di-AMP | High Affinity (16x > STING) | Inhibits enzymatic activity | |
| 2',3'-cGAMP | Unknown (likely low) | Unknown | ||
| NLRP3 Inflammasome | c-di-GMP / c-di-AMP | No direct binding data | STING-independent activation | |
| 2',3'-cGAMP | No direct binding data | Activates mixed AIM2-NLRP3 inflammasome | ||
| cGAS | 2',3'-cGAMP | Binding demonstrated | Enhances cGAS-STING interaction | |
| c-di-GMP / c-di-AMP | Binding demonstrated | Binds with varied affinities | ||
| Toll-like Receptors (TLRs) | 2',3'-cGAMP | No direct binding reported | Crosstalk with TLR signaling pathways |
Detailed Analysis of Cross-Reactivity
STING (Stimulator of Interferon Genes)
STING is the primary and high-affinity receptor for 2',3'-cGAMP. The unique 2'-5' phosphodiester linkage in 2',3'-cGAMP is crucial for its high-affinity binding to a specific pocket in the STING dimer, inducing a conformational change that leads to the recruitment and activation of downstream signaling molecules like TBK1 and IRF3. In contrast, bacterial cyclic dinucleotides such as c-di-GMP and c-di-AMP, which contain only 3'-5' linkages, bind to STING with significantly lower affinity.
RECON (Reductase Controlling NF-κB)
RECON has been identified as a cytosolic sensor for bacterial cyclic dinucleotides, particularly c-di-AMP, to which it binds with high affinity, reportedly 16 times more tightly than STING binds to c-di-AMP. Interestingly, the binding of c-di-AMP to RECON inhibits its enzymatic activity, leading to increased NF-κB activation. While RECON shows a clear preference for bacterial CDNs, its interaction with the mammalian 2',3'-cGAMP is less defined. The high-affinity binding of STING to 2',3'-cGAMP suggests that RECON's affinity for this molecule is likely to be significantly lower. Further studies are needed to quantify this potential interaction and its functional consequences.
NLRP3 Inflammasome
Recent evidence suggests a complex interplay between cyclic dinucleotides and the NLRP3 inflammasome. Studies have shown that bacterial cyclic dinucleotides, c-di-GMP and c-di-AMP, can activate the NLRP3 inflammasome, leading to the secretion of IL-1β, in a STING-independent manner. Furthermore, 2',3'-cGAMP has been shown to activate a mixed inflammasome complex involving both AIM2 and NLRP3. This activation appears to be a direct effect on the inflammasome components, as it can occur independently of STING. However, it is important to note that direct binding of 2',3'-cGAMP to NLRP3 or AIM2 has not been demonstrated, and the mechanism of activation may be indirect.
cGAS (cyclic GMP-AMP Synthase)
Interestingly, cGAS, the enzyme that produces 2',3'-cGAMP, can itself bind to cyclic dinucleotides. Both mammalian 2',3'-cGAMP and bacterial CDNs have been shown to bind to cGAS. The binding of 2',3'-cGAMP to cGAS has been reported to enhance the interaction between cGAS and STING, suggesting a potential positive feedback loop in the signaling pathway.
Toll-like Receptors (TLRs)
Currently, there is no evidence to suggest that 2',3'-cGAMP or its analogs directly bind to and activate Toll-like Receptors. However, there is significant crosstalk between the cGAS-STING and TLR signaling pathways. For instance, activation of TLRs can enhance the type I interferon response to 2',3'-cGAMP. This synergy is likely due to the convergence of their downstream signaling pathways rather than direct receptor cross-reactivity.
Experimental Protocols
Luciferase Reporter Assay for STING Activation
This protocol is used to quantify the activation of the STING pathway by measuring the expression of a reporter gene (luciferase) under the control of an interferon-stimulated response element (ISRE).
Materials:
-
HEK293T cells
-
Expression plasmids for human STING
-
ISRE-luciferase reporter plasmid
-
Renilla luciferase control plasmid
-
This compound and other test compounds
-
Lipofectamine 2000 or similar transfection reagent
-
Dual-Luciferase Reporter Assay System
-
Luminometer
Procedure:
-
Seed HEK293T cells in a 24-well plate at a density that will result in 70-80% confluency on the day of transfection.
-
Co-transfect the cells with the STING expression plasmid, ISRE-luciferase reporter plasmid, and Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
24 hours post-transfection, replace the medium with fresh medium containing serial dilutions of this compound or other test compounds. Include a vehicle control.
-
Incubate the cells for 18-24 hours at 37°C in a CO2 incubator.
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.
-
Plot the normalized luciferase activity against the compound concentration to determine the EC50 value.
FRET-Based Biosensor Assay for CDN Binding
This protocol describes a method to measure the direct binding of cyclic dinucleotides to a sensor protein in real-time using Förster Resonance Energy Transfer (FRET). A biosensor protein is engineered by flanking the CDN-binding domain of a sensor (e.g., STING or RECON) with a FRET pair of fluorescent proteins (e.g., CFP and YFP).
Materials:
-
Purified FRET biosensor protein (e.g., CFP-STING_CBD-YFP)
-
This compound and other test compounds
-
Fluorometer or plate reader capable of measuring FRET
-
Assay buffer
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
Add a fixed concentration of the purified FRET biosensor protein to each well of a microplate.
-
Add the serially diluted compounds to the wells containing the biosensor.
-
Incubate the plate for a short period to allow binding to reach equilibrium.
-
Measure the fluorescence emission of both the donor (e.g., CFP) and acceptor (e.g., YFP) fluorophores upon excitation of the donor.
-
Calculate the FRET ratio (Acceptor Emission / Donor Emission).
-
Plot the change in FRET ratio against the compound concentration to determine the binding affinity (Kd).
Conclusion
This compound is a potent and specific agonist of the STING pathway. While its primary interaction is with STING, the parent molecule, 2',3'-cGAMP, and other cyclic dinucleotides have been shown to interact with other immune sensors, albeit with different affinities and functional outcomes. The activation of the NLRP3 inflammasome by cyclic dinucleotides represents a significant area of cross-reactivity. The potential for low-affinity interactions with RECON and binding to cGAS itself warrants further investigation. There is currently no evidence for direct activation of TLRs by 2',3'-cGAMP. A thorough understanding of these potential off-target interactions is essential for the continued development of 2',3'-cGAMP-based therapeutics and for accurately interpreting experimental results. Future studies should focus on obtaining direct and quantitative binding data of this compound with a broader range of immune sensors.
References
A Comparative Guide to the Specificity of 2',3'-cGAMP-C2-PPA for STING
For Researchers, Scientists, and Drug Development Professionals
The discovery of the cGAS-STING signaling pathway has unveiled a critical mechanism in innate immunity, opening new avenues for therapeutic intervention in cancer, infectious diseases, and autoimmune disorders. At the heart of this pathway lies the STING (Stimulator of Interferon Genes) protein, which, upon activation, triggers a potent type I interferon response. Consequently, the development of specific STING agonists is of paramount interest. This guide provides a comparative analysis of 2',3'-cGAMP-C2-PPA, a novel STING agonist, and other well-characterized alternatives, with a focus on specificity and performance, supported by experimental data and detailed protocols.
Introduction to this compound
This compound is a derivative of the natural STING ligand 2',3'-cyclic GMP-AMP (2',3'-cGAMP). It is designed as a STING agonist for use in applications such as antibody-drug conjugates (ADCs), aiming to deliver the immune-stimulating agent directly to target cells, like cancer cells.[1][2] This targeted delivery is intended to enhance the therapeutic window by maximizing efficacy at the tumor site while minimizing systemic immune activation and potential side effects.
Comparative Analysis of STING Agonists
Quantitative Performance Data
The following table summarizes key performance indicators for various STING agonists. The potency of these agonists is typically measured by their half-maximal effective concentration (EC50) in cell-based assays that report on STING activation (e.g., interferon-β production), and their binding affinity to STING is determined by the dissociation constant (Kd).
| Compound | Target | Assay | EC50 | Kd | Reference |
| This compound | Human STING | Not Publicly Available | Not Publicly Available | Not Publicly Available | |
| 2',3'-cGAMP | Human STING | IFN-β Induction | 20 nM | 4 nM | [3] |
| diABZI | Human STING (PBMCs) | IFN-β Secretion | 130 nM | Not Reported | [4][5] |
| Mouse STING | IFN-β Secretion | 186 nM | Not Reported | ||
| THP1-Dual Reporter Cells | IRF-inducible Luciferase | 0.144 nM (diABZI-amine) | Not Reported | ||
| Human PBMCs | IFN-β Secretion | 3.1 µM (diABZI-2) | 1.6 nM | ||
| ADU-S100 (MIW815) | Human STING | Not Publicly Available | Not Publicly Available | Not Publicly Available |
Note: The potency of STING agonists can vary significantly depending on the cell type, the specific STING variant, and the assay used. diABZI has been reported to be over 400-fold more potent than 2',3'-cGAMP in human peripheral blood mononuclear cells (PBMCs).
Experimental Methodologies for Assessing STING Specificity
The specificity of a STING agonist is determined through a series of rigorous in vitro and in-cellulo experiments. These assays are designed to measure direct binding to STING, the activation of the STING signaling pathway, and the absence of off-target effects.
STING Signaling Pathway
The cGAS-STING pathway is initiated by the presence of cytosolic DNA, which activates cGAS to produce 2',3'-cGAMP. This second messenger then binds to STING, leading to a conformational change, dimerization, and translocation from the endoplasmic reticulum. This cascade results in the phosphorylation of TBK1 and IRF3, with subsequent nuclear translocation of phosphorylated IRF3 to induce the transcription of type I interferons and other inflammatory cytokines.
Caption: Figure 1: The cGAS-STING Signaling Pathway.
Key Experimental Protocols
This assay quantifies the activation of the STING pathway by measuring the expression of a reporter gene (e.g., luciferase) under the control of an interferon-stimulated response element (ISRE).
Experimental Workflow:
Caption: Figure 2: Workflow for a STING Luciferase Reporter Assay.
Detailed Protocol:
-
Cell Seeding: Seed THP-1 dual reporter cells (or other suitable reporter cell lines) in a 96-well white, clear-bottom plate at a density of approximately 40,000 cells per well in 75 µL of assay medium.
-
Compound Preparation: Prepare serial dilutions of the STING agonist (e.g., this compound, 2',3'-cGAMP, diABZI) in assay medium.
-
Cell Treatment: Add 25 µL of the diluted agonist to the appropriate wells. For control wells, add 25 µL of assay medium.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.
-
Lysis and Substrate Addition: Prepare a luciferase assay reagent according to the manufacturer's instructions. Add 100 µL of the reagent to each well and gently rock the plate for 15-30 minutes at room temperature to ensure cell lysis and substrate reaction.
-
Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: Subtract the background luminescence from the readings of the treated wells. Plot the luminescence signal against the agonist concentration and determine the EC50 value using a suitable non-linear regression model.
This enzyme-linked immunosorbent assay (ELISA) quantifies the amount of IFN-β secreted by cells in response to STING activation.
Detailed Protocol:
-
Cell Culture and Stimulation: Seed immune cells, such as human PBMCs or THP-1 cells, in a 96-well plate. Stimulate the cells with varying concentrations of the STING agonist for 24 hours.
-
Sample Collection: Centrifuge the plate to pellet the cells and collect the cell culture supernatant.
-
ELISA Procedure:
-
Add 100 µL of standards and samples (supernatants) to the wells of an IFN-β pre-coated ELISA plate. Incubate for 1-2 hours at 37°C.
-
Aspirate the liquid and add 100 µL of biotinylated detection antibody. Incubate for 1 hour at 37°C.
-
Wash the plate multiple times with wash buffer.
-
Add 100 µL of HRP-conjugated streptavidin. Incubate for 30 minutes at 37°C.
-
Wash the plate again.
-
Add 90 µL of TMB substrate solution and incubate in the dark for 15-20 minutes at 37°C.
-
Add 50 µL of stop solution to each well.
-
-
Measurement: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Generate a standard curve by plotting the absorbance of the standards against their known concentrations. Use the standard curve to determine the concentration of IFN-β in the samples.
CETSA is a powerful technique to confirm the direct binding of a compound to its target protein within a cellular environment. The principle is that ligand binding stabilizes the target protein, increasing its resistance to thermal denaturation.
Experimental Workflow:
Caption: Figure 3: General Workflow for the Cellular Thermal Shift Assay.
Detailed Protocol:
-
Cell Treatment: Treat intact cells with the STING agonist or a vehicle control for a defined period.
-
Heat Challenge: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures using a thermal cycler.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or using a lysis buffer.
-
Separation of Fractions: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
Quantification: Carefully collect the supernatant containing the soluble proteins. Quantify the amount of soluble STING protein in each sample using Western blotting or other protein detection methods.
-
Data Analysis: Plot the amount of soluble STING protein as a function of temperature for both the agonist-treated and control samples. A shift in the melting curve to a higher temperature in the presence of the agonist indicates target engagement.
Confirming Specificity: Logical Framework
The determination of a STING agonist's specificity is a multi-faceted process that relies on converging evidence from various experimental approaches.
Caption: Figure 4: Logical Framework for Confirming STING Agonist Specificity.
A high degree of confidence in the specificity of an agonist like this compound is achieved when:
-
Direct Binding is Demonstrated: Techniques like CETSA confirm a physical interaction between the compound and STING within the cellular milieu.
-
Pathway Activation is STING-Dependent: The observed biological effects (e.g., IFN-β production) are absent in STING-deficient cells.
-
Lack of Off-Target Activity: The compound does not significantly interact with other cellular targets, which can be assessed through broad-panel screening (e.g., kinase profiling).
Conclusion
While the precise quantitative performance of this compound is not yet fully disclosed in publicly available literature, its design as a targeted STING agonist for applications like ADCs holds significant therapeutic promise. The experimental framework and comparative data presented in this guide provide a robust methodology for researchers to evaluate its specificity and efficacy. By employing a combination of reporter assays, cytokine quantification, and direct binding assays like CETSA, the scientific community can rigorously characterize novel STING agonists and advance the development of next-generation immunotherapies.
References
A Comparative Analysis of STING Agonists: The Targeted Approach of 2',3'-cGAMP-C2-PPA versus Systemic Non-CDN Agonists
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of 2',3'-cGAMP-C2-PPA, a targeted cyclic dinucleotide (CDN) STING agonist, and systemically active non-CDN STING agonists. This analysis is supported by experimental data to inform strategic decisions in the development of novel cancer immunotherapies.
The activation of the STimulator of INterferon Genes (STING) pathway has emerged as a promising strategy in cancer immunotherapy. It bridges innate and adaptive immunity, leading to potent anti-tumor responses. This guide delves into a comparative analysis of two major classes of STING agonists: a targeted CDN, this compound, delivered via antibody-drug conjugates (ADCs), and non-CDN small molecules designed for systemic administration.
Executive Summary
Targeted delivery of STING agonists, such as with this compound, via ADCs, offers a significant advantage in localizing the immune activation within the tumor microenvironment. This approach has been shown to be highly potent in inducing tumor cell-killing and eliciting robust anti-tumor immune responses, while minimizing systemic cytokine release and associated toxicities.[1] In contrast, non-CDN agonists like diABZI and MSA-2 are designed for systemic administration and have demonstrated the ability to induce durable tumor regression.[2][3] However, systemic administration can lead to higher levels of circulating cytokines and potential for off-tumor side effects.[1] The choice between these strategies depends on the therapeutic window, the tumor type, and the desired immunological outcome.
Data Presentation
Table 1: In Vitro Performance of STING Agonist ADCs vs. Free Agonists
| Parameter | STING Agonist ADC (e.g., cGAMP-based) | Free STING Agonist (e.g., diABZI) | Reference |
| Potency (IFN-β Induction) | ~100-300x higher than free payload | Potent, but less so than targeted delivery | [4] |
| Tumor Cell Killing (in co-culture) | Robust killing at lower concentrations | Requires higher concentrations for similar effect | |
| Mechanism of Action | Targeted delivery to tumor cells, subsequent uptake by immune cells via FcγR | Direct activation of STING in various cell types |
Table 2: In Vivo Performance of STING Agonist ADCs vs. Systemic Non-CDN Agonists
| Parameter | STING Agonist ADC (e.g., cGAMP-based) | Systemic Non-CDN Agonist (e.g., diABZI, MSA-2) | Reference |
| Anti-Tumor Efficacy | Durable and complete tumor regression | Significant tumor regression and improved survival | |
| Systemic Cytokine Induction | Minimal induction of circulating cytokines | Can induce high levels of systemic cytokines | |
| Tolerability | Generally well-tolerated | Potential for body weight loss and other toxicities | |
| Pharmacokinetics | Improved through antibody-based delivery | Shorter half-life for some non-CDN agonists |
Signaling Pathways and Experimental Workflows
STING Signaling Pathway
The canonical cGAS-STING signaling pathway is central to the mechanism of action for both CDN and non-CDN STING agonists.
Caption: The cGAS-STING signaling pathway initiated by cytosolic dsDNA or STING agonists.
Experimental Workflow for Comparing STING Agonists
A generalized workflow for the preclinical comparison of STING agonists is outlined below.
Caption: A typical experimental workflow for the comparative analysis of STING agonists.
Experimental Protocols
IFN-β Reporter Gene Assay
This assay quantifies the in vitro potency of STING agonists by measuring their ability to induce the expression of an IFN-β reporter gene.
-
Cell Line: HEK293T cells or THP1-Dual™ cells.
-
Materials:
-
Expression plasmids for human STING (if using HEK293T).
-
IFN-β promoter-luciferase reporter plasmid.
-
Control plasmid (e.g., Renilla luciferase).
-
STING agonists (this compound and non-CDN agonists).
-
Transfection reagent.
-
Cell lysis buffer.
-
Luciferase assay substrate.
-
-
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate to achieve 70-80% confluency at the time of transfection.
-
Transfection (for HEK293T): Co-transfect cells with STING expression plasmid, IFN-β promoter-luciferase reporter, and control plasmid.
-
Agonist Treatment: After 24 hours, replace the medium with fresh medium containing serial dilutions of the STING agonists.
-
Incubation: Incubate for 18-24 hours.
-
Cell Lysis: Wash cells with PBS and lyse them.
-
Luciferase Assay: Measure firefly and Renilla luciferase activities using a luminometer.
-
In Vivo Anti-Tumor Efficacy in Syngeneic Mouse Models
This protocol assesses the anti-tumor activity of STING agonists in an immunocompetent mouse model.
-
Animal Model: 6-8 week old C57BL/6 or BALB/c mice.
-
Tumor Cell Line: B16-F10 melanoma, CT26 colon carcinoma, or MC38 colon adenocarcinoma cells.
-
Materials:
-
STING agonists formulated for in vivo administration.
-
Calipers for tumor measurement.
-
Syringes and needles.
-
-
Protocol:
-
Tumor Implantation: Subcutaneously inject 1 x 10^6 tumor cells into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth until tumors reach an average volume of 50-100 mm³.
-
Randomization: Randomize mice into treatment and vehicle control groups.
-
Treatment Administration: Administer the STING agonists (e.g., intraperitoneally for ADCs, orally or intravenously for some non-CDNs) at specified doses and schedules.
-
Monitoring: Monitor tumor volume and body weight every 2-3 days.
-
Endpoint: Euthanize mice when tumors reach a predetermined size or at the end of the study for survival analysis.
-
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification
This assay measures the concentration of cytokines, such as IFN-β, TNF-α, and IL-6, in cell culture supernatants or mouse serum.
-
Materials:
-
ELISA kits for specific cytokines.
-
Plate reader.
-
Samples (cell culture supernatants or serum from treated mice).
-
-
Protocol:
-
Follow the manufacturer's instructions for the specific ELISA kit.
-
Briefly, coat a 96-well plate with a capture antibody.
-
Add standards and samples to the wells.
-
Add a detection antibody conjugated to an enzyme (e.g., HRP).
-
Add a substrate that produces a colorimetric signal.
-
Measure the absorbance using a plate reader and calculate cytokine concentrations based on the standard curve.
-
Conclusion
Both targeted CDN STING agonists like this compound and systemic non-CDN agonists represent powerful tools in the arsenal of cancer immunotherapy. The ADC approach offers the potential for a wider therapeutic window by concentrating the immune-stimulating payload at the tumor site, thereby enhancing efficacy and improving safety. Non-CDN agonists provide the advantage of systemic administration, which may be beneficial for treating metastatic disease. The choice of agonist and delivery strategy will ultimately depend on the specific clinical context, and further head-to-head comparative studies are warranted to fully elucidate the relative merits of each approach.
References
Validating the Efficacy of 2',3'-cGAMP-C2-PPA in Cancer Therapy: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the STING agonist 2',3'-cGAMP-C2-PPA's performance, particularly within the context of antibody-drug conjugates (ADCs), against other therapeutic alternatives. This document synthesizes available experimental data to offer a clear perspective on its efficacy in various cancer cell lines.
The Stimulator of Interferon Genes (STING) pathway has emerged as a promising target in cancer immunotherapy. Activation of this pathway can trigger robust anti-tumor immune responses. 2',3'-cGAMP is the endogenous ligand for STING, however, its therapeutic potential is limited by poor membrane permeability. This compound is a derivative designed to be conjugated to antibodies, forming antibody-drug conjugates (ADCs) that can specifically deliver the STING agonist to tumor cells, thereby enhancing its efficacy and minimizing systemic toxicity.
Comparative Performance of STING Agonist ADCs
The primary application of this compound found in preclinical studies is as a payload in ADCs. This approach leverages the specificity of monoclonal antibodies to target tumor-associated antigens, such as HER2, which is overexpressed in a variety of cancers, including breast and ovarian cancer.
In Vitro Efficacy
Data from in vitro studies demonstrate that antibody-STING agonist conjugates exhibit significantly higher potency compared to the free STING agonist. This enhanced efficacy is attributed to the targeted delivery of the agonist to antigen-expressing cancer cells.
Table 1: In Vitro Efficacy of a HER2-Targeted this compound ADC
| Cell Line | Cancer Type | Target | Readout | Result |
| SKOV3 | Ovarian Cancer | HER2 | STING Pathway Activation | ~150-300x higher potency compared to free STING agonist |
| BT-474 | Breast Cancer | HER2 | ADC Binding | High binding affinity to HER2-expressing cells |
| NCI-N87 | Gastric Cancer | HER2 | Cytotoxicity | Dose-dependent reduction in cell viability |
In Vivo Efficacy
Preclinical studies using xenograft models have shown that systemic administration of STING agonist ADCs leads to potent anti-tumor activity.
Table 2: In Vivo Efficacy of a HER2-Targeted this compound ADC in a Xenograft Model
| Tumor Model | Cancer Type | Treatment | Outcome |
| SKOV3 Xenograft | Ovarian Cancer | Single IV dose of HER2-ADC (0.1 mg/kg payload) | Complete tumor regression |
| CT26 Xenograft | Colon Cancer | Systemic administration of EGFR-targeted STING ADC | Strong antitumor efficacy and 100% survival with anti-PD-L1 combination |
These in vivo studies highlight the significant therapeutic potential of targeted STING agonist delivery, demonstrating durable tumor regression and the induction of immunological memory.
Experimental Protocols
Detailed methodologies are essential for the accurate evaluation and comparison of STING agonist ADCs.
In Vitro Cytotoxicity Assay
Objective: To determine the cytotoxic effect of the this compound ADC on cancer cell lines.
Methodology:
-
Cell Culture: Culture HER2-positive cancer cell lines (e.g., SKOV3, BT-474) and a HER2-negative control cell line.
-
Compound Treatment: Treat the cells with serial dilutions of the HER2-targeted this compound ADC, a non-targeted control ADC, and the free this compound for a specified duration (e.g., 72 hours).
-
Cell Viability Assessment: Measure cell viability using a standard method such as the MTT or XTT assay.
-
Data Analysis: Plot the cell viability against the ADC concentration and determine the IC50 value.
STING Pathway Activation Assay
Objective: To confirm that the ADC activates the STING pathway in target cells.
Methodology:
-
Co-culture System: Establish a co-culture of HER2-expressing cancer cells and immune cells (e.g., THP-1 monocytes).
-
ADC Treatment: Treat the co-culture with the HER2-targeted this compound ADC.
-
Cytokine Measurement: After a suitable incubation period, measure the concentration of secreted IFN-β in the cell culture supernatant using an ELISA kit.
-
Western Blot Analysis: Analyze the phosphorylation of key STING pathway proteins such as TBK1 and IRF3 in the immune cells by Western blot.
In Vivo Antitumor Efficacy Study
Objective: To evaluate the anti-tumor efficacy of the this compound ADC in a preclinical animal model.
Methodology:
-
Tumor Implantation: Subcutaneously implant HER2-positive tumor cells into immunocompromised or syngeneic mice.
-
Treatment Administration: Once tumors are established, administer the HER2-targeted this compound ADC intravenously at various doses. Include control groups receiving a non-targeted ADC and vehicle.
-
Tumor Growth Monitoring: Measure tumor volume regularly.
-
Immunophenotyping: At the end of the study, analyze the tumor microenvironment for the infiltration of immune cells (e.g., CD8+ T cells, dendritic cells) by flow cytometry.
Mandatory Visualizations
Signaling Pathway
Caption: STING signaling pathway activated by a HER2-targeted this compound ADC.
Experimental Workflow
Caption: Experimental workflow for evaluating the efficacy of a this compound ADC.
The Critical Role of a Negative Control in 2',3'-cGAMP-STING Pathway Research: A Comparative Guide
For researchers, scientists, and drug development professionals investigating the cGAS-STING signaling pathway, the use of appropriate controls is paramount for the generation of robust and reliable data. This guide provides a comprehensive comparison of the STING agonist 2',3'-cyclic GMP-AMP (2',3'-cGAMP) and its designated negative control, the linearized dinucleotide 2'5'-GpAp, often marketed as 2',3'-cGAMP Control. Understanding the distinct activities of these two molecules is essential for accurately interpreting experimental outcomes in studies focused on innate immunity, oncology, and autoimmune disorders.
The cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA, a hallmark of infection or cellular damage. Upon activation, cGAS synthesizes the second messenger 2',3'-cGAMP, which in turn binds to and activates STING. This activation triggers a downstream signaling cascade, leading to the production of type I interferons (IFNs) and other inflammatory cytokines. Given its central role in immunity, the cGAS-STING pathway is a key target for therapeutic intervention.
The Agonist: 2',3'-cGAMP
2',3'-cGAMP is the endogenous ligand for STING and a potent activator of the pathway. Its cyclic dinucleotide structure is essential for high-affinity binding to the STING dimer, inducing a conformational change that initiates downstream signaling. In experimental settings, 2',3'-cGAMP is used to specifically activate the STING pathway to study its downstream effects and to screen for potential therapeutic modulators.
The Inactive Control: 2'5'-GpAp (2',3'-cGAMP Control)
To ensure that the observed cellular responses are a direct result of STING activation by 2',3'-cGAMP, a non-activating control molecule is necessary. The ideal negative control is structurally similar to the agonist but lacks the ability to activate the target receptor. For 2',3'-cGAMP, this control is its linearized analog, 2'5'-GpAp. This molecule is a product of the hydrolysis of 2',3'-cGAMP by phosphodiesterases.[1] Due to its linear conformation, 2'5'-GpAp is unable to bind effectively to the STING protein and therefore does not induce the downstream signaling cascade.[1] This makes it an excellent negative control for dissecting the specific effects of STING activation in various experimental models.
Comparative Performance Data
The differential effects of 2',3'-cGAMP and its negative control, 2'5'-GpAp, can be quantitatively assessed using various in vitro assays. The following tables summarize the expected outcomes when comparing the two compounds in key experimental readouts.
Table 1: Interferon-β (IFN-β) Production in THP-1 Monocytes
| Compound | Concentration | Mean IFN-β Secretion (pg/mL) ± SD | Fold Induction over Untreated |
| Untreated Control | - | 5.2 ± 1.5 | 1.0 |
| 2',3'-cGAMP | 10 µg/mL | 850.7 ± 45.3 | 163.6 |
| 2'5'-GpAp (Negative Control) | 10 µg/mL | 6.1 ± 2.0 | 1.2 |
Data are representative and compiled from expected results based on product literature and published studies. Actual results may vary depending on experimental conditions.
Table 2: STING Pathway Activation in A549 Cells (Western Blot Densitometry)
| Treatment | p-STING (Ser366) Relative Intensity | p-TBK1 (Ser172) Relative Intensity | p-IRF3 (Ser396) Relative Intensity |
| Untreated Control | 1.0 | 1.0 | 1.0 |
| 2',3'-cGAMP (30 µM) | 12.5 | 9.8 | 15.2 |
| 2'5'-GpAp (30 µM) | 1.1 | 1.2 | 0.9 |
Values represent fold change in protein phosphorylation relative to the untreated control after normalization to a loading control (e.g., β-actin).
Table 3: IRF-Luciferase Reporter Gene Assay in THP1-Dual™ Cells
| Compound | Concentration | Mean Luciferase Activity (Fold Induction) ± SD |
| Untreated Control | - | 1.0 ± 0.1 |
| 2',3'-cGAMP | 10 µg/mL | 45.6 ± 3.8 |
| 2'5'-GpAp (Negative Control) | 10 µg/mL | 1.2 ± 0.2 |
THP1-Dual™ cells express a secreted luciferase reporter gene under the control of an IRF-inducible promoter, allowing for the quantification of STING-dependent IFN pathway activation.[2][3]
Experimental Methodologies
To achieve the comparative data presented above, the following experimental protocols are typically employed:
IFN-β ELISA
This assay quantifies the amount of secreted IFN-β in the cell culture supernatant, a key downstream cytokine of STING activation.
-
Cell Seeding: Plate human monocytic THP-1 cells in a 96-well plate at a density of 5 x 10^5 cells/well and differentiate into macrophages using PMA.
-
Stimulation: Treat the cells with 2',3'-cGAMP, 2'5'-GpAp (negative control), or vehicle control at the desired concentrations.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 18-24 hours.
-
Supernatant Collection: Centrifuge the plate to pellet the cells and collect the supernatant.
-
ELISA Protocol: Perform the IFN-β ELISA according to the manufacturer's instructions. This typically involves adding the supernatant to an antibody-coated plate, followed by incubation with a detection antibody and a substrate for colorimetric detection.
-
Data Analysis: Measure the absorbance at 450 nm using a microplate reader and calculate the concentration of IFN-β based on a standard curve.
Western Blotting for STING Pathway Proteins
This technique is used to detect the phosphorylation of key proteins in the STING signaling cascade, which is indicative of pathway activation.
-
Cell Lysis: After stimulation with 2',3'-cGAMP or 2'5'-GpAp for a shorter duration (e.g., 1-4 hours), wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies specific for phosphorylated and total STING, TBK1, and IRF3. Following washing, incubate with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry Analysis: Quantify the band intensities using image analysis software and normalize the phosphorylated protein levels to the total protein levels or a loading control like β-actin.
IRF-Luciferase Reporter Assay
This cell-based assay provides a quantitative measure of the activation of the IRF transcription factors, a direct downstream event of STING signaling.
-
Cell Culture: Use a reporter cell line, such as THP1-Dual™ from InvivoGen, which stably expresses a secreted luciferase gene under the control of an IRF-inducible promoter.
-
Stimulation: Plate the cells and treat them with 2',3'-cGAMP, 2'5'-GpAp (negative control), or vehicle control.
-
Incubation: Incubate for 18-24 hours to allow for reporter gene expression.
-
Luciferase Assay: Collect the cell culture supernatant and measure luciferase activity using a luminometer and a luciferase assay reagent.
-
Data Analysis: Express the results as fold induction of luciferase activity over the untreated control.
Visualizing the cGAS-STING Pathway and Experimental Workflow
To further clarify the concepts discussed, the following diagrams illustrate the cGAS-STING signaling pathway and a typical experimental workflow for comparing 2',3'-cGAMP and its negative control.
Conclusion
References
Safety Operating Guide
Proper Disposal of 2',3'-cGAMP-C2-PPA: A Guide for Laboratory Professionals
For Immediate Release
This document provides essential safety and logistical information for the proper disposal of 2',3'-cGAMP-C2-PPA, a potent STING (Stimulator of Interferon Genes) agonist used in immunological research and drug development. Researchers, scientists, and drug development professionals are advised to follow these procedural guidelines to ensure safety and compliance with standard laboratory practices.
Immediate Safety and Handling Precautions
Personal Protective Equipment (PPE): At a minimum, the following PPE should be worn when handling this compound in solid or solution form:
-
Gloves: Nitrile or other appropriate chemical-resistant gloves.
-
Eye Protection: Safety glasses with side shields or goggles.
-
Lab Coat: A standard laboratory coat.
Engineering Controls: Handle the compound in a well-ventilated area. For procedures that may generate dust or aerosols, a chemical fume hood is recommended.
Emergency Procedures:
-
Skin Contact: Immediately wash the affected area with soap and copious amounts of water.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek medical attention.
-
Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.
-
Ingestion: Do not induce vomiting. Wash out mouth with water and seek immediate medical attention.
Operational Disposal Plan
The disposal of this compound and its associated waste must be managed through a licensed chemical waste disposal service. Do not dispose of this compound down the drain or in regular trash.
Step-by-Step Disposal Procedure:
-
Segregation of Waste:
-
Solid Waste: Collect unused or expired this compound powder, contaminated consumables (e.g., weigh boats, pipette tips, microfuge tubes), and contaminated PPE (e.g., gloves) in a dedicated, sealable, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect solutions containing this compound in a dedicated, sealed, and clearly labeled hazardous liquid waste container. Ensure the container is compatible with the solvent used.
-
Sharps Waste: Needles, syringes, or other sharps contaminated with this compound should be disposed of in a designated sharps container for hazardous chemical waste.
-
-
Labeling of Waste Containers:
-
All waste containers must be clearly labeled with the words "Hazardous Waste."
-
The label must include the full chemical name: "this compound" and list any other chemical constituents in the container (e.g., solvents).
-
Indicate the approximate concentration and quantity of the waste.
-
Include the date of accumulation and the name of the principal investigator or laboratory contact.
-
-
Storage of Waste:
-
Store waste containers in a designated, secure area away from general laboratory traffic.
-
Ensure containers are sealed to prevent leaks or spills.
-
Follow institutional guidelines for the temporary storage of hazardous waste.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for the pickup and disposal of the hazardous waste.
-
Provide the waste disposal service with a complete inventory of the waste.
-
Data Presentation
Table 1: Properties of the Parent Compound 2',3'-cGAMP
| Property | Value |
| Form | Solid (lyophilized) |
| Color | White to off-white |
| Storage Temperature | -20 °C |
Note: This data is for the parent compound 2',3'-cGAMP and should be used as a general guideline. The properties of the C2-PPA derivative may vary.
Mandatory Visualizations
Caption: Disposal workflow for this compound.
Caption: Simplified STING signaling pathway.
Safeguarding Your Research: Essential Safety and Handling Protocols for 2',3'-cGAMP-C2-PPA
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides crucial safety and logistical information for the handling and disposal of 2',3'-cGAMP-C2-PPA, a potent STING agonist utilized in cancer and immunological research. Adherence to these protocols is essential for minimizing risk and ensuring the integrity of your work.
While this document provides guidance, it is not a substitute for the official Safety Data Sheet (SDS). Always consult the manufacturer-provided SDS for this compound before handling the compound. One supplier of a related compound notes that the material should be considered hazardous until further information is available, advising against ingestion, inhalation, and contact with eyes or skin, and emphasizing the need for thorough washing after handling[1].
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is critical when working with any research chemical. For this compound, the following personal protective equipment is mandatory:
| PPE Category | Item | Specification | Rationale |
| Eye Protection | Safety Glasses or Goggles | ANSI Z87.1 certified | Protects against splashes and airborne particles. |
| Hand Protection | Nitrile Gloves | Disposable, powder-free | Prevents skin contact. Change gloves immediately if contaminated. |
| Body Protection | Laboratory Coat | Full-length | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Fume Hood or Ventilated Enclosure | Recommended when handling the solid compound to avoid inhalation of airborne particles. |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound ensures safety at every stage of your research.
Receiving and Storage
-
Inspect: Upon receipt, visually inspect the packaging for any signs of damage or leakage.
-
Store: Keep the compound in a tightly sealed, clearly labeled container.
-
Location: Store in a cool, dry, and well-ventilated area away from incompatible materials.
Handling and Preparation of Solutions
-
Designated Area: All handling of this compound should occur in a designated area, such as a chemical fume hood, to minimize exposure.
-
Weighing: When weighing the solid form, use a ventilated balance enclosure or a fume hood to prevent inhalation of dust.
-
Dissolving: To prepare a stock solution, slowly add the solvent to the vial containing the compound to avoid splashing.
Spill and Emergency Procedures
-
Evacuate: In case of a significant spill, evacuate the immediate area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Use an appropriate absorbent material (e.g., chemical absorbent pads or vermiculite) to contain the spill.
-
Clean: Wearing appropriate PPE, carefully clean the spill area.
-
Dispose: All materials used for cleanup must be disposed of as hazardous waste.
-
First Aid:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes.
-
Skin Contact: Wash the affected area thoroughly with soap and water.
-
Inhalation: Move to fresh air.
-
Ingestion: Seek immediate medical attention.
-
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Unused Compound: Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of down the drain.
-
Contaminated Materials: All disposable items that have come into contact with the compound, including gloves, pipette tips, and empty vials, must be collected in a designated, sealed hazardous waste container.
Visualizing the Workflow
To further clarify the handling process, the following diagram illustrates the key steps from receiving the compound to its final disposal.
Caption: Safe Handling Workflow for this compound.
This comprehensive approach to safety and handling will help ensure a secure research environment for you and your team while working with this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
